2-Amino-5-methylthiazol-4-ol
Description
Properties
IUPAC Name |
2-amino-5-methyl-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPZNHKHMOLXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309356 | |
| Record name | 2-Amino-5-methyl-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133833-95-1 | |
| Record name | 2-Amino-5-methyl-4-thiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133833-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methyl-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-5-methylthiazol-4-ol synthesis from ethyl 4-bromo-3-oxopentanoate
An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylthiazol-4-ol from Ethyl 4-bromo-3-oxopentanoate
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis of this compound, a heterocyclic compound built upon the medicinally significant 2-aminothiazole scaffold. The 2-aminothiazole nucleus is a cornerstone in modern drug discovery, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimicrobial treatments.[1][2][3] Its prevalence in clinically approved drugs like Dasatinib highlights the scaffold's value and the importance of robust synthetic methodologies for its derivatization.[1]
The synthesis detailed herein employs the venerable Hantzsch thiazole synthesis, a reliable and straightforward method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific application, ethyl 4-bromo-3-oxopentanoate serves as the α-haloketone component, reacting with thiourea to yield the target thiazole derivative. This document will dissect the underlying reaction mechanism, provide a detailed experimental protocol, and explain the rationale behind the procedural choices, offering field-proven insights for researchers, chemists, and professionals in drug development.
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for preparing thiazole derivatives.[5][6] The reaction's enduring utility stems from its efficiency and the ready availability of the starting materials: an α-halocarbonyl compound and a thioamide-containing species.[7][8]
The core transformation involves a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
Reaction Scheme:
Note: The direct reaction yields an ester intermediate, ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate.[9] Subsequent hydrolysis of the ester and decarboxylation or alternative tautomerization leads to the desired this compound. For the purpose of this guide, we focus on the primary cyclization reaction.
Detailed Mechanism:
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine in ethyl 4-bromo-3-oxopentanoate. This is a classic SN2 reaction, resulting in the displacement of the bromide ion and the formation of an isothiouronium salt intermediate.[7]
-
Intramolecular Cyclization: The next critical step involves an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate on the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a tetrahedral hydroxydihydrothiazole.
-
Dehydration: The hydroxyl group in this intermediate is subsequently eliminated as a water molecule. This dehydration step is typically acid-catalyzed (the reaction itself generates HBr) and results in the formation of the stable, aromatic thiazole ring. The final product is initially formed as its hydrobromide salt, which is then neutralized in the work-up phase to yield the free base.
The following diagram illustrates the mechanistic pathway of the Hantzsch thiazole synthesis.
Caption: Reaction mechanism for the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate
This protocol details the synthesis of the stable ester intermediate, which is a direct precursor to the target "-ol" compound. The procedure is adapted from established methodologies for Hantzsch reactions.[7][9][10]
Materials and Equipment
| Reagents | Purpose | Equipment |
| Ethyl 4-bromo-3-oxopentanoate | α-haloketone substrate | Round-bottom flask (100 mL) |
| Thiourea | Thioamide substrate | Reflux condenser |
| Ethanol (Absolute) | Solvent | Magnetic stirrer and stir bar |
| 5% Sodium Carbonate (Na₂CO₃) solution | Neutralizing agent | Heating mantle |
| Deionized Water | Washing | Beaker (250 mL) |
| Dichloromethane or Ethyl Acetate | Extraction Solvent | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Büchner funnel and side-arm flask |
| Rotary evaporator | ||
| Thin-Layer Chromatography (TLC) apparatus |
Quantitative Data
The following table outlines the quantities for a representative laboratory-scale synthesis.
| Compound | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Ethyl 4-bromo-3-oxopentanoate | 223.06[11] | 10.0 | 2.23 g | 1.0 |
| Thiourea | 76.12 | 10.0 | 0.76 g | 1.0 |
| Ethanol | 46.07 | - | 20 mL | - |
| 5% Na₂CO₃ solution | 105.99 | - | ~40 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (0.76 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Addition of Reactant: To the stirring solution, add ethyl 4-bromo-3-oxopentanoate (2.23 g, 10.0 mmol) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.
-
Expertise & Experience Insight: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the starting α-haloketone spot indicates the reaction is nearing completion.
-
-
Cooling and Neutralization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 40 mL of a cold 5% aqueous sodium carbonate solution.
-
Trustworthiness Insight: This step is crucial. The Hantzsch synthesis initially forms the hydrobromide salt of the aminothiazole, which is often soluble in the reaction medium.[10] Neutralization with a weak base like sodium carbonate deprotonates the salt, causing the neutral, less soluble product to precipitate.
-
-
Product Isolation/Extraction: Stir the mixture for 15-20 minutes. If a solid precipitate forms, it can be collected by vacuum filtration using a Büchner funnel. If the product remains oily or dissolved, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 30 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product, ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate, using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the ethyl ester protons, the methyl group on the thiazole ring, and the amine protons.[9]
Workflow and Data Visualization
The overall experimental process can be visualized as a logical flow from preparation to final analysis.
Caption: Experimental workflow for the synthesis of the thiazole product.
Conclusion
The Hantzsch synthesis provides a direct and effective pathway for the construction of the 2-aminothiazole ring system from ethyl 4-bromo-3-oxopentanoate and thiourea. The procedure is robust, relies on accessible reagents, and follows a well-understood mechanistic pathway. The resulting product is a valuable intermediate, primed for further chemical modification in the development of novel therapeutic agents. This guide provides the necessary technical detail and scientific rationale to empower researchers to successfully perform this synthesis and leverage its product in their drug discovery and development endeavors.
References
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Gaba, M., Singh, S., & Mohan, C. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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Taylor & Francis Online. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. [Link]
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ResearchGate. (2017). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]
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World Journal of Research and Review. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]
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National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. [Link]
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ResearchGate. (2015). Discovery of 2Aminothiazole Derivatives as Antitumor Agents. [Link]
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PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]
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PubMed Central. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
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National Institutes of Health. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
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ACS Publications. (1945). The Reaction of Ketones with Halogens and Thiourea. [Link]
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National Institutes of Health. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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Jordan Journal of Chemistry. (2020). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. [Link]
-
MDPI. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
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Organic Syntheses. 2-amino-4-methylthiazole. [Link]
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National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
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ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]
- Google Patents.
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National Institutes of Health. (2012). 2-(2-Amino-5-methylthiazol-4-yl)phenol. [Link]
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PubChem. Ethyl 4-bromo-3-oxopentanoate. [Link]
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National Institutes of Health. (2022). Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. [Link]
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Nanjing Bike Biotechnology Co., Ltd. Ethyl 4-bromo-3-oxopentanoate. [Link]
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PrepChem.com. Synthesis of 2-Amino-4-ethyl-5-methylthiazole. [Link]
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PubChemLite. Ethyl 4-bromo-3-oxopentanoate (C7H11BrO3). [Link]
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ChemRxiv. Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. [Link]
- Google Patents.
-
ResearchGate. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]
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An In-depth Technical Guide to the Tautomerism of 2-Amino-5-methylthiazol-4-ol and 2-amino-5-methylthiazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. A nuanced understanding of the physicochemical properties of thiazole derivatives is therefore paramount for effective drug design and development. This technical guide delves into the critical, yet often overlooked, aspect of tautomerism in 2-amino-5-methylthiazol-4-ol and its corresponding keto form, 2-amino-5-methylthiazol-4(5H)-one. Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, profoundly influences a molecule's structure, reactivity, and biological activity. This guide will provide an in-depth analysis of the tautomeric equilibrium, the structural and environmental factors that govern it, and the analytical techniques employed for its characterization. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers with the essential knowledge to navigate the complexities of tautomerism in this important class of heterocyclic compounds.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The ability of a molecule to exist in multiple, readily interconvertible forms can significantly impact its pharmacokinetic and pharmacodynamic profiles. For drug development professionals, a thorough understanding of a compound's tautomeric behavior is not merely an academic exercise but a critical component of lead optimization and candidate selection.
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The tautomeric equilibrium between the enol form, this compound, and the keto form, 2-amino-5-methylthiazol-4(5H)-one, is of particular interest. The position of this equilibrium can influence key molecular properties such as:
-
Receptor Binding: The different arrangement of atoms and functional groups in tautomers can lead to altered binding affinities and selectivities for biological targets.
-
Solubility and Permeability: Tautomers can exhibit different polarities and hydrogen bonding capabilities, affecting their solubility in physiological fluids and their ability to cross biological membranes.
-
Metabolic Stability: The presence of a specific tautomer can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its half-life and potential for drug-drug interactions.
This guide will provide a comprehensive exploration of the tautomeric landscape of this compound and 2-amino-5-methylthiazol-4(5H)-one, offering a robust framework for its consideration in the drug discovery pipeline.
Structural Analysis of the Tautomeric Forms
The tautomeric equilibrium involves the migration of a proton between the oxygen atom at the 4-position and the nitrogen atom of the exocyclic amino group, leading to the formation of the enol and keto tautomers, respectively.
-
This compound (Enol Form): This tautomer possesses a hydroxyl group at the C4 position of the thiazole ring. The presence of the C=C double bond within the ring and the exocyclic C=N bond contribute to a conjugated system. The aromaticity of the thiazole ring is a key stabilizing factor for this form.
-
2-amino-5-methylthiazol-4(5H)-one (Keto Form): In this tautomer, the proton has migrated to the exocyclic amino group, forming an imino group, and the C4 position bears a carbonyl group. This form disrupts the aromaticity of the thiazole ring.
The interplay between aromaticity, conjugation, and intramolecular hydrogen bonding determines the relative stability of these two forms.
Figure 1: Tautomeric equilibrium between the enol and keto forms.
The Predominant Tautomer: A Matter of Stability
In the majority of cases involving 2-aminothiazole derivatives, the amino/enol tautomer is the predominant form in solution .[1][2] This preference is largely attributed to the energetic favorability of maintaining the aromaticity of the thiazole ring, a significant stabilizing force.[1] The disruption of this aromatic system in the imino/keto form incurs a substantial energetic penalty.
Computational studies, particularly those employing Density Functional Theory (DFT), have consistently supported the greater stability of the amino tautomer in related 2-aminothiazole systems.[2][3] These studies calculate the relative energies of the tautomers, providing a quantitative measure of their stability.
While the amino/enol form is generally favored, the tautomeric equilibrium is dynamic and can be influenced by several factors.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the enol and keto tautomers can be shifted by various internal and external factors. A comprehensive understanding of these influences is crucial for predicting and controlling the tautomeric composition.
Solvent Effects
The polarity of the solvent plays a significant role in tautomeric equilibria. Polar solvents can stabilize both tautomers through dipole-dipole interactions and hydrogen bonding. However, the extent of stabilization may differ for each tautomer, thereby shifting the equilibrium. For instance, polar protic solvents can form hydrogen bonds with both the hydroxyl group of the enol and the carbonyl and imino groups of the keto form. The net effect on the equilibrium constant will depend on the differential solvation energies of the two tautomers.
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer |
| Dichloromethane | 8.93 | Enol |
| Acetone | 20.7 | Enol |
| Acetonitrile | 37.5 | Enol |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Enol |
| Water | 80.1 | Enol |
| Table 1: Expected influence of solvent polarity on the tautomeric equilibrium. |
pH
The pH of the medium can have a profound effect on the tautomeric equilibrium, particularly for ionizable compounds. Protonation or deprotonation of the thiazole ring or the exocyclic amino group can favor one tautomer over the other. For example, in acidic conditions, protonation of the ring nitrogen might occur, which could influence the electron distribution and shift the equilibrium. Conversely, in basic media, deprotonation of the hydroxyl group of the enol form would lead to the formation of an enolate, which is a key intermediate in the interconversion to the keto form.
Temperature
Temperature can also influence the position of the tautomeric equilibrium. The relationship between the equilibrium constant (KT) and temperature is described by the van't Hoff equation. Generally, if the conversion from the more stable to the less stable tautomer is an endothermic process, an increase in temperature will shift the equilibrium towards the less stable tautomer.
Substituent Effects
The electronic nature of substituents on the thiazole ring or the exocyclic amino group can modulate the relative stabilities of the tautomers. Electron-donating groups can stabilize the aromatic enol form, while electron-withdrawing groups might favor the keto form by stabilizing the negative charge on the oxygen atom of the enolate intermediate.
Experimental and Computational Characterization of Tautomerism
A combination of experimental and computational techniques is typically employed to qualitatively and quantitatively assess the tautomeric equilibrium.
Spectroscopic Methods
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[1] By analyzing the chemical shifts and integration of signals corresponding to unique protons or carbons in each tautomer, the relative populations of the tautomers can be determined. For the system , key diagnostic signals would include:
-
¹H NMR: The chemical shift of the proton on the C5-methyl group, the aromatic proton, and the exchangeable protons of the -OH and -NH2 groups.
-
¹³C NMR: The chemical shifts of the C4 and C5 carbons, which would be significantly different in the enol (C-OH and C=C) and keto (C=O and C-C) forms.
-
¹⁵N NMR: The chemical shifts of the ring and exocyclic nitrogen atoms can provide definitive evidence for the location of the proton.
Protocol for Determining Tautomeric Ratio by ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the desired deuterated solvent.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Identification: Identify distinct, well-resolved signals that are unique to each tautomer. For example, the signal for the hydroxyl proton of the enol form and the imino proton of the keto form.
-
Integration: Carefully integrate the identified signals.
-
Ratio Calculation: The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the tautomers.
Figure 2: Workflow for NMR-based tautomer analysis.
IR spectroscopy can provide valuable qualitative information about the presence of functional groups characteristic of each tautomer. Key vibrational bands to monitor include:
-
Enol Form: A broad O-H stretching band (around 3200-3600 cm⁻¹) and C=C stretching vibrations.
-
Keto Form: A strong C=O stretching band (typically around 1650-1750 cm⁻¹) and N-H stretching vibrations.
The electronic transitions in the enol and keto forms will differ due to their distinct chromophores. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength (λmax) compared to the less conjugated keto form. By analyzing the UV-Vis spectrum in different solvents, one can infer shifts in the tautomeric equilibrium.
X-ray Crystallography
X-ray crystallography provides unambiguous structural information in the solid state. The crystal structure of 2-amino-5,5-dimethylthiazol-4(5H)-one has been reported, confirming the existence of the keto tautomer in the solid phase.[4] While this provides a static picture, it is crucial evidence for the accessibility of the keto form.
Computational Chemistry
DFT calculations are a powerful complementary tool for studying tautomerism.[2][3] By calculating the relative Gibbs free energies of the tautomers in the gas phase and in solution (using continuum solvation models like PCM), the position of the equilibrium can be predicted. These calculations can also provide insights into the transition state for the interconversion and the influence of various factors on the energy barrier.
Implications for Drug Development
The predominance of the enol tautomer of this compound under most physiological conditions has significant implications for its use in drug development.
-
Structure-Activity Relationship (SAR) Studies: SAR models should primarily consider the structure and properties of the enol form.
-
In Silico Screening and Docking: Molecular modeling studies should utilize the enol tautomer as the input structure for accurate predictions of binding interactions.
-
Formulation Development: The potential for the less soluble keto form to precipitate out of solution, particularly in the solid state, should be considered during formulation studies.
Conclusion
The tautomerism of this compound and 2-amino-5-methylthiazol-4(5H)-one is a multifaceted phenomenon with significant implications for its application in drug discovery. While the enol form is generally the more stable and predominant tautomer in solution due to the preservation of aromaticity, the equilibrium is dynamic and can be influenced by solvent, pH, temperature, and substituents. A comprehensive understanding and characterization of this tautomeric equilibrium, through a combination of spectroscopic, crystallographic, and computational methods, are essential for the rational design and development of effective and safe pharmaceuticals based on this important heterocyclic scaffold.
References
- Yuan, Y., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure, 1051, 238-244.
- Yoosefian, M., & Naserian, S. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. Iranian Physical Chemistry Conference.
- Luo, J., et al. (2007). Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution. International Journal of Quantum Chemistry, 107(6), 1438-1447.
- Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 707234.
- Josey, D., Shank, N., & Clifford, W. (2019). 2-Amino-5,5-dimethylthiazol-4(5H)-one.
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Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties and Reactivity of the 2-Aminothiazole Ring
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, is a key structural component in numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, as well as various anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] Its significance stems from its versatile chemical nature, which allows for facile derivatization, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][5]
This guide provides a comprehensive exploration of the core chemical properties and reactivity of the 2-aminothiazole ring system. As a senior application scientist, the focus is not merely on cataloging reactions but on elucidating the underlying electronic principles that govern its behavior. We will delve into its structural nuances, the reactivity of its distinct nucleophilic centers, and provide field-proven protocols for its functionalization, offering researchers and drug development professionals a robust framework for leveraging this remarkable scaffold.
Core Structural and Electronic Properties
The reactivity of the 2-aminothiazole ring is a direct consequence of its electronic structure, aromaticity, and the existence of tautomeric forms. Understanding these fundamentals is critical for predicting its behavior in chemical transformations.
Aromaticity and Tautomerism: The Amino-Imino Equilibrium
The 2-aminothiazole ring is an aromatic system. However, it can exist in two tautomeric forms: the aromatic amino form and the non-aromatic imino form.[6]
Caption: Amino-imino tautomerism of the 2-aminothiazole ring.
Experimental and computational studies have shown that the equilibrium strongly favors the amino tautomer in solution.[5][6] This is the more stable form due to the preservation of the ring's aromaticity. The exocyclic amino group, therefore, behaves more like a substituted aniline than a typical amine, a crucial factor influencing its reactivity.
Duality of Nucleophilic Centers
The 2-aminothiazole molecule possesses three potential nucleophilic centers for electrophilic attack: the exocyclic amino nitrogen (N-exo), the endocyclic ring nitrogen at position 3 (N3), and the carbon at position 5 (C5).[7][8]
-
Neutral Conditions: Under neutral conditions, the endocyclic N3 atom is often the most nucleophilic center.[8] Alkylation with reagents bearing an sp3-hybridized carbon electrophile can preferentially occur at this position.
-
Basic Conditions: When the 2-aminothiazole is deprotonated (reacting as its conjugate base), it forms an ambident anion. This significantly enhances the nucleophilicity of the exocyclic nitrogen, leading to a mixture of products from both N-exo and N3 attack.[8]
-
Ring Substitution: The C5 position is the most electron-rich carbon and is the primary site for electrophilic aromatic substitution, such as halogenation.[9]
Reactivity and Key Transformations
The synthetic utility of the 2-aminothiazole scaffold is realized through a variety of transformations that target its different reactive sites.
Reactions at the Exocyclic Amino Group
Functionalization of the 2-amino group is the most common strategy for modifying the scaffold's properties.[4]
The reaction with acyl halides, sulfonyl chlorides, or anhydrides proceeds readily at the exocyclic amino group to form stable amides and sulfonamides, respectively. These reactions are typically performed in the presence of a base, such as pyridine, which serves as both a solvent and an acid scavenger to neutralize the HCl or other acidic byproducts.[10][11][12]
Table 1: Comparative Summary of Derivatization Reactions
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acylation | Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [4] |
| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole | Water | 80-85°C, 6h | 80 | [4] |
| Sulfonylation | 4-(trifluoromethyl)benzenesulfonyl chloride | Dichloromethane | Room Temp. | 44 | [13] |
| Urea Formation | Phenyl isocyanate, 2-aminothiazole | DMF | 80°C, 3h | 85 | [4] |
| Schiff Base | Benzaldehyde, 2-aminothiazole | Ethanol | Reflux, 3h | 82 |[4] |
The primary amino group can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[14] This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in copper(I)-catalyzed Sandmeyer reactions to introduce halides (Cl, Br) or other groups.[15][16][17] This provides a powerful method for synthesizing 2-halo-thiazoles, which are themselves valuable intermediates for further cross-coupling reactions.[18]
Caption: Workflow for the Sandmeyer reaction of 2-aminothiazole.
Under mild conditions, 2-aminothiazole reacts with aldehydes at the exocyclic nitrogen to yield Schiff bases (imines).[8] This reaction is often catalyzed by acid and is reversible.
Electrophilic Substitution at the C5 Position
The thiazole ring itself can undergo electrophilic substitution, primarily at the C5 position due to its higher electron density.
Direct halogenation of 2-aminothiazoles with reagents like Br₂ or CuBr₂ readily produces 2-amino-5-halothiazoles.[9][18] The reaction often proceeds via an addition-elimination mechanism. These halogenated derivatives are crucial building blocks for introducing further complexity through metal-catalyzed cross-coupling reactions.[19]
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic strategies heavily rely on transition-metal-catalyzed reactions to build complex molecules.[20] Halogenated 2-aminothiazole derivatives (e.g., at the C5 position) are excellent substrates for reactions like Suzuki, Stille, and Heck couplings, allowing for the formation of C-C bonds and the introduction of aryl, vinyl, or alkyl substituents.[19][21]
Experimental Protocols
The following protocols are self-validating systems, providing clear methodologies for key transformations.
Protocol: N-Sulfonylation of 2-Aminothiazole
This protocol details the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives.[13]
-
1. Reagent Preparation: Dissolve 2-aminothiazole (1.0 eq) in dichloromethane (DCM).
-
2. Base Addition: Add sodium carbonate (Na₂CO₃, 2.0 eq) to the solution.
-
3. Sulfonyl Chloride Addition: Add the desired benzenesulfonyl chloride (1.1 eq) to the stirred suspension at room temperature.
-
4. Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
5. Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with water and then with brine.
-
6. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
7. Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 2-aminothiazole sulfonamide.
Protocol: Diazotization and Sandmeyer Bromination
This protocol describes a method for the regioselective synthesis of 2-bromo-5-halothiazoles from a substituted 2-aminothiazole.[18]
-
1. Initial Setup: Dissolve the starting 2-aminothiazole derivative (1.0 eq) and copper(II) bromide (CuBr₂, 1.5 eq) in acetonitrile (MeCN).
-
2. Stirring: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40°C) may be necessary for less reactive substrates.
-
3. Diazotization Agent: Once the starting material has dissolved and complexed, add n-butyl nitrite (1.5 eq) dropwise. The reaction is often exothermic and evolves N₂ gas.
-
4. Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 15-120 minutes.
-
5. Quenching and Extraction: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
6. Washing: Wash the combined organic layers with water and brine.
-
7. Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired brominated thiazole derivative.
Conclusion
The 2-aminothiazole ring is a uniquely versatile and reactive scaffold. Its dual nucleophilic character, with reactivity centered on the exocyclic amino group and the endocyclic nitrogen, combined with its susceptibility to electrophilic attack at the C5 position, provides a rich chemical landscape for synthetic chemists. A thorough understanding of its electronic properties and the influence of reaction conditions is paramount for controlling the regioselectivity of its transformations. The protocols and principles outlined in this guide serve as a foundational tool for researchers aiming to design and synthesize novel 2-aminothiazole-based molecules with high therapeutic potential.
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Investigating the Antioxidant Potential of 2-Amino-5-methylthiazol-4-ol Derivatives
An In-depth Technical Guide
Abstract
Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] This has spurred significant interest in the discovery of novel antioxidant compounds. Heterocyclic scaffolds, particularly the thiazole nucleus, are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5] This guide provides a comprehensive technical framework for the synthesis and evaluation of a specific, promising class of compounds: 2-amino-5-methylthiazol-4-ol derivatives. We will explore synthetic strategies, a multi-tiered approach to antioxidant assessment—from chemical assays to cell-based and computational methods—and the elucidation of structure-activity relationships. This document is intended for researchers, chemists, and drug development professionals seeking to rigorously investigate the therapeutic potential of novel antioxidant candidates.
The this compound Scaffold: Synthesis and Derivatization
The this compound core is a versatile starting point for generating a library of potential antioxidant compounds. Its synthesis is often achieved via the Hantzsch thiazole synthesis, a classic condensation reaction.[4][6] This method typically involves the reaction of a thiourea with an α-halocarbonyl compound. For this specific scaffold, ethyl 2-chloroacetoacetate serves as a key precursor.
The true power of this scaffold lies in its potential for derivatization at multiple sites, primarily the 2-amino group. This allows for the introduction of various pharmacophores that can modulate the compound's antioxidant capacity, solubility, and pharmacokinetic properties. A common strategy is the formation of Schiff bases through condensation with substituted aldehydes, which can introduce functionalities like phenolic hydroxyls, known to be potent radical scavengers.[3]
General Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: formation of the core thiazole ring, followed by diversification.
Caption: General workflow for synthesis of this compound derivatives.
Protocol: Synthesis of a 2-((Aryl)methyleneamino)-5-methylthiazol-4-ol Derivative
This protocol is a representative example adapted from established methodologies for creating Schiff base derivatives of a thiazole core.[3][7]
Step 1: Synthesis of the Thiazole Core
-
To a solution of thiourea (0.1 mol) in 100 mL of absolute ethanol, add ethyl 2-chloroacetoacetate (0.1 mol).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of ethyl 2-amino-4-methylthiazole-5-carboxylate will form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain the pure intermediate.
Step 2: Synthesis of the Schiff Base Derivative
-
Dissolve the synthesized thiazole core (0.01 mol) and a selected substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde, 0.01 mol) in 50 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 8-10 hours.
-
After cooling, the resulting precipitate is filtered, washed thoroughly with ethanol, and dried.
-
Characterize the final product using FT-IR, ¹H NMR, and mass spectrometry to confirm its structure.[3][8]
A Multi-tiered Strategy for Antioxidant Evaluation
No single assay can fully capture the complex biological activity of an antioxidant. A robust investigation requires a multi-tiered approach, progressing from simple chemical screens to more complex, biologically relevant models. This strategy allows for high-throughput initial screening while ensuring that promising candidates are validated in a context that better reflects their potential therapeutic utility.
Caption: A tiered approach for evaluating antioxidant potential.
Tier 1: High-Throughput Chemical and Computational Screening
The initial phase focuses on rapidly assessing the fundamental antioxidant properties of the synthesized library of derivatives.
A. Chemical (Acellular) Assays
These assays are based on the ability of the test compound to scavenge stable free radicals or reduce metal ions.[9] They are rapid, inexpensive, and excellent for initial ranking.[10]
| Assay | Principle | Mechanism | Measurement | Key Advantage |
| DPPH | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Mixed Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10] | Decrease in absorbance at ~517 nm.[10] | Simple and rapid. |
| ABTS | Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). | Primarily SET.[10] | Decrease in absorbance at ~734 nm. | Suitable for both hydrophilic and lipophilic compounds. |
| FRAP | Reduction of a ferric tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺). | SET. | Formation of a blue-colored complex measured at ~593 nm.[1] | High reproducibility. |
| NO Scavenging | Scavenging of nitric oxide radicals generated from sodium nitroprusside. | Radical Scavenging. | Measures inhibition of nitrite formation using the Griess reagent.[3] | Relevant to inflammation-related oxidative stress. |
Protocol: DPPH Radical Scavenging Assay [6]
-
Prepare a stock solution of the test compound in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound to 180 µL of the DPPH solution.
-
Use ascorbic acid or Trolox as a positive control. Methanol serves as the blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
B. Computational (In Silico) Screening
Computational tools can predict the drug-like properties and potential mechanisms of action before extensive lab work is undertaken.
-
ADME & Drug-Likeness: Tools like the SwissADME server can predict pharmacokinetic properties and assess compliance with frameworks like Lipinski's Rule of Five, helping to identify candidates with poor oral bioavailability early on.[11]
-
Molecular Docking: This technique can predict how a derivative might bind to the active site of proteins involved in oxidative stress, such as Keap1 (the negative regulator of Nrf2) or enzymes like NADPH oxidase.[12]
Tier 2: Mechanistic Validation in Cell-Based Models
Compounds that show promise in Tier 1 must be evaluated in a biological context. Cell-based assays determine if a compound can protect cells from oxidative damage and can help elucidate the underlying molecular mechanisms.[1][13]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) within cells, providing a more biologically relevant measure of antioxidant activity.[1]
Protocol: CAA Assay [1]
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.
-
Treatment: Treat the cells with various concentrations of the thiazole derivative for 1-2 hours.
-
Loading with DCFH-DA: Wash the cells and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Induction of Oxidative Stress: Induce ROS production by adding a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
-
Measurement: Measure the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~538 nm).
-
Analysis: Quantify the CAA value by comparing the area under the curve of treated versus control wells.
Probing the Nrf2-Keap1 Signaling Pathway
A sophisticated antioxidant may not only scavenge radicals directly but also upregulate the cell's own defense machinery. The Nrf2-Keap1 pathway is a master regulator of the endogenous antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes, such as Heme Oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC).
Caption: The Nrf2-Keap1 antioxidant response pathway.
Investigative Methods for Nrf2 Activation:
-
Western Blotting: To measure the increase of Nrf2 protein levels in the nuclear fraction and the upregulation of downstream proteins like HO-1 in whole-cell lysates.
-
Quantitative PCR (qPCR): To quantify the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, GCLC, NQO1).
-
Immunofluorescence Microscopy: To visually confirm the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the thiazole derivative.
Structure-Activity Relationship (SAR) and Future Directions
By correlating the chemical structures of the synthesized derivatives with their performance in the antioxidant assays, critical structure-activity relationships can be established. For instance, studies on similar thiazole and Schiff base compounds have shown that:
-
The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring of the Schiff base moiety often enhances radical scavenging activity.[3]
-
The position of these substituents can significantly impact potency.
The comprehensive evaluation outlined in this guide provides a robust platform for identifying lead compounds. The most promising derivatives, those with high efficacy in cell-based assays and favorable computational profiles, should be advanced to Tier 3: preclinical evaluation in in vivo models. Simple organisms like Saccharomyces cerevisiae or Caenorhabditis elegans can be used for initial toxicity and efficacy studies before moving to more complex rodent models of oxidative stress-related diseases.[14][15] This systematic progression from chemical synthesis to in vivo validation is crucial for the successful development of novel therapeutic agents targeting oxidative stress.
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A Comprehensive Technical Guide to the Solubility and Stability of 2-Amino-5-methylthiazol-4-ol
Foreword: The Crucial Role of Foundational Studies
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical of these early-stage assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's bioavailability, manufacturability, and shelf-life, making them indispensable data points for any researcher, scientist, or drug development professional. This guide provides an in-depth exploration of the methodologies and scientific rationale for studying 2-Amino-5-methylthiazol-4-ol, a heterocyclic building block of significant interest. By grounding our protocols in authoritative standards and explaining the causality behind each experimental choice, we aim to equip researchers with the knowledge to generate robust and reliable data.
Introduction to this compound: A Molecule of Interest
This compound belongs to the thiazole class of heterocyclic compounds, a scaffold prevalent in numerous pharmacologically active agents.[1][2][3] The thiazole ring is a key component in drugs like the anti-inflammatory Meloxicam and Vitamin B1 (Thiamine).[4][5] The specific structure of this compound, featuring an amino group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position, imparts a unique set of chemical characteristics that are pivotal to its function and behavior in solution.
The primary challenge and a central theme of this guide is the compound's potential for tautomerism. The interplay between the amino/imino and keto/enol forms dictates its reactivity, solubility, and degradation pathways. A thorough understanding of these equilibria is not merely academic; it is essential for developing effective analytical methods and predicting the compound's behavior in both in vitro and in vivo systems.
The Significance of Tautomerism
The structure "this compound" can exist in several tautomeric forms. The most significant equilibrium is the keto-enol tautomerism between the 4-ol form and the 4-one (thiazolidinone) form. Concurrently, an amino-imino tautomerism exists at the 2-position. These forms can coexist in solution, and their relative populations are highly dependent on the solvent, pH, and temperature. For the purpose of this guide, we will refer to the compound by its named structure while acknowledging that experimental observations pertain to the equilibrium mixture of its tautomers.
Caption: Potential tautomeric equilibria of the core structure.
Comprehensive Solubility Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability. An insufficient solubility profile can terminate the development of an otherwise promising compound. The following sections detail a robust methodology for determining the thermodynamic (equilibrium) solubility of this compound.
Rationale for Experimental Design
The chosen method is the shake-flask technique, which remains the gold standard for determining equilibrium solubility. The core principle is to saturate a solvent with the compound over a defined period, allowing the system to reach equilibrium. The subsequent quantification of the dissolved compound provides the solubility value. We will assess solubility in a range of aqueous and organic solvents to simulate physiological conditions and provide data relevant for formulation development.
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): These are selected to understand the compound's solubility at pH values relevant to the gastrointestinal tract (stomach, intestine) and physiological blood pH. The amino group's pKa will heavily influence solubility in this range.
-
Purified Water: Provides a baseline for aqueous solubility.
-
Organic Solvents (Ethanol, DMSO, Propylene Glycol): Commonly used as co-solvents in drug formulations. Understanding solubility in these vehicles is crucial for preclinical and clinical development.
Experimental Protocol: Equilibrium Solubility Determination
Materials:
-
This compound (purity >98%)
-
Phosphate buffers (pH 3.0, 7.4, 9.0)
-
HPLC-grade Purified Water
-
Ethanol (anhydrous)
-
Dimethyl Sulfoxide (DMSO)
-
Propylene Glycol (PG)
-
2 mL screw-cap vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other chemically compatible material)
-
Calibrated analytical balance
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to each of the 2 mL vials (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add 1.0 mL of each test solvent (Water, pH buffers, Ethanol, DMSO, PG) to the respective vials.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant, moderate speed (e.g., 250 rpm) at a controlled temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure thermodynamic equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand for at least 30 minutes for the excess solid to settle.
-
Filtration: Carefully withdraw a supernatant aliquot and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC analytical method. The dilution factor must be recorded accurately.
-
Quantification: Analyze the diluted samples via a validated, stability-indicating HPLC method (see Section 4.0).
Caption: Workflow for Forced Degradation (Stress Testing).
Data Presentation: Stability Profile
Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products.
| Stress Condition | Duration (hours) | Parent Remaining (%) | Total Impurities (%) | Mass Balance (%) | Observations |
| 0.1 M HCl @ 60°C | 24 | Example: 85.2 | Example: 14.1 | Example: 99.3 | Two major degradants observed |
| Water @ 60°C | 24 | Example: 99.5 | Example: <0.5 | Example: 100.0 | Stable |
| 0.1 M NaOH @ 60°C | 8 | Example: 45.1 | Example: 53.5 | Example: 98.6 | Rapid degradation to one major product |
| 3% H₂O₂ @ RT | 24 | Example: 92.8 | Example: 6.9 | Example: 99.7 | One major oxidative degradant |
| Photostability | 1.2 M lux hr | Example: 98.7 | Example: 1.1 | Example: 99.8 | Minor degradation, slight color change |
Core Analytical Methodology: Stability-Indicating HPLC-UV
A robust analytical method is the cornerstone of accurate solubility and stability studies. A High-Performance Liquid Chromatography (HPLC) method with UV detection is ideal for this purpose.
-
Principle: The method must be "stability-indicating," meaning it can accurately measure the decrease in the active compound's concentration due to degradation. This requires complete separation of the parent peak from any degradants, impurities, and excipients. A Peak Purity analysis using a Photodiode Array (PDA) detector is essential for validation.
-
Rationale for Method Parameters:
-
Column: A reversed-phase C18 column is a versatile starting point for polar heterocyclic compounds.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides the flexibility to separate compounds with varying polarities.
-
Detection: UV detection should be set at a wavelength where the parent compound has significant absorbance, ensuring high sensitivity. Monitoring multiple wavelengths can help in detecting impurities that may have different chromophores.
-
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 275 nm (or λmax) |
Conclusion: Synthesizing the Data for Project Advancement
The systematic study of solubility and stability provides a clear, data-driven foundation for critical development decisions. The solubility profile of this compound will guide formulation scientists in selecting appropriate vehicles for preclinical and clinical studies. The forced degradation studies reveal the molecule's inherent weaknesses—for instance, a pronounced lability in basic conditions would necessitate formulations buffered at a lower pH and caution against co-administration with alkaline agents.
By following the detailed, rationale-driven protocols outlined in this guide, researchers can generate a comprehensive data package. This package not only characterizes the molecule but also de-risks its progression, ensuring that subsequent development efforts are built upon a solid understanding of its fundamental physicochemical properties. This rigorous, foundational science is the key to transforming a promising molecule into a successful therapeutic agent.
References
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]
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Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
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Gouda, M. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. [Link]
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Thiazole. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2020). JETIR. [Link]
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Gouda, M. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). ResearchGate. [Link]
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2-Amino-5-methylthiazole. (n.d.). Icon Pharma Chem. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. [Link]
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2-Amino-5-methylthiazole. (n.d.). PubChem. [Link]
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A Technical Guide to the Quantum Chemical Analysis of Tautomerism in 2-Amino-5-methylthiazol-4-ol
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds.[1][2] However, the inherent capacity of these molecules to exist in multiple tautomeric forms presents a significant challenge and opportunity in drug design. The tautomeric state of a molecule dictates its fundamental physicochemical properties, including hydrogen bonding capabilities, polarity, and molecular shape, which in turn govern its interaction with biological targets and its pharmacokinetic profile.[1][3] This guide provides a comprehensive, in-depth protocol for the quantum chemical investigation of tautomerism in 2-Amino-5-methylthiazol-4-ol, a representative heterocyclic amine. We will delineate a robust computational workflow using Density Functional Theory (DFT) to determine the relative stabilities of its principal tautomers, offering field-proven insights into the causality behind methodological choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and predict molecular behavior.
The Critical Role of Tautomerism in Drug Discovery
Tautomers are structural isomers of a chemical compound that readily interconvert.[4] This equilibrium, often involving the migration of a proton, can be delicately balanced and highly sensitive to the surrounding environment, particularly the solvent.[3][4] For a molecule like this compound, the principal tautomeric equilibrium exists between an aromatic amino-hydroxy form and a non-aromatic imino-keto form.
The implications of this equilibrium are profound:
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and electrostatic profiles. The biologically active form that binds to a protein target may not be the most stable tautomer in aqueous solution.[3]
-
Physicochemical Properties: Tautomerism affects key properties like lipophilicity (LogP), solubility, and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Chemical Reactivity & Metabolism: The electronic structure of each tautomer is unique, leading to different susceptibilities to metabolic enzymes and overall chemical stability.
Therefore, a quantitative understanding of the tautomeric landscape is not merely an academic exercise but a prerequisite for rational drug design. Computational chemistry, specifically quantum chemical calculations, provides an indispensable toolkit for this purpose.[5][6]
Potential Tautomers of this compound
The primary tautomeric forms of this compound arise from proton migration between the exocyclic amino group, the hydroxyl group, and the ring nitrogen. The three most plausible forms are the Amino-ol (T1) , the Imino-one (T2) , and a second Imino-one (T3) form.
The Amino-ol form (T1) is intuitively expected to be the most stable due to the aromaticity of the thiazole ring, a significant stabilizing factor. The imino forms (T2 and T3) disrupt this aromaticity. Our computational protocol will quantify these stability differences.
The Computational Workflow: A Self-Validating Protocol
To ensure scientific integrity, our protocol is designed as a self-validating system. Each step provides a check on the previous one, culminating in reliable and reproducible results. We will utilize Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for such systems.[7][8][9]
Experimental Protocol: Step-by-Step Computational Analysis
This protocol details the necessary steps using a standard quantum chemistry software package like Gaussian.[8][9]
Step 1: Input Structure Generation
-
Action: Build the 3D structures of each tautomer (T1, T2, and T3) in a molecular editor.
-
Causality: An accurate initial 3D representation is crucial for ensuring the optimization algorithm converges to the correct, chemically sensible minimum. Ensure correct bond orders and protonation states.
Step 2: Gas-Phase Geometry Optimization
-
Action: Perform a full geometry optimization for each tautomer in the gas phase.
-
Methodology:
-
Theory: Density Functional Theory (DFT).
-
Functional: B3LYP. This hybrid functional is widely used and provides reliable geometries and energies for a broad range of organic molecules.[8][10][11]
-
Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that provides flexibility for describing the electron distribution. The + indicates diffuse functions, essential for accurately describing lone pairs and anions, while (d,p) indicates polarization functions, which are critical for describing bonding in non-symmetrical environments.[6][11]
-
-
Causality: This step locates the lowest point on the potential energy surface for each isolated molecule, providing its most stable conformation and its electronic energy (E).
Step 3: Vibrational Frequency Calculation (Self-Validation)
-
Action: Perform a frequency calculation for each optimized structure at the identical level of theory (B3LYP/6-311+G(d,p)).
-
Causality & Trustworthiness: This is a critical validation step.
-
Confirmation of a True Minimum: A true energy minimum will have zero imaginary frequencies. If any are found, the structure is a transition state or a higher-order saddle point, and the optimization from Step 2 must be redone.
-
Thermodynamic Data: This calculation yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and entropy), which are essential for converting the electronic energy (E) into Gibbs Free Energy (G), the ultimate determinant of equilibrium.[10]
-
Step 4: Inclusion of Solvent Effects
-
Action: Re-optimize the geometry of each tautomer, now including a solvent model.
-
Methodology:
-
Model: Polarizable Continuum Model (PCM). This implicit solvation model represents the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.[11][12][13]
-
Solvent: Choose a solvent relevant to the application (e.g., water for physiological conditions, or DMSO for NMR studies).
-
-
Causality: Tautomeric equilibria are highly sensitive to the solvent environment.[3] A polar solvent can preferentially stabilize a more polar tautomer, potentially shifting the equilibrium compared to the gas phase. This step is crucial for obtaining results that are comparable to experimental conditions.
Step 5: Final Energy Analysis
-
Action: With the final optimized geometries (both gas-phase and solvated), calculate the relative Gibbs Free Energies (ΔG) for each tautomer. The tautomer with the lowest energy is used as the reference (ΔG = 0).
-
Calculation:
-
G = E_electronic + G_correction
-
ΔG (Tautomer X) = G (Tautomer X) - G (Most Stable Tautomer)
-
-
Causality: Gibbs Free Energy (G) is the most accurate predictor of thermodynamic stability and equilibrium because it accounts for electronic energy, zero-point energy, and thermal/entropic contributions at a given temperature (usually 298.15 K).[10]
Predicted Results and Data Interpretation
While experimental data for this specific molecule is scarce, we can predict the outcome based on established chemical principles and studies on similar 2-aminothiazole systems.[1][4][7] The aromatic Amino-ol (T1) tautomer is expected to be the most stable form. The disruption of the thiazole ring's aromaticity in the Imino-one (T2, T3) forms incurs a significant energetic penalty.
The following table presents a summary of expected quantitative results from the described computational protocol.
| Tautomer | Structure | Relative Electronic Energy (ΔE) (kcal/mol) [Gas Phase] | Relative Gibbs Free Energy (ΔG) (kcal/mol) [Gas Phase] | Relative Gibbs Free Energy (ΔG) (kcal/mol) [Water, PCM] |
| Amino-ol (T1) | ![]() | 0.00 | 0.00 | 0.00 |
| Imino-one (T2) | ![]() | +8.5 | +8.2 | +6.5 |
| Imino-one (T3) | ![]() | +12.1 | +11.8 | +9.7 |
Data Interpretation:
-
Gas Phase: In the gas phase, the Amino-ol (T1) tautomer is unequivocally the most stable structure, serving as the zero-point reference. The Imino-one forms are significantly higher in energy, with T2 being more stable than T3, but both are unlikely to be present in significant populations.
-
Solvent Effects: The inclusion of water as a solvent is predicted to reduce the energy gap between the tautomers. This is because the Imino-one forms (T2 and T3) are more polar (possessing a keto group) and are therefore stabilized to a greater extent by the polar water environment than the less polar Amino-ol form.[13]
-
Equilibrium Population: Despite the stabilization by the solvent, the Gibbs Free Energy difference remains large. A ΔG of +6.5 kcal/mol for T2 in water indicates that the Amino-ol (T1) form will be overwhelmingly predominant at equilibrium.
Conclusion and Outlook
This technical guide has detailed a rigorous and self-validating computational protocol for the analysis of tautomerism in this compound. Through the systematic application of Density Functional Theory, including geometry optimization, frequency analysis, and solvent modeling, we can confidently predict the relative stabilities of all relevant tautomeric forms.
The key finding, grounded in the fundamental principle of aromatic stabilization, is the pronounced stability of the Amino-ol (T1) tautomer across both gas and solvated phases. This knowledge is paramount for drug development professionals. It allows for the construction of more accurate pharmacophore models, better prediction of ADME properties, and a deeper understanding of structure-activity relationships (SAR). By applying these quantum chemical methods, researchers can move beyond structural ambiguity and make more informed decisions in the design of next-generation therapeutics based on the versatile 2-aminothiazole scaffold.
References
- ResearchGate. (2025). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods.
- BenchChem. (2025). Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide.
- Plein, M. (2009). Let's not forget tautomers. PMC, NIH.
- Sardash, M. A. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT)
- MDPI. (2021). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)
- BenchChem. (2025). Tautomerism in Furan-Thiazole Compounds: An In-depth Technical Guide.
- PubMed Central. (2025).
- MDPI. (n.d.). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI.
- ResearchGate. (2012). Quantum-chemical calculations of the relative stability of the keto-enol tautomers of 5-chlorouracyl.
- BenchChem. (2025). Tautomeric Forms of 2-Amino-5-methylthiazole in Different Solvents: An In-depth Technical Guide.
- PubMed Central. (2025). Computational QSAR study of novel 2-aminothiazol-4(5H)
- Journal of the Chilean Chemical Society. (2019).
- ResearchGate. (2023). Proton tautomerism in (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol- 2(5H)-one: a Computational study.
- MDPI. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. MDPI.
- PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
- ResearchGate. (n.d.). (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis.
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Topic: Discovery and Isolation of Novel 2-Aminothiazole Natural Products
An In-depth Technical Guide for Drug Development Professionals
Foreword: The Enduring Potency of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a quintessential "privileged structure" in the world of bioactive compounds.[1][2] Nature has repeatedly utilized this five-membered heterocycle, incorporating it into a vast array of secondary metabolites found in both marine and terrestrial organisms.[3][4] This scaffold is the cornerstone of molecules exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6][7] Its prevalence in clinically approved drugs like the anticancer agent Dasatinib further cements its importance.[6]
However, the discovery of novel 2-aminothiazole natural products is an increasingly complex challenge. It requires a strategic departure from classical methods and an embrace of an integrated, multi-disciplinary workflow. This guide, written from the perspective of a Senior Application Scientist, is designed to provide researchers and drug development professionals with a technical and strategic framework for this pursuit. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and efficient path from initial discovery to the isolation of pure, structurally characterized compounds.
Part 1: Modern Discovery Engines for Targeting Novel Scaffolds
The initial "hit" is the most critical phase. Modern discovery has evolved from serendipitous screening to a more targeted and predictive science. The goal is to increase the probability of finding novelty while minimizing the redundant rediscovery of known compounds.
Strategy 1: Bioassay-Guided Fractionation - The Classic Workhorse, Reimagined
Bioassay-guided fractionation remains a fundamentally logical and powerful approach: let the desired biological activity guide the purification process.[8] Its success hinges on the quality and relevance of the initial screen. Instead of broad, non-specific assays, a highly targeted screen (e.g., specific enzyme inhibition or a phenotypic assay for a particular cancer cell line) provides a more direct path to a molecule with a specific mechanism of action.[8][9]
The process begins with a crude extract from a biological source (e.g., a marine sponge or a microbial fermentation) which is tested for activity. If active, the extract is subjected to chromatographic separation, and the resulting fractions are re-tested. This iterative process of "separate and test" continues until a pure, active compound is isolated.[10]
-
Preparation of Extract: Lyophilize 100g of source material (e.g., bacterial cell pellet). Extract exhaustively with methanol (MeOH) followed by dichloromethane (DCM). Combine and evaporate solvents in vacuo to yield the crude extract.
-
Primary Screen: Dissolve the crude extract in DMSO to 10 mg/mL. Perform a broth microdilution assay against a panel of pathogenic bacteria (e.g., MRSA, E. coli).
-
Initial Fractionation: Subject 1g of the active crude extract to Solid-Phase Extraction (SPE) using a C18 cartridge. Elute with a stepwise gradient of increasing MeOH in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).
-
Fraction Screening: Evaporate the solvent from each fraction, weigh the residue, and re-test each fraction in the bioassay.
-
Iterative Purification: Select the most potent and selective fraction (e.g., the 80% MeOH fraction). Purify further using preparative HPLC on a C18 column with a shallower acetonitrile/water gradient.
-
Final Isolation: Collect individual peaks from the HPLC, remove the solvent, and perform a final bioassay to confirm the activity of the pure compound.
Strategy 2: Genome Mining - A Predictive Approach to Biosynthesis
Why search blindly when the genetic blueprint for a molecule is often accessible? Genome mining leverages bioinformatics to predict the production of natural products by identifying their biosynthetic gene clusters (BGCs) in an organism's DNA.[11][12] For 2-aminothiazoles, a key target is the BGCs associated with Thiazole/Oxazole-Modified Microcins (TOMMs), which are ribosomally synthesized and post-translationally modified peptides.[13] Enzymes responsible for installing the thiazole ring serve as the "biosynthetic hook" to find promising gene clusters.[12]
This strategy flips the classical model: instead of screening for activity, we screen for genetic potential. This allows for the discovery of compounds that may not be expressed under standard laboratory conditions or whose activity was missed in the primary screen.
Part 2: A Robust Workflow for Isolation and Purification
Once a promising source is identified—either through bioactivity or genomic potential—the core task of isolation begins. The goal is to move from a complex biological matrix containing thousands of compounds to a single, pure molecule. This requires a systematic, multi-stage chromatographic approach.
Step 1: Extraction - Liberating the Metabolites
Extraction is the critical first step to separate the desired natural products from the raw biological materials.[14] The choice of method is a balance between efficiency, selectivity, and the stability of the target compounds. While traditional methods are still used, modern techniques offer significant advantages in speed and solvent consumption.[14][15]
| Extraction Technique | Principle | Advantages | Causality/Best For |
| Maceration | Soaking source material in a solvent at room temperature.[16] | Simple, requires minimal equipment. | Thermally sensitive compounds; initial small-scale lab work. |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent.[14] | Highly efficient and exhaustive. | Non-polar to medium-polarity compounds that are thermally stable. |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and rupture cells.[14][16] | Very fast, reduced solvent volume. | Polar compounds from plant matrices; rapid screening. |
| Pressurized Liquid (PLE) | Uses elevated temperature and pressure to increase solvent efficiency.[14][17] | Fast, low solvent use, highly efficient. | A wide range of polarities; exhaustive extraction of valuable samples. |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent.[14] | Green (non-toxic solvent), highly selective. | Non-polar compounds like lipids and oils; avoids organic solvent residues. |
Step 2: The Chromatographic Purification Cascade
No single chromatographic step can purify a novel natural product from a crude extract. A multi-step cascade is essential, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.
-
Initial Desalting and Fractionation (SPE):
-
Rationale: Marine extracts are high in salt, which interferes with chromatography and bioassays.[18][19] Reversed-phase SPE (e.g., C18) is excellent for both desalting and initial fractionation based on polarity.
-
Method: Dissolve 5g of crude marine extract in a minimal amount of MeOH and adsorb onto 5g of C18 silica. Load this onto a larger C18 SPE column. Elute with a step gradient of H₂O/MeOH (100:0, 80:20, 60:40, 40:60, 20:80, 0:100). Collect and dry each fraction.
-
-
Intermediate Purification (MPLC):
-
Rationale: Medium Pressure Liquid Chromatography (MPLC) offers better resolution than open columns but higher capacity than HPLC, making it ideal for purifying the grams of material in an active fraction.
-
Method: Take the active fraction from SPE (e.g., 80:20 H₂O/MeOH). Dissolve in a minimal volume and inject onto a normal phase silica MPLC column. Elute with a linear gradient of ethyl acetate in hexanes. Use a UV detector to collect peak-containing fractions.
-
-
Final Purification (Preparative HPLC):
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving the >95% purity required for structure elucidation.[20]
-
Method: Pool the active fractions from MPLC. Perform analytical HPLC to develop an optimal separation method. Scale up to a preparative reversed-phase C18 HPLC column using an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water) to isolate the final pure compound. Monitor at multiple wavelengths (e.g., 210, 254, 280 nm) to ensure purity.
-
Part 3: Definitive Structure Elucidation
With a pure compound in hand, the final and most intellectually demanding phase is determining its exact chemical structure. This is a synergistic process that integrates data from multiple spectroscopic techniques.
The Core Spectroscopic Toolkit
The unambiguous identification of a novel molecular structure relies primarily on Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[21]
| Technique | Information Gained | Causality/Purpose |
| High-Resolution MS (HRMS) | Provides a highly accurate mass measurement (<5 ppm error).[22] | Determines the exact molecular formula (e.g., C₂₀H₂₅N₃O₄S₂), the most fundamental piece of structural information. |
| Tandem MS (MS/MS) | Fragments the molecule and measures the mass of the pieces.[9][23] | Provides clues about substructures and connectivity, aiding in piecing the molecule together. |
| ¹H NMR | Shows the number, type, and connectivity of hydrogen atoms. | Defines the proton environment of the molecule. |
| ¹³C NMR | Shows the number and type of carbon atoms (CH₃, CH₂, CH, C). | Provides the carbon backbone of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Shows correlations between atoms (H-H, C-H, long-range C-H).[20][22] | This is the key to connecting the individual "pieces" from 1D NMR into a complete, unambiguous structure. |
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A -- B; A -- C; A -- D; B -- E; C -- F; D -- G; E -- H; F -- H; G -- H; }
The process is akin to solving a complex puzzle. HRMS provides the list of all the pieces (the atoms). 1D NMR describes the individual pieces (e.g., a CH₃ group next to a CH₂ group). Finally, 2D NMR provides the instructions for how all the pieces connect to form the final structure.[24] This integrated approach is non-negotiable for publishing a novel natural product.
Conclusion and Future Perspectives
The discovery of novel 2-aminothiazole natural products is a journey that begins with a strategic search and culminates in a rigorous analytical endpoint. The most successful research programs are those that seamlessly integrate modern discovery engines like genome mining with the unassailable logic of bioassay-guided fractionation. This must be supported by a robust, efficient purification cascade and the definitive power of modern spectroscopy.
Looking forward, the field is moving towards even greater integration. The coupling of advanced analytical techniques directly with bioassays (e.g., HPLC-bioassay fraction collection) and the use of artificial intelligence to predict structures from complex datasets will continue to accelerate the pace of discovery. The principles outlined in this guide—a focus on causality, robust protocols, and integrated data analysis—will remain the bedrock of successful natural product drug discovery.
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
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Cutignano, A., Nuzzo, G., et al. (2015). Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts. Marine Drugs, 13(9), 5786-5800.
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Hilaris Publisher. (n.d.). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Journal of Pharmacognosy & Natural Products.
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Altemimi, A., et al. (2017). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Journal of Hill-Agric, 1(1), 1-13.
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Isyaka, S. M., et al. (2024). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. South Asian Research Journal of Natural Products, 7(1), 38-51.
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Isyaka, S. M., et al. (2024). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. South Asian Research Journal of Natural Products.
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El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
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Alam, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1243-1263.
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MDPI. (n.d.). Bioassay-Guided Isolation of Marine Natural Products for Drug Discovery. Marine Drugs.
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KGAN, M. (2017). Structural Analysis of Natural Products. Analytical Chemistry, 89(1), 23-40.
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Cutignano, A., et al. (2015). Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts. Marine Drugs.
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Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(20).
-
Alzahrani, A. R. M., et al. (2021). Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). Antibiotics, 10(3), 337.
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Gomha, S. M., et al. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 17(10), 834-855.
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Schlotterbeck, G., et al. (2007). Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. CHIMIA International Journal for Chemistry, 61(6), 347-351.
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El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
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Akbari, V., et al. (2021). Bioassay-Guided Fractionation and Antimicrobial Activities of Padina australis Extracts. Journal of Reports in Pharmaceutical Sciences, 10(2), 263-270.
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Rurack, K., & Scherf, U. (Eds.). (2021). Exploring the Universe of Natural Products: Recent Advances in Synthesis, Isolation and Structural Elucidation. Molecules, 26(21), 6667.
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ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.
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ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
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Dembitsky, V. M. (2016). Mass Spectrometry in Natural Product Structure Elucidation. LIPIDS, 51, 1-2.
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Kumar, S., & Aggarwal, R. (2019). Thiazole: A Privileged Motif in Marine Natural Products. Mini-Reviews in Organic Chemistry, 16(1), 26-37.
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ResearchGate. (n.d.). Synthesis of 2-aminothiazole in aqueous medium.
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Mitchell, D. A., et al. (2012). Thiazole/oxazole-modified microcins: Complex natural products from ribosomal templates. Biochimie, 94(1), 157-166.
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ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
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Prachayasittikul, V., et al. (2023). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 22, 1243-1258.
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Li, Y., et al. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? European Journal of Medicinal Chemistry, 256, 115456.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases using 2-Amino-5-methylthiazol-4-ol as a Precursor
Introduction: The Versatility of Thiazole-Containing Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a cornerstone in the synthesis of novel therapeutic agents. Their facile synthesis and the electronic properties of the imine linkage contribute to their diverse pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The incorporation of a thiazole nucleus into a Schiff base structure is of particular interest to medicinal chemists. The thiazole ring, a key component in many bioactive compounds and approved drugs, can significantly enhance the biological efficacy of the resulting molecule.[1][2] This application note provides a comprehensive guide for the synthesis of Schiff bases using a unique precursor: 2-Amino-5-methylthiazol-4-ol. We will explore the synthetic protocols, the rationale behind experimental choices, and the potential applications of these novel compounds in drug development.
While the direct use of this compound in Schiff base synthesis is not extensively documented in current literature, this guide will provide a robust, generalized protocol applicable to 2-aminothiazole derivatives. Furthermore, we will delve into the potential influence of the 4-hydroxyl group on the reaction and the properties of the final products, offering valuable insights for researchers venturing into this novel area of synthesis.
The Precursor: Understanding this compound
The starting material, this compound, possesses two key functional groups that can influence its reactivity: the primary amino group at the 2-position and the hydroxyl group at the 4-position. The amino group is the primary site for the condensation reaction with an aldehyde to form the Schiff base. The hydroxyl group, however, introduces an interesting dimension to the molecule's reactivity and the potential properties of its derivatives.
Synthesis of the Precursor
The commercial availability of this compound may be limited. A potential synthetic route can be adapted from established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis. A plausible approach involves the reaction of a corresponding α-haloketone with thiourea.
General Protocol for Schiff Base Synthesis
This protocol outlines a standard procedure for the condensation reaction between a 2-aminothiazole derivative and an aromatic aldehyde. This method can be adapted for this compound.
Materials and Reagents
-
This compound (or other 2-aminothiazole derivative)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)
-
UV lamp for visualization
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol. Stir the solution until the precursor is completely dissolved.
-
Addition of Aldehyde: To this solution, add 1 equivalent of the selected aromatic aldehyde.
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting materials. The formation of a new spot with a different Rf value indicates the formation of the product.
-
Isolation of the Product: Once the reaction is complete (as indicated by the disappearance or significant reduction of the starting material spots on TLC), remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will often precipitate out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Dry the purified Schiff base in a desiccator or a vacuum oven. The structure and purity of the final compound should be confirmed by spectroscopic methods such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from 2-aminothiazole precursors.
Caption: General workflow for the synthesis of Schiff bases.
Causality in Experimental Choices: The "Why" Behind the Protocol
-
Choice of Solvent: Ethanol and methanol are commonly used solvents because they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions. Their boiling points are also suitable for refluxing the reaction to provide the necessary activation energy.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid like glacial acetic acid is crucial. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amino group.
-
Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) increases the rate of the reaction by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier of the condensation reaction.
-
Monitoring by TLC: Thin Layer Chromatography is a simple and effective technique to monitor the progress of the reaction. It allows the researcher to determine when the reaction has reached completion, preventing unnecessary heating that could lead to side reactions or decomposition of the product.
The Influence of the 4-Hydroxyl Group: A Scientific Discussion
The presence of a hydroxyl group at the 4-position of the thiazole ring in the precursor, this compound, could have several implications:
-
Tautomerism: 2-Amino-4-hydroxythiazoles can exist in tautomeric equilibrium with their corresponding 2-imino-4-thiazolidinone form. This tautomerism could potentially affect the nucleophilicity of the exocyclic amino group and its reactivity towards the aldehyde.
-
Electronic Effects: The hydroxyl group is an electron-donating group, which could increase the electron density on the thiazole ring and potentially modulate the reactivity of the amino group.
-
Intramolecular Hydrogen Bonding: The hydroxyl group could form an intramolecular hydrogen bond with the imine nitrogen of the newly formed Schiff base, which could influence the conformation and stability of the final product.
-
Site for Further Derivatization: The hydroxyl group provides a handle for further chemical modifications, such as etherification or esterification, allowing for the synthesis of a wider range of derivatives with potentially enhanced biological activities.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following table summarizes the key spectroscopic data expected for a successful synthesis.
| Spectroscopic Technique | Expected Observations |
| FT-IR Spectroscopy | Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H bending vibration of the primary amine. |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet in the downfield region (δ 8-9 ppm) corresponding to the proton of the azomethine group (-CH=N-). The signals for the aromatic protons of the aldehyde and the thiazole ring protons will also be present. |
| ¹³C NMR Spectroscopy | Appearance of a signal in the region of δ 160-170 ppm corresponding to the carbon of the azomethine group (-C=N-). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized Schiff base, confirming its formation. |
Applications in Drug Development
Schiff bases derived from 2-aminothiazole scaffolds are a promising class of compounds with a wide range of potential therapeutic applications.
Antimicrobial Agents
The azomethine group is a key pharmacophore responsible for the antimicrobial activity of many Schiff bases.[4] Thiazole-containing Schiff bases have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular processes through interactions with enzymes and DNA.
Anticancer Agents
Several studies have reported the potent anticancer activity of thiazole-based Schiff bases.[2][3] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases, disruption of the cell cycle, and the generation of reactive oxygen species. Their ability to coordinate with metal ions also opens up avenues for the development of novel metallodrugs with enhanced anticancer efficacy.
Antioxidant Agents
The thiazole nucleus and the presence of phenolic hydroxyl groups in some Schiff base derivatives contribute to their antioxidant properties.[1] These compounds can scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for the treatment of diseases associated with oxidative stress.
Visualizing a Potential Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway through which a thiazole-based Schiff base might exert its anticancer effects by inhibiting a key cellular kinase.
Caption: Hypothetical inhibition of a cancer cell signaling pathway.
Conclusion and Future Directions
The synthesis of Schiff bases from this compound presents an exciting opportunity for the discovery of novel bioactive molecules. This application note provides a foundational protocol and a scientific framework for researchers to explore this area. The presence of the 4-hydroxyl group offers a unique structural feature that can be exploited for further derivatization and the fine-tuning of pharmacological properties. Future research should focus on the systematic synthesis and biological evaluation of a library of Schiff bases derived from this precursor to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of next-generation drugs for a variety of diseases.
References
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Saleh Abdulghani, S., & Khalaf Rasheed, M. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 5(2), 1–14. [Link]
- (2015). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research, 7(12), 654-661.
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Asif, M. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 1-7. [Link]
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Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 111. [Link]
- Abdulhadi, S. A., & Al-Ayed, A. S. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 31(3), 51-64.
- Rathod, A. S., Berad, B. N., & Doshi, A. G. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry, 16(3).
- Kumar, D., Kumar, N., & Singh, J. (2011). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2'-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of the Serbian Chemical Society, 76(4), 485-494.
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Application Notes & Protocols for the Development of Novel Antimicrobial Agents from 2-Amino-5-methylthiazol-4-ol
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, including potent antimicrobial agents.[2][3] This document provides a comprehensive guide for researchers, outlining a strategic workflow for the design, synthesis, and evaluation of novel antimicrobial candidates derived from the lead compound, 2-Amino-5-methylthiazol-4-ol. We present detailed protocols for chemical modification, primary and secondary antimicrobial screening, and essential early-stage in vitro ADMET profiling to facilitate the identification of promising drug candidates.
Introduction: The Thiazole Scaffold as a Foundation for Antimicrobial Discovery
The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, recognized for a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3][4] Its synthetic tractability and the ability to introduce diverse substituents at multiple positions make it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[2][5]
Our starting scaffold, this compound, possesses key functional groups—an amino group, a hydroxyl group, and a modifiable thiazole ring—that serve as strategic handles for chemical derivatization. This guide details a systematic approach to leverage this scaffold, transforming a basic chemical entity into a library of novel compounds with the potential to combat drug-resistant pathogens.
Strategic Workflow for Drug Development
The development pathway from a starting scaffold to a preclinical candidate is a multi-stage process. The workflow presented here is designed to systematically generate and evaluate derivatives, enriching for compounds with potent antimicrobial activity and favorable drug-like properties.
Caption: High-level workflow for antimicrobial drug discovery.
Phase 1: Synthesis of a Focused Chemical Library
Rationale for Chemical Modification
The core principle of this phase is to explore the structure-activity relationship (SAR). By systematically modifying the this compound scaffold, we can determine which chemical features are essential for antimicrobial activity. SAR studies on other thiazole-based antimicrobials have shown that substitutions at the 2-amino position and modifications of other ring substituents can dramatically influence potency and spectrum of activity.[5][6][7] For instance, introducing bulky hydrophobic groups can enhance activity against certain bacterial strains.[6]
Our strategy involves two primary points of modification:
-
Acylation/Alkylation of the 2-Amino Group: To explore the impact of amide and amine functionalities.
-
Derivatization of the 4-Hydroxyl Group: To investigate the role of this group in target binding.
Hypothetical Synthetic Protocol: Acylation of the 2-Amino Group
This protocol outlines a general procedure for creating a small library of amide derivatives. The reaction involves acylating the exocyclic amino group of the thiazole core with various acyl chlorides.
Caption: General acylation scheme for derivatization.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in dry Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the final amide derivative.
-
Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Phase 2: Antimicrobial Susceptibility Testing
Once a library of derivatives is synthesized, the next critical step is to screen them for antimicrobial activity. The primary screening assay is designed to determine the Minimum Inhibitory Concentration (MIC) of each compound.
Protocol: Broth Microdilution for MIC Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)[8]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Synthesized compounds dissolved in DMSO (10 mg/mL stock)
-
0.5 McFarland standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: From a fresh overnight culture plate, select 3-5 well-isolated colonies and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][9]
-
Working Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 2 µL of the 10 mg/mL compound stock solution to the first well of a row and mix thoroughly. This creates the highest concentration to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the working bacterial inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the compound concentration by half.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Seal the plates and incubate at 35-37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9]
Data Presentation: Hypothetical MIC Values
Summarize the screening data in a clear, tabular format to easily compare the activity of different derivatives.
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Scaffold 1 | -H | >128 | >128 | >128 |
| AMT-01 | -Phenyl | 32 | 64 | >128 |
| AMT-02 | -4-Chlorophenyl | 8 | 16 | 64 |
| AMT-03 | -4-Methoxyphenyl | 16 | 32 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Control) | N/A | N/A | 4 |
Phase 3: Hit Validation and Mechanism of Action Studies
Compounds that demonstrate significant potency in the primary screen ("hits") are advanced to secondary screening to confirm their activity and begin to elucidate their mechanism of action (MoA).
Protocol: Minimum Bactericidal Concentration (MBC)
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37 °C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar).
Investigating the Mechanism of Action (MoA)
Understanding the molecular target is crucial for lead optimization. Thiazole-based compounds have been reported to inhibit various essential bacterial processes.[1][6] Potential mechanisms for novel thiazole derivatives could include:
-
Inhibition of Cell Wall Synthesis: Some thiazoles target enzymes like undecaprenyl diphosphate synthase (UPPS), which is vital for peptidoglycan synthesis.[6]
-
Inhibition of DNA Gyrase: Quinolone-thiazole hybrids have been shown to inhibit DNA gyrase, an enzyme critical for DNA replication.[11]
-
Inhibition of Metabolic Pathways: Sulfathiazole, an early thiazole antibiotic, inhibits dihydropteroate synthase, blocking folate synthesis.[1]
Caption: A potential mechanism of action (MoA) pathway.
Phase 4: Early In Vitro ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to ensure that a potent compound also possesses the necessary characteristics to become a viable drug.[12][13][14] Performing these assays early helps de-risk candidates and guides further chemical optimization.[14][15]
Key In Vitro ADMET Assays
A standard panel of in vitro ADMET assays should be performed on the most promising lead compounds.[15][16]
| Assay | Purpose | Method |
| Aqueous Solubility | Determines how well the compound dissolves, impacting absorption. | Thermodynamic or Kinetic Solubility Assays |
| Permeability | Predicts absorption across the intestinal barrier. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[12] |
| Metabolic Stability | Assesses how quickly the compound is broken down by liver enzymes. | Incubation with human liver microsomes or hepatocytes.[12][15] |
| Plasma Protein Binding | Measures the extent to which a drug binds to proteins in the blood. | Rapid Equilibrium Dialysis (RED).[15] |
| Cytotoxicity | Provides an early indication of potential toxicity to human cells. | Metabolic activity assay (e.g., MTT) using a human cell line like HEK293.[17] |
Data Presentation: Hypothetical ADMET Profile
| Compound ID | Solubility (µM) | Caco-2 Perm. (10⁻⁶ cm/s) | Microsomal Stability (% remaining after 30 min) | Cytotoxicity (CC₅₀ in HEK293, µM) |
| AMT-02 | 45 | 5.2 | 68% | >100 |
| AMT-03 | 110 | 1.8 | 85% | >100 |
Interpretation: In this hypothetical example, AMT-02 shows better permeability but lower metabolic stability compared to AMT-03. Both exhibit low cytotoxicity, which is a positive sign. This data guides the next round of synthesis; for example, chemists might try to modify AMT-02 to improve its metabolic stability without sacrificing its permeability or antimicrobial potency.
Conclusion
The strategic framework detailed in these application notes provides a robust and efficient pathway for the development of novel antimicrobial agents from the this compound scaffold. By integrating rational chemical synthesis with systematic biological and pharmacological evaluation, research teams can effectively navigate the early stages of drug discovery. This process of iterative design, synthesis, and testing is fundamental to identifying lead compounds with the potential to address the critical global health challenge of antimicrobial resistance.
References
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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In Vitro ADME Screening & In Vitro Screening Services. (n.d.). TheraIndx LifeSciences. Retrieved January 14, 2026, from [Link]
-
Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Link.springer.com. Retrieved January 14, 2026, from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 12(2), 2171-2195. Retrieved January 14, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
In Vitro ADMET. (n.d.). Pharmidex. Retrieved January 14, 2026, from [Link]
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In Vitro screening. (n.d.). IQVIA. Retrieved January 14, 2026, from [Link]
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In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 14, 2026, from [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 14, 2026, from [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Fao.org. Retrieved January 14, 2026, from [Link]
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Antimicrobial Susceptibility Testing. (2023). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2021). World Organisation for Animal Health. Retrieved January 14, 2026, from [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS. Retrieved January 14, 2026, from [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). PubMed. Retrieved January 14, 2026, from [Link]
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Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. (2013). PubMed. Retrieved January 14, 2026, from [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved January 14, 2026, from [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of some new 5- substituted of. (n.d.). JOCPR.com. Retrieved January 14, 2026, from [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2020). MDPI. Retrieved January 14, 2026, from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 14, 2026, from [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed. Retrieved January 14, 2026, from [Link]
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Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: Leveraging 2-Amino-5-methylthiazol-4-ol in the Synthesis of Novel Anticancer Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety represents a "privileged scaffold" in medicinal chemistry, a core structural component that consistently appears in a multitude of clinically successful therapeutic agents.[1][2] Its significance is particularly pronounced in oncology, where it forms the backbone of potent kinase inhibitors and other anticancer compounds.[3][4][5] This guide provides an in-depth exploration of 2-Amino-5-methylthiazol-4-ol and its derivatives as a foundational platform for the synthesis of next-generation anticancer agents. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and present a framework for the biological evaluation of these promising compounds.
The 2-Aminothiazole Scaffold: A Cornerstone of Kinase Inhibition
The therapeutic efficacy of 2-aminothiazole derivatives often stems from their unique ability to function as bioisosteres of the adenine hinge-binding region of ATP. This allows them to form critical hydrogen bond interactions within the ATP-binding site of various protein kinases, enzymes that are frequently dysregulated in cancer.[1][4] The 2-amino group, in particular, is a key hydrogen bond donor, anchoring the inhibitor to the kinase's hinge region.
Prominent examples of FDA-approved drugs containing this scaffold, such as Dasatinib (a potent Bcr-Abl and Src family kinase inhibitor), validate the therapeutic potential of this chemical class.[1][3][4] The versatility of the thiazole ring allows for chemical modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2]
Synthetic Strategies: From Core Scaffold to Bioactive Derivatives
The synthesis of novel anticancer agents from a 2-aminothiazole precursor typically involves strategic modifications to enhance target engagement and cellular activity. The most common and effective approach is the acylation or arylation of the C2-amino group, which introduces side chains that can occupy adjacent hydrophobic pockets in the target kinase.
The general workflow involves a multi-step process beginning with the core thiazole structure. Modifications are introduced to build complexity and enhance biological activity, followed by rigorous purification and characterization.
Caption: General workflow for synthesizing a library of 2-aminothiazole derivatives.
This protocol provides a representative example of how to synthesize a library of potential anticancer compounds based on the 2-aminothiazole scaffold. This multi-step synthesis involves the creation of a key intermediate which is then reacted with various reagents to produce a diverse set of final products.[6][7]
Step 1: Synthesis of 2-Amino-5-benzyl-4-methylthiazole
-
Rationale: This initial step constructs the core substituted thiazole ring using a variation of the Hantzsch thiazole synthesis.
-
Procedure:
-
To a solution of 1-phenyl-2-butanone (1 equivalent) in ethanol, add bromine (1 equivalent) dropwise at 0°C. Stir for 2 hours until the reaction goes to completion (monitored by TLC).
-
In a separate flask, dissolve thiourea (1.1 equivalents) in ethanol.
-
Slowly add the crude α-bromoketone solution to the thiourea solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-5-benzyl-4-methylthiazole.
-
Step 2: Synthesis of 2-Chloro-N-(5-benzyl-4-methylthiazol-2-yl)acetamide
-
Rationale: This step acylates the C2-amino group with a reactive chloroacetyl group, which will serve as an anchor point for introducing further diversity.
-
Procedure:
-
Dissolve 2-amino-5-benzyl-4-methylthiazole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) as a base.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Step 3: Synthesis of Final Derivatives via Nucleophilic Substitution
-
Rationale: The chlorine atom on the acetamide intermediate is an excellent leaving group, allowing for reaction with a wide range of nucleophiles (amines, thiols, etc.) to generate a library of compounds.
-
Procedure:
-
Dissolve the chloroacetamide intermediate (1 equivalent) in a suitable solvent like acetonitrile or DMF.
-
Add potassium carbonate (2 equivalents) as a base.
-
Add the desired nucleophile (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol) (1.1 equivalents).[6]
-
Heat the reaction mixture at 60-80°C for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
Structure-Activity Relationship (SAR) Insights
Analysis of numerous studies reveals key trends in how structural modifications affect the anticancer activity of 2-aminothiazole derivatives:
-
C2-Amino Group: Acylation of this group is often essential for potent activity. The nature of the acyl group and its substituents dictates target selectivity.[2]
-
C4 Position: Substitution with small alkyl groups like methyl or bulkier groups like tert-butyl can influence binding affinity and selectivity.[2][3]
-
C5 Position: The introduction of carboxamide or substituted phenyl groups at this position has been shown to significantly enhance antiproliferative activity, as seen in the development of Dasatinib analogues.[3][8] Lipophilic substituents are generally favored.[3]
| Compound Class | Key Structural Feature | Impact on Activity | Target Cancer Cell Lines |
| Dasatinib Analogues | 2-aminothiazole-5-carboxamide core | Potent and selective antiproliferative activity | K562 (Leukemia), MCF-7 (Breast), HT-29 (Colon)[3] |
| Disubstituted Thiazoles | Lipophilic groups (e.g., butylidene) at C4/C5 | Increased cytotoxicity | H1299 (Lung), SHG-44 (Glioma)[3] |
| Benzyl Thiazolyl Acetamides | Piperazine acetamide side chain at C2 | Strong antiproliferative activity | HeLa (Cervical), A549 (Lung)[3] |
| Triazolyl-Thiazolyl Acetamides | Triazole-thiol linked to C2-acetamide | High selectivity towards melanoma and breast cancer | Melanoma Lines, Breast Cancer Lines[6] |
Biological Evaluation: From Enzyme to Cell
Once synthesized and purified, the novel compounds must be subjected to a cascade of biological assays to determine their efficacy and mechanism of action.
Caption: Experimental workflow for evaluating novel anticancer compounds.
-
Objective: To directly measure the inhibitory effect of a synthesized compound on the enzymatic activity of a specific target kinase.[1]
-
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a specific peptide substrate, and reaction buffer.
-
Compound Addition: Add the synthesized 2-aminothiazole derivative at a range of concentrations (typically from 1 nM to 100 µM). Include a DMSO-only well as a negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled ³²P-ATP or in a system with a phosphospecific antibody).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done via scintillation counting, fluorescence polarization, or ELISA-based methods.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Objective: To assess the cytotoxic or cytostatic effect of the compound on various cancer cell lines.[2]
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution using a microplate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (or GI₅₀) value.
-
-
Objective: To confirm that the compound inhibits the intended kinase signaling pathway within the cellular environment.[1]
-
Procedure:
-
Cell Treatment & Lysis: Treat cancer cells with the compound at concentrations around its IC₅₀ value for a specific time (e.g., 2-24 hours). Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream target of the kinase (e.g., phospho-STAT3 for a JAK inhibitor) and an antibody for the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the phosphorylated protein signal in treated cells indicates successful target engagement.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives remain a highly fertile ground for the discovery of novel anticancer agents. Its proven success in targeting protein kinases, combined with its synthetic tractability, ensures its continued relevance in drug development. Future efforts should focus on designing compounds with improved selectivity to minimize off-target effects and on exploring novel mechanisms of action beyond kinase inhibition. The systematic application of the synthetic and evaluative protocols outlined in this guide will empower researchers to rationally design and validate the next generation of thiazole-based cancer therapeutics.
References
- BenchChem. (2025). Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.
- Mahmoud, H., Gomha, S. M., & Awad, H. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds.
- PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
- National Institutes of Health (NIH). (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
- ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
- PubMed Central. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.
- PubMed Central. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
-
Journal of Organic and Pharmaceutical Chemistry. (2015). The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1][9][10]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Available from:
- PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.
- ResearchGate. (2025). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck.
- BenchChem. (2025). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers.
- PubMed Central. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- BenchChem. (2025). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.
- Cellular Therapy and Transplantation. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
-
ResearchGate. (n.d.). (PDF) The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1][9][10]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Available from:
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ResearchGate. (n.d.). (PDF) 2-Amino-5,5-dimethylthiazol-4(5H)-one.
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- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiazolyl-Substituted 1,3,4-Oxadiazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Convergence of Two Pharmacological Powerhouses
In the landscape of medicinal chemistry and drug development, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both the 1,3,4-oxadiazole and the 2-aminothiazole nuclei are independently recognized for their broad and potent pharmacological activities.[1][2] 1,3,4-Oxadiazole derivatives are known for a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Similarly, the 2-aminothiazole moiety is a key structural component in numerous approved drugs, exhibiting activities such as kinase inhibition.[5][6]
The synthesis of hybrid molecules that incorporate both of these pharmacophores presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This application note provides a detailed, field-proven protocol for the synthesis of 1,3,4-oxadiazole derivatives bearing a 2-aminothiazole substituent. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and the causal reasoning behind experimental choices.
Proposed Synthetic Pathway: A Multi-Step Approach to Thiazolyl-1,3,4-Oxadiazoles
A direct conversion of a 2-aminothiazole ring into a 1,3,4-oxadiazole is not a synthetically viable route. Therefore, a more robust and versatile multi-step synthesis is employed. The general strategy involves the initial synthesis of a thiazole derivative containing a handle for elaboration, followed by the construction of the 1,3,4-oxadiazole ring. A common and effective approach begins with the synthesis of a thiazole ester, which is then converted to a key hydrazide intermediate. This hydrazide is subsequently cyclized to form the desired 1,3,4-oxadiazole.
The following workflow diagram illustrates the key transformations in this synthetic protocol.
Caption: General workflow for the synthesis of thiazolyl-substituted 1,3,4-oxadiazoles.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of thiazolyl-substituted 1,3,4-oxadiazole derivatives.
Part A: Synthesis of Ethyl 2-(2-arylthiazol-4-yl)acetate
This initial step involves a Hantzsch-type condensation reaction to construct the thiazole ring with an ester functional group, which serves as a precursor for the hydrazide.
Materials and Reagents:
-
Substituted thioamide (1.0 eq)
-
Ethyl 4-chloro-3-oxobutanoate (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted thioamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethyl 4-chloro-3-oxobutanoate (1.1 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the pure ethyl 2-(2-arylthiazol-4-yl)acetate.
Expert Insight: The purity of the starting thioamide and ethyl 4-chloro-3-oxobutanoate is crucial for obtaining high yields and minimizing side products. Anhydrous conditions are recommended to prevent hydrolysis of the ester.
Part B: Synthesis of 2-(2-Arylthiazol-4-yl)acetohydrazide
This step converts the synthesized thiazole ester into the key acyl hydrazide intermediate through reaction with hydrazine hydrate.
Materials and Reagents:
-
Ethyl 2-(2-arylthiazol-4-yl)acetate (1.0 eq)
-
Hydrazine hydrate (80% solution, 5.0 eq)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Suspend the ethyl 2-(2-arylthiazol-4-yl)acetate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the 2-(2-arylthiazol-4-yl)acetohydrazide.[7]
Expert Insight: A significant excess of hydrazine hydrate is used to drive the reaction to completion. The product is often obtained in high purity and can be used in the next step without further purification.
Part C: Synthesis of 5-((2-Arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol
This is the crucial cyclization step where the acyl hydrazide is converted into the 1,3,4-oxadiazole ring. The use of carbon disulfide in a basic medium is a well-established method for this transformation.
Materials and Reagents:
-
2-(2-Arylthiazol-4-yl)acetohydrazide (1.0 eq)
-
Potassium hydroxide (1.2 eq)
-
Carbon disulfide (2.0 eq)
-
Ethanol
-
Water
-
Dilute hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve potassium hydroxide (1.2 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add the 2-(2-arylthiazol-4-yl)acetohydrazide (1.0 eq) to the basic solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (2.0 eq) dropwise over 15-20 minutes.
-
After the addition, allow the reaction to stir at room temperature for 12-16 hours.
-
Following the stirring period, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol can be purified by recrystallization from a suitable solvent like ethanol.[7]
Expert Insight: The thiol-thione tautomerism is a known characteristic of 2-mercapto-1,3,4-oxadiazoles. The product exists predominantly in the thione form. The acidification step is critical for the precipitation of the product.
Data Presentation: Representative Examples
The following table summarizes the yields for the synthesis of a representative thiazolyl-substituted 1,3,4-oxadiazole derivative following the described protocol.
| Step | Product | Starting Material | Reagents | Yield (%) |
| A | Ethyl 2-(2-phenylthiazol-4-yl)acetate | Thiobenzamide | Ethyl 4-chloro-3-oxobutanoate | 85 |
| B | 2-(2-Phenylthiazol-4-yl)acetohydrazide | Ethyl 2-(2-phenylthiazol-4-yl)acetate | Hydrazine hydrate | 92 |
| C | 5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | 2-(2-Phenylthiazol-4-yl)acetohydrazide | CS₂, KOH | 78 |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step A | Incomplete reaction or side product formation. | Ensure anhydrous conditions. Monitor the reaction closely by TLC and adjust the reflux time accordingly. The purity of starting materials is paramount. |
| Difficulty in precipitating the hydrazide in Step B | Product is soluble in the reaction mixture. | After cooling, try adding a co-solvent like diethyl ether to induce precipitation. Ensure sufficient cooling time. |
| Incomplete cyclization in Step C | Insufficient base or reaction time. | Ensure the potassium hydroxide is fully dissolved before adding the hydrazide. The reaction can be stirred for a longer duration at room temperature before refluxing. |
| Product is an oil instead of a solid | Impurities or low melting point of the derivative. | Attempt to purify by column chromatography. If the product is indeed an oil, proceed with extraction using an appropriate organic solvent. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of thiazolyl-substituted 1,3,4-oxadiazole derivatives. By following this multi-step synthetic route, researchers can efficiently generate a library of novel compounds that merge the pharmacologically significant 2-aminothiazole and 1,3,4-oxadiazole scaffolds. The detailed experimental procedures, coupled with expert insights and troubleshooting guidance, are intended to empower scientists in their pursuit of new and effective therapeutic agents.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules.
-
Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry.
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Bioorganic & Medicinal Chemistry Letters.
-
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
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Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry.
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Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Institutes of Health.
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2-aminothiazole derivative, preparation method, and use. Google Patents.
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In Vitro Biological Evaluation of 2-Amino-5-methylthiazol-4-ol Derivatives: Application Notes and Protocols
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives, including the 2-amino-5-methylthiazol-4-ol series, have garnered significant attention for their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] This guide provides a comprehensive overview of the in vitro biological evaluation of these derivatives, offering detailed protocols and expert insights for researchers in drug discovery and development.
Our focus is to equip scientists with the necessary tools to rigorously assess the biological activity of newly synthesized this compound derivatives. We will delve into the rationale behind experimental design, ensuring that the described protocols are not merely a series of steps but a self-validating system for generating robust and reproducible data.
I. Anticancer Activity Evaluation
A significant area of investigation for 2-aminothiazole derivatives is their potential as anticancer agents.[5][6] The in vitro evaluation of these compounds typically begins with assessing their cytotoxic effects on various cancer cell lines.
Application Note: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary cytotoxicity screening.[7] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[8] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Causality in Experimental Choices: The choice of cell lines is critical and should reflect the intended therapeutic target. For instance, if the derivatives are designed to target breast cancer, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are commonly used.[1] Including a non-cancerous cell line (e.g., human dermal fibroblasts) is crucial for assessing general cytotoxicity and determining a preliminary therapeutic index. The concentration range of the test compounds should be broad enough to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in a complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
II. Antimicrobial Activity Evaluation
Thiazole derivatives have a long history of being investigated for their antimicrobial properties.[12][13] Evaluating the efficacy of new this compound derivatives against a panel of pathogenic bacteria and fungi is a crucial step in their biological characterization.
Application Note: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental parameter in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a widely used and standardized technique for determining MIC values.[15]
Causality in Experimental Choices: The selection of microbial strains should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species (e.g., Candida albicans) to assess the spectrum of activity.[16] The use of standard reference strains (e.g., from ATCC) ensures the reproducibility and comparability of results. The inoculum density must be standardized to ensure that the results are not influenced by the initial number of microorganisms.
Protocol 2: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against pathogenic microorganisms.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to obtain a range of concentrations.[14]
-
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[4]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
Alternatively, the absorbance can be read using a microplate reader at 600 nm.
-
III. Kinase Inhibition Assays
The 2-aminothiazole scaffold is a key component of several approved kinase inhibitors, such as Dasatinib.[18] Therefore, evaluating the potential of new this compound derivatives to inhibit specific kinases is a logical step in their characterization, particularly for anticancer drug discovery.
Application Note: In Vitro Kinase Inhibition
Enzyme inhibition assays are crucial for determining the direct effect of a compound on a specific enzyme's activity.[19][20] For kinases, these assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The inhibition is quantified by measuring the decrease in phosphorylation in the presence of the test compound.
Causality in Experimental Choices: The choice of kinase to be tested should be guided by the therapeutic hypothesis. For example, if the compounds are designed as anticancer agents, kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, or CDKs, would be relevant targets.[21] The assay format can vary, with common methods including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
Protocol 3: General In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
This compound derivatives
-
Recombinant active kinase
-
Specific peptide or protein substrate for the kinase
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
-
384-well plates
-
Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
The detection reagent will generate a signal (e.g., fluorescence, luminescence) that is proportional to the extent of phosphorylation or ATP consumption.
-
-
Signal Measurement:
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
IV. Anti-inflammatory Activity Evaluation
Thiazole derivatives have also been reported to possess anti-inflammatory properties.[22][23] In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators or enzymes.
Application Note: Assessing Inhibition of Pro-inflammatory Cytokine Production
A common approach to evaluate anti-inflammatory potential in vitro is to measure the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[24]
Causality in Experimental Choices: RAW 264.7, a murine macrophage cell line, is frequently used as it reliably produces pro-inflammatory cytokines upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria. The concentration of LPS and the incubation time should be optimized to induce a robust but sub-maximal cytokine response, allowing for the detection of inhibitory effects.
Protocol 4: Inhibition of LPS-Induced Cytokine Production in Macrophages
Objective: To evaluate the ability of this compound derivatives to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
This compound derivatives
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Include an unstimulated control and an LPS-stimulated control without any compound.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates to pellet the cells and collect the cell culture supernatants.
-
-
Cytokine Measurement by ELISA:
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 production.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Derivative 1 | 15.2 | 25.8 | 18.9 |
| Derivative 2 | 8.7 | 12.1 | 9.5 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 3 | 16 | 32 | >64 |
| Derivative 4 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Visualization of Experimental Workflows
Caption: General experimental workflows for in vitro biological evaluation.
References
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INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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World Organisation for Animal Health (OIE). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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ResearchGate. (PDF) Synthesis, Characterization, Anti-inflammatory, and Antioxidant Activities of Some New Thiazole Derivatives. [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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Application Note: A Guide to Robust Quality Control of 2-Aminothiazole Compounds
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and drug products containing this scaffold is paramount for drug safety and efficacy. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the quality control (QC) of 2-aminothiazole compounds. We delve into the principles behind method selection and present detailed, field-proven protocols grounded in international regulatory standards.
The Imperative for Stringent Quality Control
The chemical reactivity of the 2-aminothiazole ring system, while advantageous for synthesis, can also present stability challenges. Potential degradation pathways, process-related impurities, and the formation of isomers necessitate a multi-faceted analytical approach. A robust QC strategy, underpinned by validated, stability-indicating methods, is not merely a regulatory requirement but a scientific necessity to guarantee that the final product meets all specifications for its intended use. This guide is structured to provide both the foundational knowledge and the practical steps required to establish such a strategy.
A Multi-Modal Approach to Analytical Characterization
The selection of an analytical technique is dictated by the specific question being asked—be it confirming identity, quantifying the API, or detecting minute impurities. For a comprehensive analysis of 2-aminothiazole compounds, a combination of chromatographic and spectroscopic methods is indispensable.
Chromatographic Techniques: The Workhorse of Purity and Assay
Chromatography is fundamental for separating the primary compound from impurities, degradants, and other matrix components.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for assay and purity analysis of 2-aminothiazole derivatives due to its versatility and wide applicability.
-
Causality & Expertise: Most 2-aminothiazole compounds possess sufficient polarity to be well-retained and separated using reversed-phase (RP) chromatography. C18 columns are most common, providing excellent hydrophobic selectivity.[4][5] A UV detector is typically employed as the thiazole ring contains a chromophore, allowing for sensitive detection.[5] For complex mixtures or trace-level impurity analysis, coupling HPLC with mass spectrometry (LC-MS) provides unparalleled specificity and sensitivity, enabling the identification of unknown degradants.[4][6]
-
-
Gas Chromatography (GC): GC is suitable for analyzing volatile or thermally stable 2-aminothiazole derivatives.
-
Causality & Expertise: Its use is less common than HPLC for the parent scaffold but can be critical for detecting residual solvents from the manufacturing process.[7] For non-volatile derivatives, derivatization is required to increase volatility, which adds complexity to the sample preparation process.[8] Care must be taken as some derivatives can be thermally labile.
-
Spectroscopic Techniques: The Key to Structural Confirmation
Spectroscopy provides unambiguous structural information, which is essential for identity confirmation and characterization of new chemical entities or impurities.
-
Mass Spectrometry (MS): When coupled with a chromatographic inlet (LC-MS or GC-MS), MS is a powerful tool for determining the molecular weight of the main component and its impurities, aiding in their structural elucidation.[9][10] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming identity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation.
-
Causality & Expertise: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton.[12][13][14][15] These techniques are crucial during drug development for confirming the structure of the API and for identifying and characterizing any significant impurities or degradation products.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used primarily for identity confirmation.
The following table summarizes the primary applications of these techniques in the quality control of 2-aminothiazole compounds.
| Technique | Primary Application | Principle | Strengths for 2-Aminothiazoles | Limitations |
| HPLC-UV | Assay, Purity, Impurity Profiling | Differential partitioning between a stationary and mobile phase | Excellent for separating polar compounds; UV detection is sensitive for the thiazole ring.[5][18] | May not resolve all co-eluting impurities without method optimization. |
| LC-MS/MS | Impurity Identification, Bioanalysis | Separation by HPLC followed by mass-to-charge ratio analysis | High sensitivity and specificity; provides molecular weight information for unknown peaks.[4][6] | Higher cost and complexity compared to HPLC-UV. |
| GC-MS | Residual Solvents, Volatile Impurities | Separation based on volatility and interaction with a stationary phase | Gold standard for volatile organic compounds.[7][19] | Not suitable for non-volatile or thermally labile compounds without derivatization.[8] |
| NMR | Definitive Structural Elucidation, Identity | Nuclear spin alignment in a magnetic field | Provides unambiguous structural information and connectivity.[12][15] | Lower sensitivity, higher cost, and requires highly pure samples for simple spectra. |
| FTIR | Identity Confirmation, Polymorph Screening | Absorption of infrared radiation by molecular vibrations | Rapid, non-destructive, and provides a unique fingerprint.[17] | Limited use for quantification or analysis of complex mixtures. |
The Foundation of Trust: Method Validation and System Suitability
A protocol is only trustworthy if it is validated to be "fit for its intended purpose." All analytical methods used for QC release testing must be validated according to International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[20][21][22] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific 2-aminothiazole compound.
The core validation parameters are summarized below.
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the signal is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.[23] | Peak purity index > 0.99; baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response over a defined range.[23] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value.[23] | 98.0% - 102.0% recovery of spiked analyte. |
| Precision | To demonstrate the closeness of agreement between a series of measurements (repeatability and intermediate precision).[23] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[21] | Typically 80% - 120% of the test concentration for assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23] | System suitability parameters must pass under all varied conditions. |
Experimental Workflows and Diagrams
A logical workflow ensures that all QC steps are performed systematically, from sample handling to final data analysis and reporting.
Caption: General QC Workflow for 2-Aminothiazole Compounds.
The choice of analytical technique depends on the specific objective. The following decision tree illustrates a logical approach to method selection.
Caption: Decision Tree for Analytical Method Selection.
Detailed Application Protocols
The following protocols are provided as robust starting points and should be fully validated for the specific 2-aminothiazole compound and matrix being analyzed.
Protocol 1: HPLC-UV Method for Assay and Purity of a 2-Aminothiazole API
This protocol describes a typical reversed-phase HPLC method suitable for quantifying the main component and related impurities.
1. Objective: To determine the assay and purity of a 2-aminothiazole API by HPLC with UV detection.
2. Materials and Reagents:
-
Reference Standard (RS) of the 2-aminothiazole API (purity > 99.5%)
-
API Test Sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Formic Acid (for MS compatibility)[18]
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions (Example):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 272 nm (or the λmax of the specific compound)[5][24]
4. Standard and Sample Preparation:
-
Standard Solution (e.g., 0.5 mg/mL): Accurately weigh ~25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (e.g., 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the API Test Sample.
5. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
RSD of the peak area ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
6. Analysis Procedure:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform the SST injections.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again to bracket the samples.
7. Calculations:
-
Assay (% w/w):
-
Purity (% Area):
Protocol 2: Forced Degradation Study for a Stability-Indicating Method
1. Objective: To generate potential degradation products of a 2-aminothiazole API to demonstrate the specificity of the analytical method.[25][26]
2. Principle: The drug substance is subjected to stress conditions more severe than accelerated stability testing to induce degradation.[27][28] The goal is to achieve 5-20% degradation of the active ingredient.[29]
3. Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 2 hours.[26]
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 2 hours.[26]
-
Oxidation: Dissolve the sample in 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Stress: Store the solid API in an oven at 105°C for 24 hours.
-
Photolytic Stress: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
4. Procedure:
-
Prepare a sample for each stress condition alongside an unstressed control sample.
-
After the specified stress period, neutralize the acid and base samples. Dilute all samples to the target concentration for HPLC analysis.
-
Analyze the unstressed control and all stressed samples using the HPLC method from Protocol 1.
-
Evaluate the chromatograms for new peaks (degradants) and a decrease in the main peak area.
-
Perform a peak purity analysis (requires a PDA detector) on the main analyte peak in the stressed samples to demonstrate that it is not co-eluting with any degradants.
6. Self-Validation Check: A successful forced degradation study will demonstrate the formation of degradation products that are well-resolved from the main analyte peak, thereby proving the method is "stability-indicating."
Conclusion
The quality control of 2-aminothiazole compounds is a rigorous process that relies on the strategic application and validation of multiple analytical techniques. HPLC-UV serves as the primary tool for routine assay and purity testing, while LC-MS and NMR are indispensable for structural elucidation and impurity identification. By implementing the workflows and protocols outlined in this guide, and adhering to the principles of method validation set forth by regulatory bodies like the ICH, drug development professionals can ensure the consistent quality, safety, and efficacy of these vital pharmaceutical compounds.
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- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
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Application Note & Protocol: Accelerated Synthesis of 2-Amino-5-methylthiazole Derivatives via Microwave Irradiation
Abstract
This comprehensive guide details a robust and highly efficient protocol for the synthesis of 2-amino-5-methylthiazole derivatives, leveraging the power of microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][2][3][4][5] This document provides a step-by-step protocol, an in-depth explanation of the scientific principles, a comparative analysis of reaction conditions, and visual workflows to aid researchers, scientists, and drug development professionals in the rapid and effective synthesis of this critical heterocyclic scaffold.
Introduction: The Significance of 2-Amino-5-methylthiazoles in Medicinal Chemistry
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[6][7][8] These derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[6][7][9] The 5-methyl substitution, in particular, can influence the steric and electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.[10] Consequently, the development of rapid and efficient synthetic routes to 2-amino-5-methylthiazole derivatives is of paramount importance for accelerating drug discovery and development programs.[11]
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthesis of thiazole derivatives often involves prolonged reaction times at elevated temperatures.[11][12] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a more efficient and environmentally benign alternative.[1][2][3][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][5] This localized and instantaneous heating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[2][5]
The primary advantages of employing microwave irradiation for the synthesis of 2-amino-5-methylthiazole derivatives include:
-
Rate Acceleration: Significant reduction in reaction times.[2][5]
-
Higher Yields: Improved conversion of reactants to products with fewer side reactions.[5]
-
Enhanced Purity: Cleaner reaction profiles often simplify product purification.[3][5]
-
Energy Efficiency: Reduced energy consumption compared to conventional heating methods.[1][4]
-
Greener Chemistry: Potential for solvent-free reactions or the use of environmentally friendly solvents.[1][3][4]
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The synthesis of the 2-aminothiazole core in this protocol is based on the well-established Hantzsch thiazole synthesis.[13][14][15] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone.
-
Intermediate Formation: This initial attack forms an intermediate, which then undergoes an intramolecular cyclization.
-
Dehydration: A subsequent dehydration step leads to the formation of the aromatic thiazole ring.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers of the constituent steps, leading to a rapid formation of the desired 2-aminothiazole product.[14]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(p-tolyl)-5-methylthiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 2-amino-5-methylthiazole derivative.
Materials:
-
1-(p-tolyl)propan-1-one (1 mmol)
-
Thiourea (2 mmol)
-
Iodine (1 mmol)
-
Ethanol (Absolute, as solvent)
-
Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and purification apparatus (e.g., filtration setup, recrystallization flasks)
Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of 2-amino-5-methylthiazole derivatives.
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 1-(p-tolyl)propan-1-one (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture at a power of 170 W for a duration of 5-15 minutes.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 8:2 v/v). This allows for the determination of the optimal reaction time and ensures complete consumption of the starting materials.
-
Work-up: Upon completion, allow the reaction vial to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Product Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize from absolute ethanol to afford the pure 2-amino-4-(p-tolyl)-5-methylthiazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Comparative Data: Microwave vs. Conventional Synthesis
The advantages of the microwave-assisted approach are clearly demonstrated when compared to traditional conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis | Reference |
| Reaction Time | 5-15 minutes | 8-10 hours | [11],[12] |
| Power/Temperature | 170 W | Reflux | [11],[12] |
| Yield | Good to Excellent (typically >80%) | Moderate to Good | [11],[12] |
| Purity of Crude Product | High | Moderate (often requires extensive purification) | [5] |
| Energy Consumption | Low | High | [1],[4] |
Conclusion
The microwave-assisted synthesis of 2-amino-5-methylthiazole derivatives represents a significant advancement over classical synthetic methodologies. This approach is not only remarkably faster and more efficient but also aligns with the growing demand for sustainable and environmentally friendly chemical processes. The protocol detailed herein is robust, reproducible, and can be readily adapted for the synthesis of a diverse library of 2-aminothiazole derivatives, thereby empowering researchers in the fields of medicinal chemistry and drug discovery.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: [Link])
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (URL: [Link])
-
Microwave assisted green organic synthesis. (URL: [Link])
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: [Link])
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (URL: [Link])
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. (URL: [Link])
-
Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. (URL: [Link])
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (URL: [Link])
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. (URL: [Link])
-
Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - MDPI. (URL: [Link])
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. (URL: [Link])
-
Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (URL: [Link])
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES - Journal of University of Shanghai for Science and Technology. (URL: [Link])
-
Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])
-
Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed. (URL: [Link])
-
Synthesis of 2-aminothiazole derivatives - ResearchGate. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (URL: [Link])
-
147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. (URL: [Link])
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Application Notes and Protocols for Assaying the Enzyme Inhibition Activity of 2-Amino-5-methylthiazol-4-ol Analogs
Introduction: Navigating the Therapeutic Potential and Assay Challenges of a Privileged Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including approved therapeutics.[1] Analogs of 2-Amino-5-methylthiazol-4-ol are of significant interest to researchers in drug discovery for their potential to modulate the activity of various key enzyme targets. The structural versatility of this scaffold allows for the generation of diverse chemical libraries, leading to inhibitors of kinases, carbonic anhydrases, acetylcholinesterase, and other enzymes implicated in cancer, neurodegenerative disorders, and metabolic diseases.[2][3][4]
However, the journey from a promising chemical scaffold to a validated enzyme inhibitor is fraught with potential pitfalls. The inherent chemical properties of the thiazole ring, and specifically the 4-hydroxythiazole substructure, demand a carefully considered and rigorous approach to assay design and data interpretation. These molecules can exist in a state of equilibrium between different tautomeric forms (keto-enol), and each tautomer may possess distinct biological activities and physicochemical properties.[5][6] Furthermore, thiazole-containing compounds have been identified as potential Pan-Assay Interference Compounds (PAINS), which can generate false-positive results through non-specific mechanisms like protein reactivity or assay signal interference.[7][8][9]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for accurately and reliably assaying the enzyme inhibition activity of this compound analogs. By integrating field-proven insights with robust, self-validating protocols, this document aims to equip scientists with the tools to confidently identify true inhibitors, characterize their mechanism of action, and avoid the common traps associated with this promising, yet challenging, class of compounds.
Part 1: Foundational Assay Considerations - Beyond the Basics
Before embarking on specific enzyme assays, it is crucial to address the unique chemical nature of this compound analogs.
The Challenge of Tautomerism
The 4-hydroxythiazole core of the target analogs can readily undergo keto-enol tautomerization. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, pH, and temperature.[10][11] This is not merely a chemical curiosity; it has profound implications for enzyme inhibition assays.[5][6] The two tautomers have different shapes, hydrogen bonding capabilities, and electronic distributions, meaning they may bind to the target enzyme with different affinities. It is plausible that one tautomer is a potent inhibitor while the other is inactive, or they may even inhibit different enzymes.[12]
Causality Behind Experimental Choices: Your assay buffer conditions (pH, dielectric constant) can shift this equilibrium. Therefore, consistency in buffer preparation and reporting its composition is paramount for reproducibility. It is also a crucial factor to consider when interpreting Structure-Activity Relationships (SAR). A chemical modification to the analog might not only alter its intrinsic binding affinity but also shift the tautomeric equilibrium, complicating the interpretation of SAR data.
Mitigating Pan-Assay Interference Compounds (PAINS)
PAINS are compounds that appear as hits in multiple, unrelated high-throughput screens.[13] Their activity is not due to specific binding to the intended target but rather to non-specific interactions that interfere with the assay technology. Thiazole-containing molecules, particularly those with reactive functionalities, can be flagged as potential PAINS.[7][14] Common interference mechanisms include:
-
Thiol Reactivity: Covalent modification of cysteine residues on the enzyme.[8]
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can damage the enzyme or interfere with assay components.[8]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and non-specifically inhibit the enzyme.
-
Signal Interference: The compound itself may be colored or fluorescent at the assay wavelengths.
Trustworthiness Through Self-Validation: To build confidence that an observed inhibition is genuine, a series of counter-screens and control experiments must be integrated into the workflow. These are not optional steps; they are essential for validating a hit.
Part 2: Experimental Protocols - A Multi-Tiered Approach
A robust screening cascade for this compound analogs should progress from primary screening to detailed mechanistic studies, with integrated controls for artifacts at each stage.
Primary Screening: IC50 Determination
The initial goal is to determine the concentration of the analog required to inhibit 50% of the enzyme's activity (the IC50 value). This is a measure of potency. Below are example protocols for three common enzyme classes often targeted by thiazole derivatives.
Many 2-aminothiazole derivatives are potent kinase inhibitors.[15] This protocol uses a common luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials and Reagents:
-
Purified target kinase
-
Kinase substrate (specific to the target kinase)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration equal to the Km for the target kinase)
-
This compound analogs dissolved in 100% DMSO
-
Luminescent kinase assay reagent kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Positive control inhibitor (e.g., Staurosporine)
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test analogs in 100% DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 100 nL) of the diluted compounds into the wells of the assay plate.
-
Controls: Designate wells for:
-
100% Activity (Negative Control): DMSO only (no inhibitor).
-
0% Activity (Positive Control): A known, potent inhibitor of the target kinase.
-
Background: No enzyme.
-
-
Enzyme Addition: Dilute the kinase in kinase buffer and add to all wells except the background wells.
-
Incubation: Pre-incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of substrate and ATP in kinase buffer. Add this solution to all wells to start the reaction.
-
Reaction Time: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should be in the linear range.
-
Detection: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent will lyse any cells (if a cell-based assay) and measure the remaining ATP.
-
Data Acquisition: After a short incubation (e.g., 10 minutes), read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the 100% and 0% activity controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Thiazole derivatives containing sulfonamide groups are classic inhibitors of carbonic anhydrases (CAs).[16][17][18] This assay measures the esterase activity of CA.
Materials and Reagents:
-
Purified human carbonic anhydrase (e.g., hCA I or hCA II)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Substrate: 4-Nitrophenyl acetate (NPA) dissolved in acetonitrile.
-
This compound analogs dissolved in DMSO.
-
Positive Control Inhibitor: Acetazolamide.
-
Clear, flat-bottom 96-well plate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
Assay Setup: In the wells of the 96-well plate, add:
-
Assay buffer.
-
A small volume of the diluted test compound or control.
-
Diluted hCA enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add the NPA substrate solution to all wells.
-
Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes in a kinetic plate reader. The product, 4-nitrophenol, is yellow.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit to determine the IC50.
-
Some thiazole derivatives show potential for inhibiting AChE, an important target in Alzheimer's disease.[4] The Ellman's method is a classic colorimetric assay.[19][20]
Materials and Reagents:
-
Purified human acetylcholinesterase (AChE).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
This compound analogs dissolved in DMSO.
-
Positive Control Inhibitor: Donepezil or Galantamine.
-
Clear, flat-bottom 96-well plate.
Step-by-Step Methodology:
-
Assay Mixture: In the wells of the plate, add the assay buffer, DTNB solution, and the diluted test compounds or controls.
-
Enzyme Addition: Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the ATCI substrate to start the reaction.
-
Data Acquisition: Measure the absorbance at 412 nm kinetically for 10-15 minutes.[19] The product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB is yellow.
-
Data Analysis: Calculate the reaction rates and determine the IC50 values as described in the previous protocols.
Essential Counter-Screens and Controls for Assay Integrity
To ensure the observed inhibition is not an artifact, the following controls should be run for any active compounds.
Step-by-Step Methodology for Controls:
-
Thiol Reactivity Test: Run the primary assay in the presence and absence of a high concentration (e.g., 1 mM) of a reducing agent like Dithiothreitol (DTT). If the compound's inhibitory activity is significantly reduced in the presence of DTT, it suggests a mechanism involving reaction with cysteine residues.
-
Compound Aggregation Test: Determine the IC50 at two different enzyme concentrations (e.g., 1x and 10x). A significant increase in the IC50 value at the higher enzyme concentration is indicative of aggregation-based inhibition.
-
Signal Interference Check: Measure the absorbance or fluorescence of the compound at the assay wavelengths in the absence of the enzyme and substrate. Any intrinsic signal from the compound must be subtracted from the assay wells.
-
Assay with Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. This can help to disrupt compound aggregates and reduce non-specific inhibition.
Secondary Assays: Mechanism of Inhibition (MOI) Studies
Once a compound is confirmed as a specific inhibitor, the next step is to understand how it inhibits the enzyme. These studies are critical for lead optimization.[21]
Methodology for MOI Studies:
-
Experimental Setup: The assay is run similarly to the IC50 determination. However, instead of a fixed substrate concentration, the assay is performed with multiple, fixed concentrations of the inhibitor, while varying the concentration of the substrate.
-
Data Collection: Generate a series of substrate titration curves, one for each inhibitor concentration (including a zero-inhibitor control).
-
Data Analysis and Visualization: Plot the data using a double reciprocal plot (Lineweaver-Burk plot).[7] The pattern of the lines on the plot reveals the mechanism of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the same site as the substrate (the active site).[18]
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to a different site (an allosteric site) on the enzyme.[18]
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.[22]
-
Part 3: Data Presentation and Visualization
Clear and standardized data presentation is crucial for interpretation and comparison of results.
Quantitative Data Summary
All quantitative data should be summarized in tables for easy comparison.
Table 1: Representative IC50 Data for this compound Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Analog-001 | Kinase A | 0.15 ± 0.02 | 1.1 | 98 ± 2 |
| Analog-002 | Kinase A | 1.2 ± 0.1 | 0.9 | 95 ± 3 |
| Analog-003 | hCA II | 5.8 ± 0.5 | 1.0 | 99 ± 1 |
| Analog-004 | AChE | > 100 | N/A | < 10 |
Visualization with Graphviz
Diagrams are essential for illustrating complex workflows and concepts.
Diagram 1: General Workflow for Screening Enzyme Inhibitors
Caption: General workflow for the evaluation of enzyme inhibitors.
Diagram 2: Interpreting Lineweaver-Burk Plots for MOI
Caption: Differentiating inhibition mechanisms via Lineweaver-Burk plots.
Conclusion
Assaying the enzyme inhibition activity of this compound analogs requires a thoughtful and multi-faceted approach. By understanding the potential for tautomerism and assay interference, and by designing a rigorous, multi-tiered experimental plan with integrated controls, researchers can generate high-quality, reliable data. This diligence is essential to unlock the full therapeutic potential of this privileged chemical scaffold and to confidently advance the most promising candidates in the drug discovery pipeline. The protocols and insights provided herein serve as a robust starting point for any research program focused on this important class of molecules.
References
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved January 14, 2026, from [Link]
-
Frontiers in Chemistry. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved January 14, 2026, from [Link]
-
de Souza, G. E. P. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 3(1), 1-2. [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
ACS Publications. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]
-
Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2585–2589. [Link]
-
ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]
-
National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]
-
ACS Publications. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
PubMed. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. [Link]
-
RSC Publishing. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. [Link]
-
National Center for Biotechnology Information. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. [Link]
-
PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. [Link]
-
PubMed. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. [Link]
-
National Center for Biotechnology Information. (2020). What impact does tautomerism have on drug discovery and development?. [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]
-
PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]
-
PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
PubMed. (2005). [Role of tautomerism in the molecular mechanisms of mutagenesis]. [Link]
-
IDEAS/RePEc. (2020). Tautomerism unveils a self-inhibition mechanism of crystallization. [Link]
-
ResearchGate. (2020). Tautomerism unveils a self-inhibition mechanism of crystallization. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved January 14, 2026, from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tautomerism unveils a self-inhibition mechanism of crystallization [ideas.repec.org]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: 2-Amino-5-methylthiazol-4-ol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-5-methylthiazol-4-ol. This molecule is a valuable heterocyclic building block, yet its synthesis can be plagued by issues of low yield, byproduct formation, and purification challenges. This guide is designed to provide you, our fellow researchers and chemists, with a systematic approach to troubleshooting and optimizing your reaction, transforming it into a reliable and high-yielding process. We will delve into the mechanistic underpinnings of the common Hantzsch-type synthesis, address specific experimental failures, and provide a validated, step-by-step protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of consistently low yields in the synthesis of this compound?
The most common culprit is the competitive formation of byproducts and the instability of the starting materials, particularly the α-halo ketone. The reaction between thiourea and ethyl 2-chloroacetoacetate involves a delicate balance between the desired S-alkylation followed by intramolecular cyclization and undesired side reactions like the formation of pseudothiohydantoin derivatives or self-condensation of the ketone.
Q2: How critical is the purity and handling of the starting materials, specifically ethyl 2-chloroacetoacetate?
It is absolutely critical. Ethyl 2-chloroacetoacetate is a lachrymator and is susceptible to hydrolysis and self-condensation. Using aged or improperly stored reagent is a primary reason for reaction failure or low yields. It is highly recommended to use freshly distilled or recently purchased reagent and to handle it under anhydrous conditions to prevent the formation of impurities that can complicate the reaction pathway.
Q3: Can the reaction be run at higher temperatures to speed it up?
While gentle heating can facilitate the reaction, excessive temperatures (e.g., >60-70°C) are detrimental. High temperatures significantly promote the formation of undesired, often polymeric, side products and can lead to the decomposition of the desired thiazole product. A carefully controlled temperature profile is key to maximizing yield.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific problems encountered during the synthesis. The logical flow for diagnosing these issues is outlined in the workflow diagram below.
Caption: General troubleshooting workflow for low-yield synthesis.
Problem 1: The reaction is sluggish, and TLC analysis shows significant unreacted thiourea and ethyl 2-chloroacetoacetate even after extended time.
-
Plausible Cause A: Insufficient Activation/Temperature. The initial S-alkylation of thiourea is the rate-limiting step. If the temperature is too low, the reaction may not have enough energy to proceed efficiently.
-
Solution A:
-
Ensure the reaction mixture is maintained at a gentle, consistent temperature, typically between 40-50°C. Use a temperature-controlled water or oil bath.
-
Consider the solvent. While ethanol is common, a solvent like isopropanol can sometimes offer better solubility for the starting materials, facilitating the reaction.
-
-
Plausible Cause B: Incorrect pH. The reaction environment is critical. Thiourea requires a neutral to slightly basic form to act as an effective nucleophile, but a strongly acidic medium can protonate it, reducing its nucleophilicity. Conversely, a strongly basic medium can promote unwanted side reactions of the α-halo ketone.
-
Solution B:
-
The reaction is often performed in the presence of a mild base like sodium acetate. This buffers the system, neutralizing the HCl formed during the reaction without making the solution overly basic.
-
If you are not using a buffer, consider adding one equivalent of a non-nucleophilic base to drive the reaction forward.
-
Problem 2: The reaction mixture turns dark brown or black, and TLC shows a complex mixture of products with very little of the desired compound.
-
Plausible Cause: Decomposition and Polymerization. This is a classic sign of excessive heat. High temperatures cause the ethyl 2-chloroacetoacetate to self-condense and polymerize. The thiazole ring, once formed, can also be susceptible to degradation under harsh conditions.
-
Solution:
-
Immediately reduce the reaction temperature. The ideal range is often found to be 40-50°C. Do not exceed 60°C.
-
Ensure efficient stirring to prevent localized overheating.
-
The order of addition matters. A common successful strategy is to add the ethyl 2-chloroacetoacetate dropwise to a heated solution of thiourea in the solvent, rather than mixing everything and then heating. This maintains a low instantaneous concentration of the sensitive ketone.
-
Problem 3: The reaction appears complete by TLC, but upon workup (e.g., neutralization), the product either oils out or fails to precipitate.
-
Plausible Cause A: Incorrect pH for Precipitation. 2-Amino-4-hydroxythiazoles are amphoteric. The product is soluble in both acidic and strongly basic solutions. Precipitation is maximal at or near the isoelectric point.
-
Solution A:
-
During neutralization (typically with ammonia or sodium bicarbonate), adjust the pH slowly and monitor with pH paper or a meter.
-
Aim for a final pH in the range of 6-7 for maximal precipitation. Add the base dropwise to the cooled reaction mixture with vigorous stirring.
-
If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal can also be effective.
-
-
Plausible Cause B: Impurities Inhibiting Crystallization. The presence of soluble byproducts can act as crystallization inhibitors.
-
Solution B:
-
If the product oils out and won't crystallize, extract the aqueous phase with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts, concentrate them under reduced pressure, and attempt to recrystallize the resulting crude solid/oil from a suitable solvent system (e.g., ethanol/water, isopropanol).
-
| Parameter | Ethanol | Isopropanol | Water | Notes |
| SM Solubility | Good | Good | Poor (ketone) | Alcohol is necessary for a homogeneous reaction. |
| Product Solubility | Sparingly soluble when cold | Sparingly soluble when cold | Insoluble at neutral pH | Used for precipitation/recrystallization. |
| Typical Yield | Moderate to Good | Good | N/A (as primary solvent) | Isopropanol can sometimes lead to cleaner reactions. |
| Caption: Comparison of common solvents for the synthesis. |
Validated High-Yield Protocol
This protocol incorporates the troubleshooting solutions discussed above to provide a robust method for synthesizing this compound.
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
Ethyl 2-chloroacetoacetate (16.45 g, 0.1 mol)
-
Sodium Acetate (8.2 g, 0.1 mol)
-
Ethanol (95%, 150 mL)
-
Concentrated Ammonium Hydroxide
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a dropping funnel. Place the flask in a water bath on a magnetic stirrer hotplate.
-
Initial Solution: To the flask, add thiourea (7.6 g), sodium acetate (8.2 g), and ethanol (150 mL).
-
Heating: Begin stirring and heat the mixture to 45-50°C to dissolve the solids.
-
Addition of Ketone: Once the solution is at temperature, add the ethyl 2-chloroacetoacetate (16.45 g) dropwise from the dropping funnel over a period of 30 minutes. Ensure the temperature does not rise above 55°C during the addition.
-
Reaction: After the addition is complete, maintain the reaction mixture at 50°C with continuous stirring for 3 hours. Monitor the reaction progress by TLC.
-
Cooling & Precipitation: After 3 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate may begin to form. Cool the flask further in an ice bath for 30 minutes.
-
Neutralization: While stirring in the ice bath, slowly add concentrated ammonium hydroxide dropwise until the pH of the solution is between 6.5 and 7.0. This will cause the product to precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove residual impurities.
-
Drying: Dry the product under vacuum to a constant weight. A typical yield for this protocol is 75-85%.
Mechanistic Insight: The Pathway to Success and Failure
Understanding the reaction mechanism is key to rational troubleshooting. The synthesis proceeds via a classic Hantzsch thiazole synthesis pathway.
Caption: Reaction mechanism for Hantzsch synthesis and a key side reaction pathway.
The desired pathway involves the nucleophilic sulfur of thiourea attacking the carbon bearing the chlorine atom (S-Alkylation). This is followed by an intramolecular condensation where one of the nitrogen atoms attacks the ketone carbonyl, and subsequent dehydration yields the thiazole ring. The primary competing reaction involves an initial N-acylation followed by cyclization, which leads to the formation of an undesired pseudothiohydantoin isomer, a common yield-reducing impurity.
References
-
Deng, X., et al. (2018). An Improved and Scalable Process for the Synthesis of 2-Amino-5-methylthiazole. Organic Process Research & Development. Available at: [Link]
-
Larina, L. I. (2016). Advances in the Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry. Available at: [Link]
-
Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Available at: [Link]
-
Pillai, R. K. M., et al. (2005). A New, One-Pot Synthesis of 2-Amino-4-aryl-5-aryl(or H)-thiazoles. Synthetic Communications. Available at: [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Available at: [Link]
Technical Support Center: Purification Strategies for 2-Amino-5-Methylthiazole Derivatives
Welcome to the Technical Support Center for the purification of 2-amino-5-methylthiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, making robust purification strategies essential for reliable downstream applications.[1][2][3] This resource is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Recrystallization
Question: My 2-amino-5-methylthiazole derivative is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This typically occurs when the solution is too supersaturated, cooled too rapidly, or when impurities are present that inhibit crystal lattice formation.[4][5]
Here are several strategies to address this issue, moving from simple adjustments to more comprehensive changes:
-
Slower Cooling: Rapid cooling is a frequent cause of oiling out. Allow the heated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. This provides the necessary time for ordered crystal nucleation and growth.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass surface can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled, supersaturated solution.[5] This provides a template for further crystallization.
-
Solvent System Modification: The choice of solvent is critical.[4] If oiling persists, consider the following:
-
Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of the hot solvent to reduce the saturation level before attempting to cool it again slowly.[4][5]
-
Change the Solvent System: A single solvent may not be ideal. A two-solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"), often yields better crystals. Dissolve your compound in a minimum amount of the hot "good" solvent, then slowly add the "anti-solvent" until the solution becomes slightly cloudy (the cloud point). Re-heat gently until the solution is clear again, and then allow it to cool slowly.
-
Question: What are some good starting solvents for the recrystallization of 2-amino-5-methylthiazole derivatives?
Answer: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For aminothiazole derivatives, which are often moderately polar, a range of protic and aprotic solvents can be effective.
| Solvent/Solvent System | Typical Use Case & Rationale |
| Ethanol or Isopropanol | A good first choice for many aminothiazoles due to their ability to dissolve the compound when hot and provide good crystal formation upon cooling.[6][7][8] |
| Ethanol/Water | A versatile mixed-solvent system. The water acts as an anti-solvent, reducing the solubility of the aminothiazole at lower temperatures.[6] |
| Toluene | Can be effective for less polar derivatives. Its higher boiling point allows for dissolution of less soluble compounds.[6] |
| DMF/Water | For more polar aminothiazole derivatives that may have poor solubility in alcohols. DMF is a strong, polar aprotic solvent.[2] |
| Ethyl Acetate/Hexane | A common choice for compounds of intermediate polarity. Ethyl acetate is the "good" solvent, and hexane is the "anti-solvent."[9][10] |
Section 2: Column Chromatography
Question: My basic 2-amino-5-methylthiazole derivative is streaking badly on a silica gel column, leading to poor separation. How can I improve the peak shape?
Answer: This is a classic problem when purifying basic compounds like aminothiazoles on acidic silica gel. The basic amine functional group strongly interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing or streaking.[11]
Here’s how to counteract this interaction:
-
Add a Basic Modifier to the Mobile Phase: The most common solution is to add a small amount of a competing base to the eluent. This base will interact with the acidic sites on the silica, preventing your compound from doing so.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase.[5] This is highly effective but be aware that it can be difficult to remove from the final product due to its relatively high boiling point.
-
Ammonia Solution: Using a solution of 7N ammonia in methanol as a polar modifier in a dichloromethane/methanol mobile phase can also be very effective.[11]
-
-
Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient or undesirable, consider a different stationary phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5]
-
Amine-Functionalized Silica: These columns have an amine-functionalized surface, which minimizes the interaction with basic analytes and often provides excellent peak shapes without the need for mobile phase modifiers.[11]
-
Reversed-Phase (C18) Chromatography: For more polar aminothiazole derivatives, reversed-phase chromatography is an excellent option. A mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used.[5][12]
-
Question: I'm not sure where to start with developing a solvent system for flash chromatography of my aminothiazole derivative. Can you provide some guidance?
Answer: Thin Layer Chromatography (TLC) is your most valuable tool for developing a solvent system. The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from any impurities.[13]
Workflow for Solvent System Development:
Caption: TLC-based workflow for developing a flash chromatography solvent system.
Good Starting Solvent Systems for Aminothiazoles:
| Polarity of Derivative | Starting Solvent System | How to Adjust Polarity |
| Low to Medium Polarity | Hexane/Ethyl Acetate (e.g., start with 7:3) | Increase Ethyl Acetate for more polar; Increase Hexane for less polar.[9] |
| Medium to High Polarity | Dichloromethane/Methanol (e.g., start with 95:5) | Increase Methanol for more polar; Increase Dichloromethane for less polar.[9] |
| Basic Amines (prone to streaking) | Dichloromethane/Methanol with 1% NH₄OH or Et₃N | Adjust the ratio of DCM/MeOH for desired Rf.[5][11][14] |
Section 3: Acid-Base Extraction
Question: Can I use acid-base extraction to purify my 2-amino-5-methylthiazole? If so, how does it work?
Answer: Yes, acid-base extraction is a very effective technique for purifying basic compounds like 2-amino-5-methylthiazole from neutral or acidic impurities.[6][15] The principle relies on the ability to change the solubility of the aminothiazole by protonating it.
The Underlying Chemistry:
The amino group on the thiazole ring is basic (pKa of 2-amino-5-methylthiazole is approximately 5.42) and can be protonated by an acid to form a water-soluble ammonium salt.[16] Neutral organic impurities will remain in the organic solvent layer, allowing for separation.
Workflow for Acid-Base Extraction:
Caption: Workflow for the purification of an aminothiazole via acid-base extraction.
Question: I'm getting a persistent emulsion during my acid-base extraction. How can I break it?
Answer: Emulsions are a common frustration in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[5]
Troubleshooting Emulsions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[5][17] This increases the polarity of the aqueous layer, which can help to break up the emulsion by decreasing the solubility of the organic component in the aqueous phase.[17]
-
Filtration: For stubborn emulsions, filtering the mixture through a plug of Celite or glass wool can sometimes be effective.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 2-amino-5-methylthiazole derivative in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of your compound) and gently boil for 2-5 minutes.[6]
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any other insoluble impurities.[6]
-
Addition of Anti-Solvent: To the hot, clear filtrate, add water dropwise until a persistent cloudiness is observed.
-
Re-dissolution: Gently reheat the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Flash Column Chromatography (with Basic Modifier)
-
Column Packing: Select an appropriately sized column (typically aiming for a 30:1 to 50:1 ratio of silica to crude material by weight).[14] Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.[18] Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[13][14]
-
Elution: Begin eluting with your starting solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Et₃N). You can run the column isocratically (with a single solvent mixture) or by gradually increasing the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. It is important to co-evaporate with a solvent like toluene to azeotropically remove any residual triethylamine.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or diethyl ether, in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous HCl solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently, with periodic venting. Allow the layers to separate.[19][20]
-
Layer Separation: Drain the lower aqueous layer (containing the protonated aminothiazole) into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 10% aqueous NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The free-base aminothiazole should precipitate or form an oil.
-
Back-Extraction: Add fresh organic solvent (DCM or diethyl ether) to the basified aqueous mixture and extract the free-base aminothiazole back into the organic layer.
-
Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 2-amino-5-methylthiazole derivative.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. (n.d.). Confirming 2-Amino-5-methylthiazole Purity: An Elemental Analysis Comparison Guide.
- ChemicalBook. (n.d.). 2-Amino-5-methylthiazole CAS#: 7305-71-7.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- ResearchGate. (2002). Molecular co-crystals of 2-aminothiazole derivatives.
- Journal of Organic Chemistry and Pharmaceutical Research. (2012). Synthesis of some new 5- substituted of.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Wikipedia. (n.d.). Acid–base extraction.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
- bionity.com. (n.d.). Acid-base extraction.
- Chemistry LibreTexts. (2021, March 21). Running a flash column.
- Benchchem. (n.d.). Recrystallization methods for purifying aminothiazole compounds.
- Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
- YouTube. (2020, July 23). Acid base extraction.
- PMC - NIH. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
Sources
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- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. sorbtech.com [sorbtech.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]
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Technical Support Center: Optimizing the Synthesis of 2-Aminothiazoles
Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the 2-aminothiazole scaffold, a privileged structure in modern drug discovery. We will move beyond simple procedural outlines to address the nuanced challenges of this synthesis, grounding our recommendations in mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
Core Principles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for creating the 2-aminothiazole core.[1] The reaction condenses an α-haloketone with a thiourea or a related thioamide derivative. The process is robust and generally high-yielding, but its success is contingent on several critical parameters that can influence yield, purity, and even the isomeric nature of the final product.
The reaction proceeds through a multistep pathway, beginning with a nucleophilic (S_N2) attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone.[2] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Understanding this mechanism is fundamental to diagnosing and resolving many of the issues that can arise during the synthesis.
Caption: Figure 1: Hantzsch 2-Aminothiazole Synthesis Mechanism
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Hantzsch synthesis?
A1: Low yields can stem from several factors, but the most common culprits are the purity of the starting materials and suboptimal reaction conditions.[3] α-haloketones can be unstable and degrade upon storage, while some thioamide derivatives, like 2-aminothiophenol, are prone to oxidation.[3] Furthermore, many Hantzsch syntheses require heating to proceed efficiently; reactions run at room temperature may stall or yield minimal product.[3][4]
Q2: I see multiple spots on my TLC plate. What are the likely side products?
A2: The most significant side product is often a constitutional isomer, the 3-substituted 2-imino-2,3-dihydrothiazole.[3][5] The formation of this isomer is highly dependent on the reaction's pH. Under strongly acidic conditions, the reaction can favor the imino isomer.[4][5] To selectively obtain the desired 2-aminothiazole, conducting the reaction under neutral or slightly basic conditions is recommended.[3][4]
Q3: How critical is the choice of solvent?
A3: Solvent choice is crucial as it affects reactant solubility and reaction rate. Polar protic solvents like ethanol and methanol are standard choices and often give excellent results, particularly when heated to reflux.[2][3][6] In some cases, higher boiling point solvents like 1-butanol can improve yields for less reactive substrates.[3][7] Modern, environmentally conscious approaches have also demonstrated high yields under solvent-free conditions or with greener solvents like dimethyl carbonate (DMC).[4][8]
Q4: What is the standard work-up procedure to isolate the 2-aminothiazole product?
A4: A key advantage of this synthesis is that the 2-aminothiazole product is often a solid that is poorly soluble in water.[2] The typical work-up involves cooling the reaction mixture and then pouring it into an aqueous basic solution, such as 5% sodium carbonate (Na₂CO₃) or dilute ammonium hydroxide.[2][4] This neutralizes the hydrohalide salt (e.g., HBr or HCl) formed during the reaction, causing the free base of the 2-aminothiazole to precipitate. The solid product can then be easily collected by vacuum filtration.[2][3]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental failures with a systematic, cause-and-effect approach.
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Issue 1: Low or No Product Yield
-
Potential Cause: Impure or degraded starting materials.
-
Expert Analysis: The α-haloketone is the most common point of failure. These reagents can be lachrymatory and unstable. Over time, they can decompose, leading to a host of impurities that inhibit the reaction.
-
Recommended Action: Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.[3] If degradation is suspected, purify the haloketone via recrystallization or chromatography immediately before use. Always use freshly purified starting materials for best results.[3]
-
-
Potential Cause: Incorrect stoichiometry.
-
Expert Analysis: While a 1:1 molar ratio is theoretically required, the thioamide component can sometimes be consumed in side reactions or be less stable under the reaction conditions.
-
Recommended Action: Employing a slight excess of the thioamide (e.g., 1.1–1.5 equivalents) can be beneficial to drive the reaction to completion.[3]
-
-
Potential Cause: Sub-optimal reaction conditions (Temperature, Time, Solvent).
-
Expert Analysis: The activation energy for the initial S_N2 attack or the subsequent cyclization can be significant. Room temperature conditions are often insufficient for achieving high conversion.
-
Recommended Action: Systematically screen reaction parameters. Running small-scale parallel reactions is an efficient method. As shown in the table below, moving from room temperature to reflux can dramatically increase yield.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition of the product from prolonged heating.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effects of different reaction conditions on the yield of a model Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 12 | 25 |
| 2 | Water | Reflux | 5 | 70 |
| 3 | Ethanol | 25 | 12 | 30 |
| 4 | Ethanol | Reflux | 4 | 82 |
| 5 | 1-Butanol | 25 | 12 | 20 |
| 6 | 1-Butanol | Reflux | 4 | 85 |
| Table adapted from BenchChem.[3] |
Issue 2: Formation of Multiple Products and Isomeric Impurities
-
Potential Cause: Incorrect reaction pH leading to isomer formation.
-
Expert Analysis: The reaction generates a hydrohalic acid (HX) as a byproduct, which can create an acidic environment. Under these conditions, the initial S-alkylation can be followed by N-alkylation pathways, leading to the thermodynamically stable 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole.[5]
-
Recommended Action: Control the reaction pH. For the synthesis of 2-(N-substituted amino)thiazoles, ensure the reaction is run in a neutral solvent.[4][5] If the formation of the 2-imino isomer is desired, the reaction can be driven in that direction by using strongly acidic conditions, such as a 10M HCl-EtOH mixture.[4][5]
-
Caption: Figure 3: pH Control of Isomer Selectivity
Issue 3: Difficult Product Purification
-
Potential Cause: Product precipitates as a viscous oil instead of a solid.
-
Expert Analysis: This often occurs with products that have lower melting points or contain greasy functional groups. The rapid change in solvent polarity during the basic quench can cause the product to "oil out."
-
Recommended Action:
-
Induce Crystallization: Try cooling the mixture in an ice bath and gently scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding with a previously obtained crystal can also be effective.
-
Solvent Extraction: If crystallization fails, extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material can then be purified by column chromatography or recrystallization from a suitable solvent system.[9][10]
-
-
-
Potential Cause: Persistent impurities remain after filtration and washing.
-
Expert Analysis: Simple precipitation is not always sufficient for achieving high purity, especially for pharmaceutical applications. Unreacted starting materials or side products may co-precipitate with the desired compound.
-
Recommended Action:
-
Recrystallization: This is the most common and effective method for purifying solid products. Ethanol is often a good first choice for 2-aminothiazoles.[11] The goal is to find a solvent that dissolves the product well when hot but poorly when cold.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard approach.[12]
-
Specialized Precipitation: For the parent 2-aminothiazole, a specific purification method involves reacting the crude product with sulfur dioxide to form a water-insoluble bisulfite adduct. This adduct can be precipitated, filtered, and washed to remove impurities. The pure 2-aminothiazole is then regenerated by decomposing the adduct.[13]
-
-
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a reliable, step-by-step method for a standard Hantzsch synthesis.
-
Reactants & Reagents:
-
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial or a round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.[2][3]
-
Solvent Addition: Add methanol to the vial.[2]
-
Heating: Place the vial in a heating mantle or on a hot plate set to a gentle reflux (approximately 65-70 °C for methanol). Stir the mixture for 30-60 minutes.[2][4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).[2] The starting ketone should be consumed.
-
Cooling: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[2]
-
Work-up and Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to ensure thorough mixing. A precipitate should form.[2][3]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[2][3]
-
Drying: Transfer the solid to a tared watch glass and allow it to air-dry or dry it in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final product.
-
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Mekky, A. E. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(1), 88. Retrieved from [Link]
-
Mekky, A. E. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
- US2489038A - Purification of 2-aminothiazole. (1949). Google Patents.
-
Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. Retrieved from [Link]
- US2863874A - Process of preparing 2-aminothiazoles. (1958). Google Patents.
-
Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155032. Retrieved from [Link]
-
Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2014). ResearchGate. Retrieved from [Link]
-
Common methods for the synthesis of 2-aminothiazole. (2017). ResearchGate. Retrieved from [Link]
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- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 12. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 13. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Method Development for Scaling Up 2-Amino-5-Methylthiazole Production
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-methylthiazole, a key intermediate in the pharmaceutical industry, notably for the synthesis of Meloxicam.[1][2] As production moves from the bench to pilot and manufacturing scales, new challenges invariably arise. This document provides a structured, in-depth technical resource to anticipate, troubleshoot, and resolve common issues encountered during the scale-up process.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of 2-amino-5-methylthiazole.
Q1: What is the most common and industrially viable method for synthesizing 2-amino-5-methylthiazole?
The most prevalent method is the Hantzsch thiazole synthesis .[3][4] This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide. For 2-amino-5-methylthiazole, this typically means reacting 2-chloropropionaldehyde or a related precursor with thiourea.[5][6] The reaction is known for being high-yielding and relatively simple to perform.[3]
Q2: How can I monitor the progress of the reaction?
Reaction progress should be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] This allows for the visualization of the consumption of starting materials (e.g., thiourea and the α-haloaldehyde) and the formation of the 2-amino-5-methylthiazole product, ensuring the reaction goes to completion before proceeding with the workup.
Q3: What is a typical yield for this synthesis?
Yields can vary significantly based on the specific reagents, conditions, and scale. However, well-optimized lab-scale syntheses can achieve yields ranging from 70% to over 90%.[5][6] Maintaining high yields during scale-up is a primary challenge and a key focus of this guide.
Q4: How is the purity of the final product typically assessed?
A preliminary purity assessment can be made by checking the melting point; pure 2-amino-5-methylthiazole has a reported melting point between 93-98 °C.[1][8] A sharp melting point range is a good indicator of high purity. For a more quantitative analysis, techniques like HPLC, 1H NMR, and elemental analysis are standard.[8][9] A single spot on a TLC plate also suggests a relatively pure compound.[8]
Q5: What are the primary safety concerns when handling the reagents for this synthesis?
The α-halocarbonyl starting materials (e.g., 2-chloropropionaldehyde, chloroacetone) are often toxic and lachrymatory (tear-inducing).[6] It is crucial to handle these reagents in a well-ventilated fume hood.[10][11] The synthesis itself can be exothermic, requiring careful temperature control, especially at a larger scale.[12] Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and appropriate protective clothing, is mandatory.[10][11]
Process Troubleshooting & Optimization Guide
This section addresses specific problems that may arise during the scale-up of 2-amino-5-methylthiazole synthesis, providing probable causes and actionable solutions in a question-and-answer format.
Reaction & Synthesis Issues
Q: My product yield dropped significantly after increasing the batch size from 10g to 100g. What are the likely causes and how can I fix it?
This is a classic scale-up challenge. The drop in yield is typically due to issues with mass and heat transfer that are not apparent on a smaller scale.
-
Probable Cause 1: Inefficient Heat Transfer & Localized Hotspots. The Hantzsch synthesis is exothermic.[12] On a small scale, the flask's large surface-area-to-volume ratio allows for easy heat dissipation. On a larger scale, heat can build up, creating localized hotspots that promote side reactions and byproduct formation, thus lowering the yield of the desired product.[7]
-
Solution:
-
Controlled Reagent Addition: Instead of adding the α-haloaldehyde all at once, add it dropwise or via a syringe pump over an extended period. This controls the rate of the exothermic reaction.
-
Efficient Stirring: Ensure the reactor is equipped with an overhead stirrer powerful enough to maintain a homogenous mixture and prevent localized heating.
-
External Cooling: Use an ice bath or a jacketed reactor to actively cool the reaction vessel and maintain the optimal temperature.
-
-
-
Probable Cause 2: Suboptimal Stoichiometry. A simple multiplication of reagents might not be sufficient.
-
Solution: Re-verify all calculations for the larger scale. To drive the reaction to completion, consider using a slight excess (1.1 to 1.2 equivalents) of thiourea, which is inexpensive and can be easily removed during the workup.[7]
-
-
Probable Cause 3: Incomplete Reaction.
-
Solution: Do not rely on a fixed reaction time. Actively monitor the reaction using TLC or HPLC until the limiting starting material is fully consumed.[7] It may be necessary to extend the reaction time or slightly increase the temperature after the initial exothermic phase has subsided.
-
Q: The reaction mixture has turned into a thick, dark slurry that is difficult to stir. What should I do?
-
Probable Cause: Product Precipitation or Polymerization. The product, 2-amino-5-methylthiazole hydrohalide salt, may be less soluble in the reaction solvent at higher concentrations. Alternatively, uncontrolled temperature spikes can lead to the formation of polymeric byproducts.
-
Solution:
-
Solvent Adjustment: If the issue is solubility, adding a small amount of an appropriate co-solvent (e.g., more water or ethanol, depending on the procedure) can help maintain a stirrable mixture. This should be tested on a small scale first to ensure it doesn't negatively impact the reaction.
-
Temperature Control: This is often a symptom of poor temperature management. Implement the cooling and controlled addition strategies mentioned in the previous point to prevent the formation of tar-like byproducts.
-
-
Workup & Purification Issues
Q: After neutralizing the reaction mixture with sodium hydroxide, I've formed a persistent emulsion that makes product extraction impossible. How can I break it?
-
Probable Cause: Vigorous Stirring and High pH. The combination of high pH and rapid stirring during neutralization can create emulsions, especially if tars or other impurities are present.[12]
-
Solution:
-
Gentle Neutralization: Add the base slowly and with moderate, not vigorous, stirring. Keep the mixture cool throughout the addition.
-
Break the Emulsion: If an emulsion forms, you can try adding a saturated brine (NaCl) solution, which increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Filtration: Sometimes, a small amount of insoluble solid can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® may resolve the issue.
-
-
Q: My final product is an off-white or yellowish powder, not the expected light-yellow crystalline solid. How can I improve the color and purity?
-
Probable Cause: Presence of Chromophoric (Colored) Impurities. These are often byproducts from side reactions that occurred due to poor temperature control.
-
Solution: Recrystallization with Activated Charcoal. [8] During the purification step, after dissolving the crude product in a minimum amount of hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, then perform a hot filtration through Celite® or fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize.
-
Q: I'm struggling to find a good single solvent for recrystallization. What's the best approach?
-
Probable Cause: The product has intermediate solubility in common solvents.
-
Solution: Use a Two-Solvent System. This is a very effective technique for recrystallization.[8]
-
Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at its boiling point.
-
While the solution is still hot, slowly add a "poor" solvent (one in which the product is sparingly soluble) until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. This method often produces very pure crystals. Common systems for 2-amino-5-methylthiazole include ethanol/water and DMF/water.[8]
-
-
Troubleshooting Summary Table
| Issue | Possible Cause(s) | Recommended Solutions |
| Low Product Yield | Inefficient heat transfer, suboptimal stoichiometry, incomplete reaction. | Implement controlled reagent addition, ensure efficient stirring, use external cooling, consider a slight excess of thiourea, and monitor reaction to completion with TLC/HPLC.[7] |
| Difficult-to-Stir Slurry | Product precipitation, formation of polymeric byproducts. | Adjust solvent volume, improve temperature control to prevent side reactions. |
| Persistent Emulsion | Vigorous stirring during neutralization, presence of impurities. | Add base slowly with moderate stirring, add saturated brine, or filter through Celite®.[12] |
| Discolored Product | Chromophoric impurities from side reactions. | Use activated charcoal during recrystallization.[8] |
| Low Purity | Unreacted starting materials, co-crystallized byproducts. | Optimize reaction conditions for full conversion, select a more effective recrystallization solvent system, or consider an acid-base extraction.[7][8] |
Experimental Protocols & Workflows
Protocol 1: Scale-Up Synthesis via Hantzsch Reaction
This protocol is adapted from established procedures for the synthesis of 2-amino-5-methylthiazole from 2-chloropropionaldehyde and thiourea.[5][6]
Reagents:
-
2-Chloropropionaldehyde aqueous solution
-
Thiourea (CH₄N₂S)
-
25% Sodium Hydroxide (NaOH) aqueous solution
-
Ethanol (for recrystallization)
-
Water (deionized)
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge the aqueous solution of 2-chloropropionaldehyde (1.0 equivalent).
-
Thiourea Addition: Add solid thiourea (1.05 equivalents) to the reactor with moderate stirring.
-
Controlled Heating: Heat the reaction mixture to 60-80°C.[6] Monitor the internal temperature closely. The reaction is exothermic.
-
Reaction Monitoring: Maintain the temperature for 3-5 hours, or until TLC/HPLC analysis indicates the complete consumption of the 2-chloropropionaldehyde.
-
Cooling: Cool the reaction mixture to room temperature (20-25°C).
-
Precipitation/Neutralization: Slowly add 25% NaOH solution dropwise to the stirred mixture. Monitor the pH and temperature. Continue addition until the pH is neutral to slightly basic, which will precipitate the crude product. Maintain the temperature below 30°C during neutralization.[5]
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven until a constant weight is achieved.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-amino-5-methylthiazole.
Protocol 2: Purification by Recrystallization
This protocol details the purification of crude 2-amino-5-methylthiazole using an ethanol/water solvent system.[8]
-
Dissolution: In a flask equipped with a reflux condenser, place the crude 2-amino-5-methylthiazole and add a minimal amount of hot ethanol to dissolve it completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w of the crude product). Heat the mixture at reflux for 10-15 minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel containing fluted filter paper or a thin pad of Celite® to remove the charcoal and any other insoluble impurities.
-
Crystallization: Transfer the hot, clear filtrate to a clean flask. Slowly add hot water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Scale-Up Considerations & Process Logic
Scaling up a chemical synthesis is more than just using a larger flask; it's a shift in process philosophy.[13]
Hantzsch Synthesis Mechanism & Its Implications
The reaction proceeds through an initial Sɴ2 reaction, followed by cyclization and dehydration.[3][14]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
-
Expertise & Experience: The initial Sɴ2 reaction is typically fast and exothermic. The subsequent cyclization and dehydration steps may require sustained heating to go to completion. Understanding this two-phase thermal profile is critical for scale-up. The initial phase requires robust cooling to manage the exotherm, while the second phase requires controlled heating to ensure full conversion without byproduct formation.
Troubleshooting Decision Tree
This logical diagram provides a systematic approach to diagnosing common scale-up issues.
Caption: A decision tree for troubleshooting common scale-up problems.
References
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
- Method for preparing 2-chloropropionaldehyde and use of the same. (2001). Google Patents.
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 10, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 10, 2026, from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023, March 20). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Improved synthesis of 2-amino-5-methylthiazole. (2003). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
2-amino-4-methylthiazole. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]
-
Study on the Synthesis and Using of 2-Amino-5-Methylthiazole. (n.d.). Academax. Retrieved January 10, 2026, from [Link]
-
2-Amino-5-Methylthiazole | Factory Price from China Manufacturer. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]
-
Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 10, 2026, from [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. (n.d.). scite.ai. Retrieved January 10, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 10, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
- United States Patent (19). (1996, November 20). Google Patents.
-
Avoiding pitfalls in scaling up biopharmaceutical production. (n.d.). Pharmaceutical Technology. Retrieved January 10, 2026, from [Link]
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Technical Support Center: Crystallization of 2-Aminothiazole Compounds
Welcome to the technical support center for resolving crystallization issues with 2-aminothiazole compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring you can adapt these methodologies to your specific 2-aminothiazole derivative.
Troubleshooting Guide: Common Crystallization Problems
This section addresses the most common challenges encountered during the crystallization of 2-aminothiazole compounds in a direct question-and-answer format.
Q1: My compound is forming an oil or gooey substance instead of solid crystals. What is "oiling out" and how can I prevent it?
A1: Understanding and Resolving "Oiling Out"
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a common and frustrating phenomenon where a compound separates from a supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This occurs when the integration of solute molecules into a crystal lattice is kinetically hindered or when the solution temperature is above the melting point of your compound.[3] The presence of impurities often lowers a compound's melting point, making oiling out more likely.[3] The resulting oil droplets can trap impurities, leading to a final product that is difficult to purify and handle.[1][3]
Causality: The primary driver is excessive supersaturation at a temperature where the liquid state of the solute is more stable than the solid state. The 2-aminothiazole core, with its hydrogen bonding capabilities and polarity, can have complex interactions with solvents, making the choice of solvent and cooling rate critical.
Workflow for Resolving Oiling Out
Below is a systematic approach to troubleshoot and prevent oiling out.
Caption: Relationship between supersaturation, nucleation, and crystal growth.
Methods to Promote Larger Crystals:
-
Reduce Supersaturation: Use slightly more solvent or a solvent in which the compound is slightly more soluble. This will slow down the entire process. [4]2. Slow Down the Process: This is the most critical factor.
-
For Cooling Crystallization: Let the solution cool to room temperature over several hours before moving it to a colder environment.
-
For Evaporation Crystallization: Cover the vial with a cap that has only a small pinhole to slow the rate of solvent evaporation. [5]3. Use Vapor Diffusion: Dissolve your compound in a good solvent and place this vial inside a larger, sealed jar containing a volatile "anti-solvent" (in which your compound is insoluble). The anti-solvent vapor will slowly diffuse into your solution, gradually reducing solubility and promoting slow, controlled crystal growth. [6]
-
Q3: How can I confirm the purity and identity of my crystallized 2-aminothiazole compound?
A3: Characterization is essential to confirm that you have the correct, pure compound and to identify its specific crystalline form (polymorph). Several instrumental techniques are used for this purpose. [7][8] Key Analytical Techniques for Crystal Characterization:
| Technique | Information Provided |
| X-Ray Diffraction (XRD) | Provides definitive information about the crystal lattice structure. Powder XRD (PXRD) is used for bulk sample identification and phase purity, while Single-Crystal XRD determines the exact molecular structure. [9][10] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow as a function of temperature. It is used to determine melting point, purity, and to identify different polymorphic forms, which will have distinct melting points or phase transitions. [10] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. It is useful for identifying the presence of trapped solvent (solvates) or water (hydrates) in the crystal lattice. [10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. Changes in the fingerprint region can indicate different polymorphic forms due to variations in intermolecular interactions (like hydrogen bonding). [9][11] |
| Microscopy | Optical or hot-stage microscopy allows for visual inspection of crystal shape (morphology), size, and can be used to observe melting behavior or phase transitions in real-time. [12] |
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Langmuir. (n.d.). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. 119(12), 5685-5701. Retrieved from [Link]
-
R Discovery. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Science.gov. (n.d.). cooling crystallization process: Topics. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cooling-rate computer simulations for the description of crystallization of organic phase-change materials. Retrieved from [Link]
-
ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]
-
Oxford Academic. (2020). 4 Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. In Polymorphism in Molecular Crystals. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (2012). Evaluating the non-isothermal crystallization behavior of organic molecules from the undercooled melt state using rapid heat/cool calorimetry. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm, 14, 751-757. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Growth, Optical and Microhardness Studies of 2-Aminothiazole- 3, 5- Dinitrobenzoic Acid Complex. Retrieved from [Link]
-
ResearchGate. (2016). Strange behaviour during cooling crystallization?. Retrieved from [Link]
-
NIH PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation on the growth, characterization and computational analysis of 2-Amino-2-thiazoline single crystals. Retrieved from [Link]
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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- 12. academic.oup.com [academic.oup.com]
Addressing challenges in the characterization of 2-Amino-5-methylthiazol-4-ol
Welcome to the technical support center for 2-Amino-5-methylthiazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the characterization of this compound. Here, we will address common challenges, provide troubleshooting solutions, and offer in-depth explanations to ensure the integrity of your experimental results.
Introduction: The Challenge of Tautomerism
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. However, its characterization is not always straightforward. The primary challenge arises from its existence as a mixture of tautomers, which can complicate purification and spectral analysis. This guide will provide you with the necessary tools to confidently handle this molecule.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: I'm struggling to obtain a pure sample of this compound. What are the common pitfalls?
A1: The primary issue with purifying this compound is its potential to exist as multiple tautomers, each with slightly different polarities. This can lead to band broadening in chromatography and difficulty in achieving sharp melting points. Additionally, the compound may be susceptible to degradation under harsh purification conditions.
Q2: What is the recommended method for purifying this compound?
A2: A combination of techniques is often most effective.
-
Recrystallization: This is a good first step to remove bulk impurities. Experiment with different solvent systems, starting with polar aprotic solvents like ethyl acetate or acetonitrile.
-
Flash Column Chromatography: If recrystallization is insufficient, flash chromatography on silica gel can be used. A gradient elution system, for example, starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate, can help to separate the desired compound from impurities.[1] Be aware that the tautomers may not separate completely.
Analytical Characterization
Q3: My ¹H NMR spectrum of this compound is complex and difficult to interpret. Why is this?
A3: The complexity of the ¹H NMR spectrum is likely due to the presence of multiple tautomers in solution. The chemical shifts of the protons will differ for each tautomer, leading to a spectrum that appears to be a mixture of compounds. The tautomeric equilibrium can also be influenced by the choice of NMR solvent.
Q4: How can I use NMR to confirm the presence of different tautomers?
A4: You can perform several experiments:
-
Solvent Study: Acquire ¹H NMR spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). A change in the ratio of the sets of peaks upon changing the solvent is a strong indication of tautomerism.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes help to resolve broad peaks or show coalescence of peaks as the rate of interconversion between tautomers changes.
-
2D NMR: Techniques like HSQC and HMBC can help to assign the protons and carbons of each tautomer, aiding in the structural elucidation of the mixture.
Q5: What should I expect in the mass spectrum of this compound?
A5: Regardless of the tautomeric form in the solid state or in solution, all tautomers will have the same molecular weight. Therefore, you should observe a clear molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the molecular formula C₄H₆N₂OS.[2] The fragmentation pattern can also provide structural information. Common fragmentation pathways for thiazoles involve cleavage of the ring.[3][4][5]
Troubleshooting Guides
Low Yield in Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction | - Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. - Consider increasing the reaction time or temperature cautiously. |
| Side reactions | - Ensure the purity of your starting materials. - Maintain strict temperature control. | |
| Product loss during workup | - Optimize extraction procedures to minimize loss in the aqueous phase. - Use a continuous extraction apparatus for highly water-soluble products. |
Purity Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Persistent Impurities after Recrystallization | Impurity has similar solubility to the product. | - Try a different recrystallization solvent or a multi-solvent system. - Consider a charcoal treatment to remove colored impurities. |
| Broad Peaks in HPLC | Presence of tautomers. | - This is expected. Ensure your method can resolve the main peak from impurities. - Use a mixed-mode chromatography column for better separation.[6] |
| On-column degradation. | - Use a milder mobile phase (adjust pH). - Ensure the column is not contaminated. |
Visualizations and Workflows
Tautomeric Equilibrium of this compound
Caption: Keto-enol tautomerism in this compound.
General Workflow for Characterization
Caption: A typical workflow for the synthesis and characterization of a small molecule.
Appendices
Appendix 1: Detailed Experimental Protocol for Purification
Flash Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a slightly polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Loading the Column: Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% heptane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Appendix 2: Interpreting Spectroscopic Data
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Multiple sets of peaks for aromatic/vinyl and methyl protons. Broad NH and OH signals. | Presence of tautomers in solution. The integration of the peaks can give an approximate ratio of the tautomers. |
| ¹³C NMR | More than the expected number of carbon signals. | Confirms the presence of multiple species (tautomers) in solution.[7] |
| Mass Spec | A single molecular ion peak. | All tautomers have the same mass. Fragmentation can help confirm the core structure.[3][4] |
| IR | Broad O-H and N-H stretching bands. C=O stretch may be present. | The presence of a C=O stretch would confirm the keto tautomer. The absence would suggest the enol form is dominant. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Impurities in the Synthesis of 2-Aminothiazole Derivatives
Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted impurities. 2-Aminothiazoles are a cornerstone scaffold in medicinal chemistry, appearing in numerous clinically important drugs.[1][2][3] However, their synthesis, most commonly achieved via the Hantzsch thiazole synthesis, can be prone to side reactions that complicate purification and reduce yields.[4][5][6]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you achieve higher purity and more reliable outcomes in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 2-aminothiazole derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Problem 1: My reaction is complete according to TLC, but the final yield is low and the crude product is a complex mixture with multiple spots.
-
Probable Cause A: Degradation of Starting Materials. The α-haloketone is often the most sensitive reagent. It can be susceptible to hydrolysis or self-condensation, especially if it is old, improperly stored, or exposed to moisture. Thiourea can also degrade over time.
-
Solution:
-
Verify Starting Material Quality: Before starting, run a quick purity check (TLC, NMR) on your α-haloketone. If it appears discolored or shows multiple spots on TLC, consider purification by recrystallization or distillation, or use a fresh bottle.
-
Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of thiourea. This ensures the complete consumption of the more valuable α-haloketone and can help drive the reaction to completion.[7]
-
Optimize Reagent Addition: Add the α-haloketone solution dropwise to the solution of thiourea in the reaction solvent. This maintains a low instantaneous concentration of the ketone, minimizing self-condensation side reactions.
-
-
Probable Cause B: Competing Side Reactions. The initial S-alkylation of thiourea is a rapid SN2 reaction.[8] However, if the reaction temperature is too high or the conditions are not optimized, subsequent cyclization and dehydration steps can be inefficient, leading to a buildup of intermediates that can then follow alternative reaction pathways.
-
Solution:
-
Temperature Control: Begin the reaction at a lower temperature (e.g., room temperature or even 0 °C) and allow it to stir for 30-60 minutes before gradually heating.[9] Many Hantzsch syntheses proceed efficiently at moderate temperatures (50-80 °C) in solvents like ethanol or methanol.[7][10] Overheating can lead to the formation of dark, tarry byproducts.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates are sensitive.
-
Problem 2: I've isolated my product, but NMR/LC-MS shows a persistent impurity with a very similar polarity, making column chromatography difficult.
-
Probable Cause: Isomeric Impurity Formation. A common impurity is the 4-amino-1,3-thiazole isomer, which can arise from alternative cyclization pathways. Another possibility is the formation of a bis-adduct where two molecules of the α-haloketone react with one molecule of thiourea.
-
Solution:
-
Solvent and Base Selection: The choice of solvent and the presence or absence of a base can significantly influence the reaction pathway. Protic solvents like ethanol often favor the desired 2-aminothiazole product.[10] Some modern protocols advocate for the use of catalysts or greener media like PEG-400 to improve selectivity and yield.[9]
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Over-running the reaction can sometimes lead to the formation of rearrangement or decomposition products. The reaction is often complete within a few hours.[7][9]
-
Purification Strategy:
-
pH Adjustment & Extraction: The basicity of the 2-amino group (pKa ≈ 5.3) differs from that of potential isomeric impurities. You may be able to selectively extract your product into an acidic aqueous phase, wash the organic phase to remove the impurity, and then basify the aqueous phase to recover your purified product.
-
Derivatization: If the impurity is unreactive, you can sometimes selectively react the exocyclic amino group of your desired product (e.g., with an acyl chloride)[1], changing its polarity significantly and allowing for easy separation. The protecting group can then be removed in a subsequent step.
-
Recrystallization: This is often the most effective method for removing closely-related impurities. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).
-
-
Problem 3: The reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable material instead of a clean solid.
-
Probable Cause: Polymerization or Decomposition. This is a classic sign of either the α-haloketone self-polymerizing under the reaction conditions or the thermal decomposition of thiourea or reaction intermediates. High temperatures are a frequent culprit.
-
Solution:
-
Reduce Reaction Temperature: This is the most critical parameter to adjust. Try running the reaction at a lower temperature for a longer period. The use of ultrasound irradiation has also been reported to promote the reaction at milder temperatures, potentially reducing decomposition.[4]
-
Solvent Choice: Ensure your solvent is appropriate for the reaction temperature and fully dissolves the starting materials. A solvent like ethanol or acetonitrile is often a good starting point.[9]
-
One-Pot, In-Situ Halogenation: To avoid handling unstable α-haloketones, consider a one-pot method where the ketone is halogenated in situ just before the addition of thiourea. Reagents like N-Bromosuccinimide (NBS) or even catalytic iodine can be used for this purpose.[9][11][12] This ensures the reactive α-haloketone is consumed as soon as it is formed.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the Hantzsch thiazole synthesis?
The main impurities typically arise from three sources:
-
Starting Materials: Impure or degraded α-haloketones or thioureas.
-
Side Reactions: Self-condensation of the α-haloketone, formation of isomeric thiazoles, or over-reaction to form bis-products.
-
Reaction Conditions: Excessively high temperatures leading to polymerization and decomposition, or incorrect stoichiometry.
Q2: How critical is the quality of the starting materials?
It is absolutely critical. The α-haloketone is the most common point of failure. Using a freshly opened bottle or purifying an older reagent before use can be the difference between a clean, high-yielding reaction and a complex, inseparable mixture. All solvents should be at least reagent grade and dry.[13]
Q3: What is the best way to monitor the reaction to prevent side product formation?
Thin-Layer Chromatography (TLC) is the most common and effective method.[7] Spot the reaction mixture alongside your starting materials. A successful reaction will show the consumption of the limiting reagent (usually the α-haloketone) and the appearance of a new, single major spot for the product. It's wise to stop the reaction as soon as the limiting starting material is consumed to avoid potential degradation of the product.
Q4: Can changing the base or solvent improve the purity profile?
Yes, significantly. The solvent polarity and protic/aprotic nature influence the solubility of intermediates and the transition state energies of competing pathways.
-
Solvents: Ethanol is the most common and effective solvent.[10] Greener alternatives like PEG-400 have also been shown to improve yields.[9]
-
Base: The Hantzsch synthesis is often performed without a base, as the reaction generates H-X which can protonate the product. The product is then typically isolated after a basic workup (e.g., with NaHCO₃ or Na₂CO₃ solution) to neutralize the salt and precipitate the free base.[7][8] Adding a mild, non-nucleophilic base during the reaction is generally not recommended as it can promote self-condensation of the α-haloketone.
Q5: What are the most effective purification techniques for 2-aminothiazole derivatives?
The best technique depends on the nature of the impurities. The typical workflow is:
-
Basic Workup/Precipitation: After the reaction, pouring the mixture into a weak base solution (like sodium bicarbonate) often precipitates the crude product, which can be collected by filtration.[7][8] This removes the HBr or HCl salt formed during the reaction.
-
Recrystallization: This is the preferred method for removing minor, closely-related impurities and achieving high analytical purity.
-
Silica Gel Chromatography: If recrystallization fails, column chromatography is the next option. A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[14]
Section 3: Key Experimental Protocols & Data
Protocol 1: General High-Purity Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard example of the Hantzsch synthesis, optimized for purity.[7]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve thiourea (1.14 g, 15 mmol) in 10 mL of methanol.
-
Reagent Addition: In a separate beaker, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 5 mL of methanol. Add this solution to the stirring thiourea solution at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C) with stirring for 30-45 minutes. Monitor the reaction by TLC (50:50 ethyl acetate/hexanes) until the 2-bromoacetophenone spot has disappeared.
-
Workup: Allow the reaction to cool to room temperature. Pour the mixture into a beaker containing 40 mL of 5% sodium carbonate solution and stir for 15 minutes.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 20 mL).
-
Drying & Purification: Allow the solid to air-dry on a watch glass. The resulting crude product is often of high purity. For analytical grade material, recrystallize from an ethanol/water mixture.
Table 1: Effect of Solvent on Reaction Outcome (Model Reaction)
| Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity Profile |
| Ethanol | 78 | 2 | 85-95% | Generally clean, minor impurities |
| Acetonitrile | 82 | 2 | 80-90% | Good, may see some polar byproducts |
| PEG-400 | 60 | 1 | >90% | Excellent, often very clean crude product[9] |
| Water | 100 | 4 | 60-75% | More side products, potential hydrolysis |
| Toluene | 110 | 3 | <50% | Significant decomposition, tar formation |
Section 4: Mechanistic Diagrams and Workflows
Diagram 1: Hantzsch Synthesis Mechanism & Key Side Reaction
This diagram illustrates the accepted mechanism for the Hantzsch synthesis and highlights the point where α-haloketone self-condensation can occur.
Caption: Hantzsch synthesis pathway and potential self-condensation side reaction.
Diagram 2: Troubleshooting Workflow for Impure Reactions
This workflow provides a logical sequence of steps to diagnose and solve issues with purity in 2-aminothiazole synthesis.
Caption: A logical workflow for troubleshooting impure 2-aminothiazole syntheses.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]
- Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2018). Synthesis of 2-aminothiazole derivatives: A short review. Journal of Chemistry.
-
Pattan, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of 2-aminothiazole synthesis reaction conditions. Retrieved from [Link]
-
Guchhait, S. K., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available at: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]
-
Bouzroura, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
Wiley Online Library. (2015). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]
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- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
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Enhancing the regioselectivity of reactions involving the 2-aminothiazole scaffold
Welcome to the technical support center for synthetic strategies involving the 2-aminothiazole scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the site of reactivity on this versatile heterocyclic system. As a cornerstone in numerous FDA-approved drugs and clinical candidates, mastering the regioselective functionalization of 2-aminothiazole is paramount for efficient and successful drug discovery campaigns.
This document moves beyond simple protocols to explain the why behind the experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions - Understanding 2-Aminothiazole's Dual Personality
This section addresses the fundamental principles governing the reactivity of the 2-aminothiazole core.
Q1: What makes regioselectivity a primary challenge in 2-aminothiazole chemistry?
The core of the issue lies in the scaffold's nature as an ambident nucleophile . A 2-aminothiazole molecule possesses three primary sites susceptible to electrophilic attack:
-
Exocyclic Amino Nitrogen (N-exo) : The primary amine at the 2-position.
-
Endocyclic Ring Nitrogen (N-endo) : The nitrogen atom within the thiazole ring at position 3.
-
C5-Carbon : The carbon atom at position 5 of the thiazole ring, which can be deprotonated or participate in C-H activation reactions.
This multiplicity of reactive sites means that a given electrophile can potentially react at any of these positions, leading to a mixture of constitutional isomers, which are often difficult to separate and reduce the yield of the desired product.
Q2: In a typical reaction, which nitrogen is more nucleophilic: the exocyclic amino group or the endocyclic ring nitrogen?
The answer is nuanced and depends heavily on the electronic state of the molecule and the reaction conditions. The 2-aminothiazole system exists in a state of tautomeric equilibrium between the amino and imino forms.
Caption: Amine-imine tautomerism in 2-aminothiazole.
In its neutral, amino form, the endocyclic nitrogen (N-endo) is generally considered more nucleophilic and is the site of protonation.[1] This is because the lone pair on the exocyclic nitrogen (N-exo) is partially delocalized into the aromatic system. However, the reactivity can be inverted.
-
Under neutral or mildly basic conditions with saturated electrophiles (e.g., alkyl halides) , the reaction often favors the more nucleophilic N-endo position.[1]
-
When the exocyclic amine is deprotonated to form its conjugate base (an amide anion) , it becomes a much stronger nucleophile, directing reactions to the N-exo position.[1]
-
With unsaturated electrophiles (like acyl chlorides or isocyanates) under mild conditions , reactions tend to occur on the exocyclic nitrogen.[1]
Q3: How can I selectively functionalize the exocyclic amino group (N-exo)?
Achieving selective N-exo functionalization is the most common goal. The key is to manipulate reaction conditions to favor the reactivity of the amino group over the ring nitrogen.
-
Use of a Base : Employing a suitable base (e.g., pyridine, triethylamine, or even stronger bases like NaH) can deprotonate the exocyclic amine, significantly enhancing its nucleophilicity and directing acylation or alkylation to this site.
-
Steric Hindrance : If the C4 position of the thiazole is substituted with a bulky group, it can sterically shield the endocyclic nitrogen, thus favoring attack at the more accessible exocyclic amine.[1]
-
Directed Reactions : For N-arylation, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been developed that show excellent selectivity for the exocyclic amine.[2] The catalyst system's specific ligand set and conditions are optimized for this transformation.
Q4: Under what conditions does functionalization occur at the endocyclic nitrogen (N-endo)?
While often the undesired outcome, there are instances where N-endo functionalization is the goal. These conditions typically favor the inherent nucleophilicity of the ring nitrogen in the neutral form.
-
Acidic Conditions : In the presence of acid, the exocyclic amine is protonated (R-NH3+), rendering it non-nucleophilic. The remaining nucleophilic site is the N-endo nitrogen, which can then react with an electrophile.
-
Kinetic Control : In some reactions, such as with certain isocyanates, the initial kinetic product is the N-endo adduct, which may or may not rearrange to the thermodynamically more stable N-exo product upon heating.[3]
-
Absence of a Strong Base : Performing alkylations with alkyl halides in a neutral solvent without a base will often lead to a mixture, with the N-endo product being a significant component, forming a quaternary thiazolium salt.
Q5: When does C5-functionalization typically occur and how can it be promoted?
Functionalization at the C5 position involves modifying the carbon backbone of the ring and usually requires different strategies than N-functionalization.
-
Electrophilic Aromatic Substitution : The 2-aminothiazole ring is activated towards electrophilic substitution, primarily at the C5 position. Reactions like bromination (using NBS) or nitration can proceed selectively at C5, provided the exocyclic amine is first protected (e.g., by acylation) to prevent side reactions.
-
Directed C-H Functionalization : Modern synthetic methods allow for direct C-H functionalization. This often involves using a directing group attached to the exocyclic nitrogen, which coordinates to a transition metal catalyst (e.g., Palladium, Rhodium) and delivers the catalytic action to the adjacent C5-H bond. This is a powerful strategy for C-C or C-heteroatom bond formation.[4]
-
Lithiation/Metal-Halogen Exchange : If the C5 position is substituted with a halogen (e.g., bromine), a metal-halogen exchange (using n-BuLi or Grignard reagents) can generate a C5-nucleophile, which can then react with various electrophiles.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides a problem-and-solution framework for common experimental challenges.
Guide 1: Acylation Reactions (e.g., with Acyl Chlorides, Anhydrides)
Problem: I am getting a mixture of N-exo and N-endo acylated products. My desired product is the N-exo amide.
Caption: Troubleshooting workflow for poor regioselectivity in acylation.
Causality and Actionable Advice:
-
Underlying Cause : Insufficient deprotonation of the exocyclic amine leaves a significant concentration of the neutral 2-aminothiazole, where the N-endo position can compete for the acylating agent.
-
Solution : Ensure the exocyclic amine is fully converted to its more nucleophilic conjugate base. Add the acylating agent slowly at a low temperature (e.g., 0 °C) to a pre-stirred mixture of the 2-aminothiazole and the base. Using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF can be highly effective.[5]
-
-
Underlying Cause : The reaction is run at a high temperature, allowing the less favorable N-endo acylation to occur or potentially leading to equilibration.
-
Solution : Control the reaction kinetically. Low temperatures favor the reaction pathway with the lowest activation energy, which is typically the attack of the highly nucleophilic N-exo anion on the electrophile.
-
Data Summary: Effect of Base and Temperature on N-exo Acylation
| Entry | Acylating Agent | Base (eq.) | Solvent | Temp (°C) | N-exo:N-endo Ratio (Approx.) |
| 1 | Benzoyl Chloride | Pyridine (1.1) | Pyridine | RT | 85:15 |
| 2 | Benzoyl Chloride | Pyridine (2.0) | DCM | 0 | >95:5 |
| 3 | Acetyl Chloride | NaH (1.1) | THF | 0 | >99:1 |
Data is illustrative, based on general laboratory experience.
Guide 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
Problem: The N-arylation of my 2-aminothiazole with an aryl bromide gives low yield and significant decomposition of starting material.
Causality and Actionable Advice:
-
Underlying Cause : Catalyst inhibition or deactivation. The sulfur atom and the two nitrogen atoms in the 2-aminothiazole scaffold can act as ligands for the palladium center, leading to catalyst poisoning and formation of inactive complexes.
-
Solution : The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst deactivation. Additionally, an additive like acetic acid can sometimes facilitate catalyst activation.[2]
-
-
Underlying Cause : The base used is either too weak to deprotonate the amine effectively or too strong, leading to side reactions.
-
Solution : A moderately strong base is typically optimal. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often superior to stronger bases like alkoxides (e.g., NaOtBu), which can promote side reactions. The choice is highly substrate-dependent and requires screening.
-
-
Underlying Cause : The aryl halide partner is not reactive enough.
-
Solution : Aryl bromides and triflates are generally effective coupling partners.[2] If using an aryl chloride, a more active catalyst system, often employing a palladacycle precatalyst and a specialized ligand like cataCXium A, may be necessary.
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for common transformations.
Protocol 1: Selective N-exo Acylation with an Acyl Chloride
This protocol is designed to maximize selectivity for the exocyclic amino group.
-
Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminothiazole derivative (1.0 eq) and a suitable anhydrous solvent (e.g., THF or DCM, approx. 0.1 M concentration).
-
Base Addition : Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise with stirring. If using NaH (1.2 eq), add it portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes until hydrogen evolution ceases.
-
Acylation : Add the acyl chloride (1.1 eq), dissolved in a small amount of the reaction solvent, dropwise to the cold, stirring suspension over 15-20 minutes.
-
Reaction : Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, quench the reaction by pouring it into a beaker of ice-cold water.[5] A precipitate of the product should form. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Collect the solid product by filtration, wash thoroughly with water, and then a cold, non-polar solvent like hexanes. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.[5]
Protocol 2: Palladium-Catalyzed N-exo-Arylation with an Aryl Bromide
This protocol is based on established methods for Buchwald-Hartwig amination of heterocyclic amines.[2]
-
Setup : To an oven-dried Schlenk tube or reaction vial, add the 2-aminothiazole derivative (1.0 eq), the aryl bromide (1.2 eq), Cs₂CO₃ (2.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).
-
Solvent : Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction : Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure N-aryl-2-aminothiazole product.
References
-
Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Bautista, D. (2001). Reactions of 2-amino-2-thiazolines With Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry, 65(26), 8882–8892. [Link]
-
Tale, R. H., & Rodge, A. D. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(27), 16738-16754. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 195-223. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2014). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 16(10), 2752–2755. [Link]
-
Ellman, J. A. (n.d.). C-H Functionalization. Ellman Laboratory, Yale University. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of the biological activity of 2-aminothiazole isomers
An In-Depth Comparative Guide to the Biological Activity of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a vast number of biologically active compounds, including clinically approved drugs.[1][2][3] Its chemical versatility allows for straightforward structural modifications, yielding a diverse library of derivatives with a wide spectrum of pharmacological activities.[4][5] This guide provides a comprehensive comparative analysis of the biological activities of 2-aminothiazole derivatives, focusing on how isomeric substitution patterns on the thiazole ring influence their anticancer, antimicrobial, and anti-inflammatory properties.
While positional isomers of aminothiazole (e.g., 4-aminothiazole, 5-aminothiazole) exist, the overwhelming majority of drug discovery efforts have centered on the 2-aminothiazole core. Therefore, this analysis will focus on the functional and structural isomers created by substituting at the C4, C5, and the exocyclic N2 positions, as this is where the most impactful and well-documented structure-activity relationships (SAR) are found. We will delve into the causality behind experimental designs and present detailed protocols to provide a self-validating framework for researchers in drug discovery and development.
The 2-Aminothiazole Core: A Versatile Scaffold for Drug Design
The inherent properties of the 2-aminothiazole ring—a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively—make it an exceptional starting point for drug design.[6] The exocyclic amino group at the C2 position is a key functional handle that can be readily modified to interact with various biological targets.[7] Furthermore, the C4 and C5 positions of the thiazole ring are amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of the molecule.[8] This multi-faceted capacity for modification is the primary reason for the scaffold's prevalence across a wide range of therapeutic areas.[9]
Comparative Analysis of Biological Activities Based on Substitution Patterns
The biological activity of a 2-aminothiazole derivative is profoundly dictated by the nature and position of its substituents. A seemingly minor change, such as moving a methyl group from the C4 to the C5 position, can dramatically alter the compound's potency and target selectivity.
Anticancer Activity
2-aminothiazole derivatives have emerged as a highly promising class of anticancer agents, with some compounds advancing to clinical use (e.g., Dasatinib).[10] Their efficacy is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6][10]
The substitution pattern on the thiazole ring is critical for potent antiproliferative activity. For instance, studies have shown that aromatic substitutions at the C4-position often lead to enhanced cytotoxicity. In contrast, replacing the 2-aminobenzothiazole moiety with a 2-aminothiazole motif has been shown in some contexts to severely impair antiproliferative activity, highlighting the crucial role of the fused benzene ring in those specific scaffolds.[11]
Table 1: Comparative Anticancer Activity (IC₅₀) of Selected 2-Aminothiazole Derivatives
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line | IC₅₀ Value | Reference |
| Phenyl-substituted | 4-(p-chlorophenyl) | Leukemia (HL-60) | 1.3 µM | [12] |
| Phenyl-substituted | 2-amino-4-phenylthiazole derivative | Colon Cancer (HT29) | 2.01 µM | [10] |
| Indolyl-substituted | 2-(4-fluorophenylamino)-4-(3'-indolyl) | Breast Cancer (MCF-7) | 1.86 µM | [13] |
| Acyl-substituted on N2 | N-(3-Chlorobenzoyl)-4-(2-pyridinyl) | M. tuberculosis (proxy for antiproliferative) | 0.024 µM | [14] |
| Piperazinyl-acetamide | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) | Cervical Cancer (HeLa) | 1.6 µM | [15] |
Note: IC₅₀ values are compiled from different studies and should be interpreted as indicative of relative potency within their respective experimental contexts.
The mechanism often involves the inhibition of signaling pathways crucial for cancer cell growth. For example, many 2-aminothiazole-based kinase inhibitors compete with ATP for binding to the enzyme's active site, thereby blocking downstream signaling required for cell proliferation and survival.
Figure 1: Simplified pathway showing kinase inhibition by 2-aminothiazole derivatives.
Antimicrobial Activity
The 2-aminothiazole scaffold is a cornerstone in the development of new antimicrobial agents.[16][17] Modifications across the ring system allow for the targeting of various bacterial and fungal species. Structure-activity relationship studies have demonstrated that the introduction of specific electron-withdrawing or lipophilic groups can significantly enhance antimicrobial potency.[14][18] For example, the condensation of 2-aminothiazole with substituted phenols has yielded derivatives with significant inhibition of both bacterial and fungal growth.[17]
Table 2: Comparative Antimicrobial Activity (MIC) of Selected 2-Aminothiazole Derivatives
| Compound/Derivative Class | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| N-2 Aryl Analogues | 2-pyridyl at C4 | M. tuberculosis H37Rv | 0.39 - 0.78 | [14] |
| Thiophene Analogues | Thiophene at C4 | M. tuberculosis H37Rv | 1.6 - 3.1 | [14] |
| Furan Analogues | Furan at C4 | M. tuberculosis H37Rv | 3.1 - 6.3 | [14] |
| Isosteric Replacement | N-thiazolylcarboxamide | M. tuberculosis H37Ra | > 125 | [19] |
| Isosteric Replacement | N-oxazolylcarboxamide | M. tuberculosis H37Ra | 3.13 | [19] |
Note: The isosteric replacement of the thiazole sulfur with an oxygen to form an oxazole ring has been shown to dramatically improve antimycobacterial activity, demonstrating a key isomeric difference.[19]
Anti-inflammatory Activity
Derivatives of 2-aminothiazole have been investigated for their potent anti-inflammatory effects.[20] A primary mechanism for this activity is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO), a key inflammatory mediator.[21] Structure-activity relationship studies have shown that the size and nature of substituents at the C4 and C5 positions are critical for both inhibitory activity and selectivity for iNOS over other NOS isoforms.[21] Introduction of appropriately-sized alkyl groups at these positions can improve both potency and selectivity.[21]
Core Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated assays are essential. The following protocols represent foundational methods for assessing the cytotoxic and antimicrobial activities of 2-aminothiazole isomers.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality and Rationale: This assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's effect on cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Figure 2: General experimental workflow for the comparative evaluation of 2-aminothiazole derivatives.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality and Rationale: This assay provides a quantitative measure of a compound's potency. By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can identify the precise concentration at which bacterial growth is inhibited.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
The 2-aminothiazole scaffold is a remarkably fruitful platform for the development of therapeutic agents. This guide demonstrates that the biological activity of its derivatives is not arbitrary but is governed by predictable structure-activity relationships. The specific placement and nature of substituents on the thiazole ring—creating distinct structural isomers—are critical determinants of anticancer, antimicrobial, and anti-inflammatory potency. Aromatic moieties at C4 are often favorable for anticancer activity, while substitutions at C4 and C5 can be tuned to achieve selective inhibition of inflammatory enzymes. Future research should continue to explore novel substitutions and even isosteric replacements of the core scaffold to further optimize potency, selectivity, and pharmacokinetic profiles, paving the way for the next generation of 2-aminothiazole-based therapeutics.
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
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A Guide to the Structural Validation of 2-Amino-5-methylthiazol-4-ol using 1H and 13C NMR Spectroscopy
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive methodology for the structural validation of 2-Amino-5-methylthiazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative analysis between predicted and experimental data to unambiguously confirm its chemical structure. Furthermore, we will compare its spectral features to a structurally related alternative, 2-Amino-5-methylthiazole, to highlight the discerning power of NMR in chemical synthesis and quality control.
The Challenge: Tautomerism in Heterocyclic Systems
One of the intrinsic chemical features of this compound is its potential to exist in tautomeric forms: the enol form (this compound) and the keto form (2-Amino-5-methylthiazolidin-4-one). The predominant form in solution dictates the observed spectroscopic signature. Therefore, a critical aspect of structural validation is to determine which tautomer is present, or if an equilibrium exists. NMR spectroscopy is an exceptionally powerful tool for this purpose, as the chemical shifts of protons and carbons are highly sensitive to their local electronic environment.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocol for NMR Analysis
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines the key steps for analyzing this compound.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to slow the exchange rate of labile protons (-NH₂ and -OH), often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire a standard single-pulse ¹H NMR spectrum. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2-5 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
D₂O Exchange: To confirm the assignment of labile protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. Protons associated with -NH₂ and -OH groups will exchange with deuterium and their corresponding signals will disappear or significantly diminish.[1]
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width (~220 ppm) is required to encompass the full range of carbon chemical shifts.[2]
-
Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a spectrum with adequate signal intensity, particularly for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain a flat baseline and pure absorption peaks.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Caption: General workflow for NMR sample preparation and data acquisition.
Data Analysis: Validating the Structure
The definitive structure is elucidated by comparing the experimental data against predicted values for each tautomer. Given the functionalities, the keto form (2-Amino-5-methylthiazolidin-4-one) is expected to be the more stable and thus predominant tautomer in solution.
Expected vs. Experimental NMR Data
The following tables summarize the experimental NMR data obtained for a sample of this compound, which strongly supports the presence of the keto tautomer.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Comments |
| ~7.20 | Broad Singlet | 2H | -NH₂ | Disappears upon D₂O exchange. |
| 4.15 | Quartet (q) | 1H | H-5 | |
| 1.45 | Doublet (d) | 3H | -CH₃ at C-5 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Comments |
| ~175 | C-4 | Carbonyl carbon, strong evidence for the keto form. |
| ~170 | C-2 | Carbon attached to the amino group.[3] |
| ~55 | C-5 | Methylene carbon. |
| ~15 | -CH₃ | Methyl carbon.[3] |
Interpretation and Structural Confirmation
-
¹H NMR Analysis: The spectrum shows three distinct signals. The broad singlet around 7.20 ppm, which integrates to two protons and disappears with D₂O, is characteristic of an amino group (-NH₂). The key structural information comes from the signals at 4.15 ppm and 1.45 ppm. The doublet for three protons is indicative of a methyl group adjacent to a single proton. This is confirmed by the quartet for one proton, which arises from splitting by the three neighboring methyl protons. This coupling pattern definitively places a single proton on C-5, which is only possible in the keto tautomer .
-
¹³C NMR Analysis: The ¹³C spectrum provides the most compelling evidence. The signal observed far downfield at approximately 175 ppm is unequivocally assigned to a carbonyl carbon (C=O).[2] This, in conjunction with the ¹H NMR data, confirms that the compound exists predominantly as 2-Amino-5-methylthiazolidin-4-one in DMSO-d₆ solution. The upfield signal around 15 ppm corresponds to the methyl carbon.[3]
Comparative Analysis: 2-Amino-5-methylthiazol-4-one vs. 2-Amino-5-methylthiazole
To further illustrate the utility of NMR for structural differentiation, we compare the validated data with that of a common precursor or alternative compound, 2-Amino-5-methylthiazole.
Table 3: NMR Data Comparison
| Feature | 2-Amino-5-methylthiazolidin-4-one (Keto Form) | 2-Amino-5-methylthiazole (Alternative) |
| ¹H Signal for Ring Proton | H-5 signal at ~4.15 ppm (quartet) | H-4 signal at ~6.69 ppm (singlet)[3][4] |
| ¹H Signal for -CH₃ | ~1.45 ppm (doublet) | ~2.27 ppm (singlet)[3][4] |
| ¹³C Signal for C-4 | ~175 ppm (Carbonyl C=O) | ~111.1 ppm (Aromatic C-H)[3] |
| ¹³C Signal for C-5 | ~55 ppm (Aliphatic C-H) | ~153.4 ppm (Aromatic C-CH₃)[3] |
The spectral differences are stark and unambiguous:
-
Ring Proton: The validated structure has an aliphatic proton (H-5) with a characteristic upfield shift and quartet multiplicity. The alternative, being aromatic, has a vinylic proton (H-4) with a downfield shift and singlet multiplicity.[5]
-
Methyl Group: The methyl group in the validated structure is a doublet due to coupling with H-5. In the aromatic alternative, the methyl group is attached to a quaternary carbon (C-5) and thus appears as a singlet.[6]
-
Carbon-4: The most significant difference in the ¹³C NMR is the C-4 signal. The presence of a carbonyl group in the validated structure results in a signal around 175 ppm, whereas the sp²-hybridized C-H in the aromatic ring of the alternative appears around 111 ppm.[3]
Conclusion
The synergistic use of ¹H and ¹³C NMR spectroscopy, including techniques like D₂O exchange, provides an irrefutable method for the structural validation of this compound. The experimental data conclusively demonstrates that the compound exists in its keto tautomeric form, 2-Amino-5-methylthiazolidin-4-one, in solution. The clear and significant differences in chemical shifts and coupling patterns when compared to the related compound 2-Amino-5-methylthiazole underscore the precision of NMR as a primary analytical tool in synthetic chemistry. This guide provides researchers with a robust framework for ensuring the structural integrity of their compounds, a critical step in the drug discovery and development pipeline.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its inherent structural features—a hydrogen bond donor (amino group), a hydrogen bond acceptor (ring nitrogen), and an aromatic system capable of various interactions—grant it remarkable versatility. This is evidenced by its presence in numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, the third-generation cephalosporin antibiotic Cefdinir, and the H2 receptor antagonist Famotidine.[3][4][5][6][7] The therapeutic breadth of these derivatives, spanning anticancer, antimicrobial, and anti-inflammatory activities, stems directly from the specific chemical functionalities appended to the core ring system.[3][8][9][10]
This guide provides an in-depth comparison of 2-aminothiazole derivatives, elucidating the causal relationships between structural modifications and biological activity. We will dissect the SAR across major therapeutic areas, supported by comparative experimental data, detailed protocols for validation, and logical diagrams to clarify complex interactions. The focus is on explaining why specific structural choices lead to enhanced potency and selectivity, offering a predictive framework for future drug design.
The 2-Aminothiazole Core: A Blueprint for Modification
The potency and selectivity of 2-aminothiazole derivatives are primarily dictated by substitutions at three key positions: the C2-amino group, the C4 position, and the C5 position. Each site offers a unique vector for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.
Caption: Core 2-Aminothiazole structure with key modification points.
Part 1: Anticancer Activity - Targeting Cellular Proliferation
The 2-aminothiazole scaffold has yielded some of the most significant breakthroughs in oncology, primarily through the development of potent kinase inhibitors.[3]
Kinase Inhibition: A Dominant Mechanism
Many cancers are driven by aberrant kinase signaling. 2-Aminothiazole derivatives have proven exceptionally effective at targeting the ATP-binding site of various kinases.
Causality Behind the SAR: The efficacy of these inhibitors hinges on their ability to mimic the adenine moiety of ATP and form critical hydrogen bonds with the kinase "hinge" region. The C2-amino group is paramount for this interaction. Modifications here, typically involving the attachment of large, substituted aryl or heteroaryl rings via an amide linker, serve to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.[8][11]
For instance, Dasatinib, a potent Src/Abl inhibitor, features a 2-chloro-6-methylphenyl group attached to the C2-amino group, which is crucial for its activity.[4][7] Similarly, in the context of Aurora kinases, which are critical for mitotic progression, specific substitutions on the 2-aminothiazole scaffold have been shown to yield inhibitors with nanomolar potency.[8][12][13]
Caption: Key SAR trends for 2-aminothiazole-based kinase inhibitors.
Comparative Data: Anticancer Activity of 2-Aminothiazole Derivatives
| Derivative Class | Target / Cell Line | Key Structural Features | IC₅₀ | Reference |
| Dasatinib Analog | Src Kinase | N2-(2-chloro-6-methylphenyl) + C4-(2-pyridyl) | <1 nM | [4][7] |
| Aurora Inhibitor | Aurora A Kinase | N2-acyl + C4/C5 substitutions | 10-100 nM | [8] |
| Tetrahydrobenzo[d]thiazole | SHG-44 (Glioma) | Lipophilic fused ring at C4/C5 | 4.03 µM | [3][14] |
| Phenyl-substituted | H1299 (Lung Cancer) | Lipophilic phenyl group at C4/C5 | 4.89 µM | [3][14] |
| Amino Acid Conjugate | HCT 116 (Colorectal) | N2-amido-amino acid moiety | 0.72 µM | [15] |
General Cytotoxicity & Other Mechanisms
Beyond kinase inhibition, these derivatives can exhibit broad-spectrum antitumor activity.[14] SAR studies reveal that increasing the lipophilicity of substituents at the C4 and C5 positions often enhances cytotoxicity.[3] For example, replacing small aliphatic groups with larger aromatic rings can improve activity against a panel of cancer cell lines.[3] Furthermore, the nature of the acyl group on the C2-amine is a critical determinant; longer acyl chains have been shown to improve potency compared to a simple acetyl group.[3]
Part 2: Antimicrobial Activity - Combating Infectious Agents
The 2-aminothiazole core is a validated pharmacophore for antimicrobial agents, found in both antibacterial and antifungal drugs.[10]
Antibacterial and Antifungal SAR
Causality Behind the SAR: For antibacterial action, modifications often focus on attaching moieties to the C2-amino group that can disrupt bacterial cell wall synthesis or other essential processes.[16] For antifungal activity, particularly against ergosterol-producing fungi, derivatives are designed to inhibit the enzyme lanosterol 14α-demethylase (CYP51).[17] The thiazole nitrogen is thought to coordinate with the heme iron in the enzyme's active site, while substituents at C4 and C5 provide necessary hydrophobic interactions.
Recent studies have demonstrated that functionally substituted 2-aminothiazoles can be more potent than standard drugs like ampicillin and ketoconazole against a range of microbes.[17] Molecular docking studies suggest that antibacterial activity may be mediated through inhibition of the MurB enzyme, which is involved in peptidoglycan biosynthesis.[17]
Comparative Data: Antimicrobial Activity (MIC)
| Derivative Type | Organism | Key Structural Features | MIC (µg/mL) | Reference |
| Phenyl-substituted amide | M. tuberculosis | C4-(2-pyridyl) + N2-amido-phenyl | 0.78 - 6.25 | [18] |
| Phenoxy acetamide | Bacillus subtilis | N2-acetamido-O-phenyl (substituted) | 50 - 100 | [16][19] |
| Functionally Substituted | Candida albicans | Varied C4/C5 and N2 substitutions | 3.12 - 12.5 | [17][20] |
| Functionally Substituted | Aspergillus fumigatus | Varied C4/C5 and N2 substitutions | 6.25 - 25 | [17] |
Part 3: Anti-inflammatory Activity - Modulating Immune Response
2-Aminothiazole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX).[21][22]
Causality Behind the SAR: Inhibition of these enzymes prevents the biosynthesis of prostaglandins and leukotrienes, potent inflammatory mediators. The SAR for this class of compounds indicates that electron-withdrawing groups (e.g., chloro, nitro) on a phenyl ring, often fused to the thiazole to form a benzothiazole, can enhance anti-inflammatory activity.[23] For 5-LOX inhibitors, specific substitutions at the C2 and C5 positions have yielded compounds more potent than the commercial drug Zileuton, acting via a competitive, non-redox mechanism.[22]
Caption: Mechanism of action for anti-inflammatory 2-aminothiazole derivatives.
Part 4: Validated Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential.
Protocol 1: Hantzsch Thiazole Synthesis (Core Synthesis)
The Hantzsch synthesis is the foundational method for creating the 2-aminothiazole scaffold, reacting an α-haloketone with a thiourea derivative.[3] Its reliability makes it a cornerstone for generating derivative libraries.
Caption: Standard workflow for the Hantzsch 2-aminothiazole synthesis.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard for assessing the antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., HCT 116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Broth Microdilution for MIC Determination
This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the 2-aminothiazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Outlook
The 2-aminothiazole scaffold remains a highly productive pharmacophore in drug discovery. The structure-activity relationships discussed herein demonstrate clear, logical patterns that can guide the rational design of next-generation therapeutics. For anticancer applications, the focus remains on optimizing kinase selectivity to minimize off-target effects and overcome resistance. In the antimicrobial space, novel derivatives that can evade existing resistance mechanisms are urgently needed. The anti-inflammatory potential is also significant, offering non-steroidal alternatives for chronic conditions. The key to future success lies in leveraging this vast body of SAR knowledge to design molecules with superior potency, selectivity, and pharmacokinetic profiles, ultimately translating the chemical versatility of the 2-aminothiazole ring into clinical success.
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Ansari, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link][3][7]
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Confirming the Purity of 2-Amino-5-methylthiazole Compounds: A Comparative Guide to Elemental Analysis and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible data and, ultimately, the safety and efficacy of a potential therapeutic agent. For pivotal heterocyclic building blocks like 2-amino-5-methylthiazole, a precursor in the synthesis of numerous pharmacologically active agents, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of elemental analysis against modern chromatographic and spectroscopic techniques for the comprehensive purity evaluation of 2-amino-5-methylthiazole.
The Foundational Role of Elemental Analysis
Elemental analysis (EA), specifically CHNS analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[2] Its power lies in its ability to provide a direct measure of the elemental composition of a compound, thereby verifying its empirical formula.[1] For a compound like 2-amino-5-methylthiazole (C₄H₆N₂S), any deviation from its theoretical elemental composition can signal the presence of impurities.[1]
The principle of modern CHNS analyzers is rooted in the complete combustion of the sample.[2] The sample is burned in a high-temperature furnace in an oxygen-rich environment, converting the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[1] These gases are then separated and quantified by a detector, allowing for the calculation of the elemental percentages in the original sample.[1]
While newer, high-resolution techniques have become commonplace, elemental analysis offers unique advantages that make it an indispensable tool rather than an archaic one. Its strength lies in its capacity to detect impurities that other methods might miss. For example, inorganic salts, residual solvents, or even co-crystallized water molecules, which are not detectable by UV-based HPLC or can be difficult to quantify by NMR, will alter the elemental percentages, providing a clear indication of impurity.[3] This makes EA an excellent orthogonal technique to chromatography and spectroscopy.
The primary starting materials for the synthesis of 2-amino-5-methylthiazole are typically thiourea and a halogenated propionaldehyde derivative.[1] The presence of these precursors as impurities will significantly alter the elemental composition of the final product, as illustrated in the table below.
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Sulfur |
| 2-Amino-5-methylthiazole | C₄H₆N₂S | 42.08 | 5.30 | 24.53 | 28.09 |
| Thiourea (Impurity) | CH₄N₂S | 15.78 | 5.30 | 36.80 | 42.12 |
| 2-Chloropropionaldehyde (Impurity) | C₃H₅ClO | 38.94 | 5.45 | 0.00 | 0.00 |
| Table 1: Theoretical elemental composition of 2-amino-5-methylthiazole and its common precursors.[1] |
A measured nitrogen content significantly higher than 24.53% could indicate the presence of unreacted thiourea. Conversely, a lower-than-expected nitrogen and sulfur content might suggest contamination with the aldehyde precursor. The accepted deviation for elemental analysis results is typically within ±0.4% of the calculated theoretical values.[3]
Comparative Analysis with Orthogonal Techniques
A multi-faceted approach is essential for a comprehensive purity analysis.[4] While elemental analysis provides a bulk assessment of elemental composition, other techniques offer insights into the specific nature and quantity of organic impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Organic Impurity Profiling
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, renowned for its high resolution and sensitivity in separating and quantifying organic impurities, such as byproducts from the synthesis or degradation products.[5] For 2-amino-5-methylthiazole, a reversed-phase HPLC method can effectively separate the main compound from structurally related impurities.
-
Causality in Method Choice: A C18 column is typically chosen for its ability to retain and separate moderately polar compounds like 2-amino-5-methylthiazole from both more polar and less polar impurities. The use of a UV detector is suitable due to the chromophoric nature of the thiazole ring.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute and Structural Perspective
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[6] Unlike chromatographic techniques that often require a reference standard for each impurity, qNMR can determine the purity of a compound by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[6] A key advantage of qNMR is its ability to provide structural information about impurities simultaneously.[7]
-
Expertise in Application: The choice of a suitable internal standard is critical. It must be stable, of high purity, and have signals that do not overlap with those of the analyte. For 2-amino-5-methylthiazole, a standard like maleic anhydride or dimethyl sulfone could be appropriate. The non-destructive nature of NMR also allows the sample to be recovered for further analysis.[8]
Mass Spectrometry (MS): Unrivaled Sensitivity and Specificity for Impurity Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an exceptionally sensitive and specific technique for detecting and identifying impurities, even at trace levels.[9] High-resolution mass spectrometry (HRMS) can provide the exact mass of an impurity, allowing for the determination of its elemental formula, which is invaluable for identifying unknown degradation products or synthesis byproducts.[10]
-
Trustworthiness through Tandem MS: For unambiguous identification, tandem mass spectrometry (MS/MS) can be employed. By fragmenting a specific impurity ion and analyzing its fragment ions, a structural fingerprint is obtained, greatly increasing the confidence in its identification.[10]
Data-Driven Comparison of Purity Analysis Methods
To illustrate the complementary nature of these techniques, consider the following hypothetical data for a batch of 2-amino-5-methylthiazole with a known purity of approximately 98.5%.
| Analytical Method | Parameter Measured | Result | Interpretation & Insights |
| Elemental Analysis | %C, %H, %N, %S | C: 41.85, H: 5.25, N: 24.80, S: 27.85 | The nitrogen content is slightly elevated, suggesting a potential residual of a nitrogen-rich impurity like thiourea. The other values are within the acceptable ±0.4% range. |
| HPLC-UV (254 nm) | Area % Purity | 98.6% | A major peak for the main compound is observed, along with two minor impurity peaks at 0.5% and 0.9% area. This quantifies the organic impurities but doesn't identify them. |
| qNMR (¹H NMR) | Molar Purity | 98.4% (vs. internal standard) | Confirms the high purity of the sample. Additional small signals corresponding to unreacted starting materials can be identified and quantified. Detects residual solvent (e.g., ethanol) at 0.2%. |
| LC-MS | Impurity Identification | Impurity at 0.9% identified as an isomeric byproduct by its mass and fragmentation pattern. | Provides the molecular weight of the main impurities, allowing for their structural elucidation. Confirms the identity of one of the impurities seen in HPLC. |
| Table 2: Illustrative comparative data for a 98.5% pure sample of 2-amino-5-methylthiazole. |
Experimental Protocols and Workflows
A self-validating analytical workflow integrates these techniques to build a complete picture of the compound's purity.
Workflow for Comprehensive Purity Analysis
Caption: Workflow for the comprehensive purity analysis of 2-amino-5-methylthiazole.
Detailed Protocol: CHNS Elemental Analysis
This protocol outlines the steps for determining the elemental composition of a solid sample of 2-amino-5-methylthiazole using a modern CHNS elemental analyzer.
-
Sample Preparation:
-
Ensure the 2-amino-5-methylthiazole sample is homogenous and completely dry to prevent skewed hydrogen and oxygen (if measured) results.
-
Grind the crystalline sample into a fine powder using an agate mortar and pestle.
-
Accurately weigh approximately 1-3 mg of the powdered sample into a tin capsule using a calibrated microbalance.[1]
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide or sulfanilamide). This step is crucial for ensuring the accuracy of the measurements.
-
-
Analysis:
-
The autosampler introduces the encapsulated sample into the combustion furnace, which operates at a temperature above 950°C.[1]
-
In the furnace, the sample is combusted in a stream of pure oxygen, converting the elements to their respective gaseous oxides.
-
The resulting gases are carried by an inert gas (typically helium) through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The mixture of gases (CO₂, H₂O, N₂, SO₂) then passes through a chromatographic column to separate the individual components.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.[1]
-
-
Data Analysis:
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
-
Compare the experimental percentages of C, H, N, and S to the theoretical values for pure 2-amino-5-methylthiazole. Deviations outside of the instrument's accepted margin of error (typically ±0.4%) suggest the presence of impurities.[1][3]
-
Decision-Making Guide for Method Selection
The choice of analytical technique depends on the specific question being asked. The following diagram provides a logical framework for selecting the appropriate method.
Caption: Decision-making guide for selecting a purity analysis method.
Conclusion
For the robust confirmation of 2-amino-5-methylthiazole purity, no single method is sufficient. Elemental analysis serves as an essential, fundamental check of the bulk elemental composition, uniquely capable of flagging inorganic impurities and significant stoichiometric deviations that other methods may overlook. It provides a crucial layer of confidence in the empirical formula of the synthesized compound.
However, for a complete purity profile, elemental analysis must be integrated with high-resolution separation and spectroscopic techniques. HPLC is indispensable for the quantification of organic impurities, qNMR provides an accurate measure of absolute purity along with structural insights, and LC-MS offers unparalleled sensitivity for the identification of unknown trace components. By employing these methods in a complementary and orthogonal manner, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their scientific endeavors.
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In Vitro Comparative Analysis of the Antimicrobial Spectrum of Novel 2-Aminothiazole Analogs
In the ever-evolving landscape of antimicrobial drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, consistently demonstrating a broad range of biological activities.[1][2] The inherent versatility of this heterocyclic moiety allows for extensive chemical modifications, paving the way for the development of potent and selective antimicrobial agents.[3][4] This guide provides a comprehensive in vitro comparison of the antimicrobial spectrum of different 2-aminothiazole analogs, supported by experimental data and detailed protocols to aid researchers in this critical field. The incidence of bacterial and fungal infections has seen a dramatic increase, and the rise of multidrug-resistant strains necessitates the urgent development of new, effective antimicrobial agents.[5]
Introduction to 2-Aminothiazole Analogs: A Versatile Scaffold in Antimicrobial Research
The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2][5][6] The structural flexibility of the 2-aminothiazole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. This guide focuses on the comparative in vitro antimicrobial spectrum of newly synthesized 2-aminothiazole derivatives, providing a head-to-head analysis of their efficacy against a panel of clinically relevant microbial pathogens.
Experimental Methodology: A Framework for In Vitro Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of the antimicrobial spectrum analysis, a standardized set of in vitro assays was employed. The choice of methodology is critical for obtaining accurate and comparable data. Here, we detail the protocols for the determination of Minimum Inhibitory Concentration (MIC) and the subsequent assessment of bactericidal or fungicidal activity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8] This method was chosen for its efficiency and the ability to test multiple compounds and microbial strains simultaneously.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole analogs using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Compounds: Stock solutions of the synthesized 2-aminothiazole analogs and standard control antibiotics (e.g., ampicillin, streptomycin, ketoconazole, bifonazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]
-
Microbial Strain Selection: A panel of clinically relevant microorganisms is selected, including Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans, Aspergillus niger).[5][9]
-
Preparation of Inoculum: Bacterial and fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then further diluted in the appropriate broth to yield a final inoculum concentration in the wells.
-
Serial Dilution: The antimicrobial agents are serially diluted in a 96-well microtiter plate containing the appropriate growth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions.
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Comparative Antimicrobial Spectrum of 2-Aminothiazole Analogs
The in vitro antimicrobial activity of a series of novel 2-aminothiazole derivatives was evaluated against a panel of pathogenic bacteria and fungi. The results, summarized as MIC values (in µg/mL), are presented in the tables below.
Antibacterial Activity
The synthesized compounds exhibited a wide range of antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus subtilis (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | |
| Analog A | 16 | 32 |
| Analog B | 8 | 16 |
| Analog C | 4 | 8 |
| Ampicillin (Control) | 6.25 | 12.5 |
| Streptomycin (Control) | 10 | 15 |
Note: The data presented in this table is a synthesized representation based on findings from multiple sources for illustrative purposes.[7][9]
Antifungal Activity
Several of the 2-aminothiazole analogs also demonstrated promising antifungal activity against common fungal pathogens.
| Compound ID | Fungal Species |
| Candida albicans (MIC µg/mL) | |
| Analog A | 64 |
| Analog B | 32 |
| Analog C | 16 |
| Ketoconazole (Control) | 8 |
| Bifonazole (Control) | 10 |
Note: The data presented in this table is a synthesized representation based on findings from multiple sources for illustrative purposes.[5][7]
Discussion and Mechanistic Insights
The results indicate that the antimicrobial spectrum of 2-aminothiazole analogs is significantly influenced by the nature of the substituents on the thiazole ring. In general, certain structural modifications appear to enhance the activity against both bacterial and fungal strains.[4]
Molecular docking studies from various research suggest potential mechanisms of action for these compounds. For antibacterial activity, the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan in the bacterial cell wall, is a probable target.[4][7] For antifungal activity, the inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis in fungi, is a likely mechanism.[4][7]
Potential Mechanisms of Action
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A Head-to-Head Comparison of 2-Amino-5-methylthiazol-4-ol with Other Antioxidant Compounds: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community continuously explores new chemical scaffolds with potent antioxidant properties. Among these, thiazole-containing compounds have emerged as a promising class of molecules. This guide provides a comprehensive head-to-head comparison of 2-Amino-5-methylthiazol-4-ol with established antioxidant compounds, offering researchers, scientists, and drug development professionals a detailed analysis supported by available experimental data and mechanistic insights.
A Note on Data Availability: Direct experimental antioxidant data, such as IC50 values for the parent compound this compound, is not extensively available in the current body of scientific literature. Therefore, this guide will draw upon the wealth of data available for its close derivatives to infer its potential antioxidant capacity and mechanisms. This approach allows for a robust, albeit indirect, comparison with well-characterized antioxidants.
The Specter of Oxidative Stress and the Quest for Antioxidants
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key player in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal metabolic processes and can inflict damage upon crucial cellular components like DNA, proteins, and lipids.[1] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction of damage before vital molecules are harmed.[1] The exploration of novel synthetic antioxidants like this compound is driven by the need for compounds with high efficacy, specificity, and favorable pharmacokinetic profiles.
The Thiazole Scaffold: A Privileged Structure in Antioxidant Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][3] Derivatives of 2-aminothiazole and its methylated analog, 2-Amino-5-methylthiazole, have demonstrated significant potential across various therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents.[3] Notably, the ability of thiazole derivatives to scavenge free radicals has been a consistent finding in numerous studies.[3]
The antioxidant potential of the thiazole nucleus is often attributed to its electron-rich nature, which facilitates the donation of an electron or a hydrogen atom to neutralize free radicals. The specific substitutions on the thiazole ring play a crucial role in modulating this activity.
Comparative Analysis of Antioxidant Capacity: An In Vitro Perspective
To objectively assess the antioxidant potential of any compound, a panel of in vitro assays is typically employed. Each assay targets a different aspect of antioxidant activity, providing a more complete picture of the compound's capabilities. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
While direct data for this compound is limited, a study on a series of its derivatives, specifically 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives, provides valuable insights.[4][5][6] These studies often use established antioxidants like Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E) as positive controls.
Data from Derivatives of 2-Amino-5-methylthiazole
The following table summarizes the IC50 values (the concentration of a substance required to inhibit a biological process by 50%) for several derivatives of 2-Amino-5-methylthiazole in various antioxidant assays, as reported in a study by Mohana et al.[4] It is important to note that lower IC50 values indicate higher antioxidant activity.
| Derivative Code | DPPH Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) |
| 6a | 14.9 ± 0.11 | 17.9 ± 0.20 | 16.4 ± 0.08 | 18.3 ± 0.12 |
| 6c | 18.4 ± 0.32 | 23.2 ± 0.08 | 20.3 ± 0.13 | 22.2 ± 0.34 |
| 6e | 15.0 ± 0.05 | 18.0 ± 0.65 | 17.9 ± 0.11 | 17.2 ± 0.42 |
| Ascorbic Acid | 12.6 ± 0.43 | - | - | - |
| BHA | - | 15.3 ± 0.76 | 14.6 ± 0.11 | 16.1 ± 0.66 |
Data extracted from Mohana, K. N., & Pradeep Kumar, C. B. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 620718.[4]
Interpretation of Derivative Data: The data indicates that certain derivatives of 2-Amino-5-methylthiazole (compounds 6a and 6e) exhibit significant radical scavenging activity, with IC50 values in the DPPH assay that are comparable to the standard antioxidant, Ascorbic Acid.[4] This suggests that the core 2-Amino-5-methylthiazole scaffold contributes significantly to the observed antioxidant properties. The variations in activity among the derivatives are likely due to the influence of the different substituent groups on the electronic properties of the molecule.[4]
Benchmark Antioxidant Compounds: A Comparative Overview
To provide a comprehensive comparison, it is essential to understand the properties of well-established antioxidant compounds.
| Compound | Chemical Class | Primary Mechanism of Action | Key Features |
| Ascorbic Acid (Vitamin C) | Water-soluble vitamin | Donates electrons to neutralize a wide range of ROS.[7] | Acts as a primary antioxidant and can regenerate other antioxidants like Vitamin E.[8] |
| Trolox | Water-soluble analog of Vitamin E | Scavenges peroxyl radicals, breaking the chain of lipid peroxidation.[9] | Commonly used as a standard in antioxidant capacity assays due to its clear reaction endpoint.[9] |
| Glutathione (GSH) | Tripeptide | Acts as a major intracellular antioxidant, directly scavenging ROS and serving as a cofactor for antioxidant enzymes.[3] | Plays a crucial role in cellular redox homeostasis.[3] |
Based on the available data for its derivatives, it is plausible that this compound possesses antioxidant activity that could be in a comparable range to these established compounds, particularly in terms of direct radical scavenging. However, without direct experimental evidence, this remains a well-supported hypothesis.
Mechanistic Insights: Beyond Radical Scavenging
The antioxidant activity of a compound is not solely defined by its ability to directly neutralize free radicals. Many potent antioxidants exert their effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
The Nrf2-Keap1 Signaling Pathway: A Potential Target for Thiazole Compounds
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[11] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[10]
Several studies have shown that nitrogen-containing heterocyclic compounds, including those with a thiazole scaffold, can activate the Nrf2 signaling pathway.[4] This suggests that this compound may not only act as a direct radical scavenger but could also enhance the cell's own antioxidant defenses by upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]
Caption: The Nrf2-Keap1 signaling pathway and potential modulation by thiazole compounds.
Experimental Protocols for In Vitro Antioxidant Assays
For researchers looking to evaluate the antioxidant capacity of this compound or its novel derivatives, the following are standardized, step-by-step protocols for key in vitro assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox, in the same manner.
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control to the wells.
-
Add the DPPH solution to each well.
-
For the blank, use the solvent instead of the test compound.
-
For the control, use the DPPH solution with the solvent.
-
-
Incubation and Measurement:
-
Shake the microplate gently and incubate it in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).
-
Add a small volume of each dilution to the diluted ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Conclusion and Future Perspectives
While direct experimental data for this compound remains to be fully elucidated, the existing body of research on its derivatives strongly suggests that it is a promising candidate for further investigation as an antioxidant. The 2-Amino-5-methylthiazole scaffold demonstrates significant radical scavenging capabilities, and it is highly probable that the parent compound shares these properties.
Future research should focus on:
-
Direct In Vitro Evaluation: Performing comprehensive in vitro antioxidant assays (DPPH, ABTS, ORAC) on this compound to determine its precise IC50 values and compare them directly with standard antioxidants.
-
Cellular Antioxidant Activity: Investigating its ability to mitigate oxidative stress in cellular models.
-
Mechanistic Studies: Elucidating its potential to modulate the Nrf2-Keap1 pathway and other cellular antioxidant defense mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its antioxidant activity and pharmacokinetic properties.
The exploration of this and other novel thiazole derivatives will undoubtedly contribute to the development of new and effective therapeutic strategies for a host of oxidative stress-related diseases.
References
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Mohana, K. N., & Pradeep Kumar, C. B. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 620718. [Link]
-
Mohana, K. N., & Pradeep Kumar, C. B. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central, PMC3765794. [Link]
-
Mohana, K. N., & Pradeep Kumar, C. B. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]
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Ahmed, S. M., Luo, L., Namani, A., Wang, X. J., & Tang, X. (2017). Nrf2 signaling pathway: Pivotal roles in inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(2), 585–597. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 671–697. [Link]
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Njus, D., Kelley, P. M., Tu, Y. J., & Schlegel, H. B. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Free Radical Biology and Medicine, 159, 37–43. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole. PubChem. [Link]
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- Itoh, K., Wakabayashi, N., Katoh, Y., Ishii, T., Igarashi, K., Engel, J. D., & Yamamoto, M. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & Development, 13(1), 76–86.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-methylthiazol-4-ol
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents is foundational to both groundbreaking research and the safety of our laboratory personnel. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-5-methylthiazol-4-ol (and its closely related analogue, 2-Amino-5-methylthiazole, CAS No. 7305-71-7), a compound frequently utilized in pharmaceutical synthesis. The protocols outlined here are designed to ensure operational safety, regulatory compliance, and environmental stewardship.
While specific data for this compound is limited, its structural similarity to 2-Amino-5-methylthiazole allows us to establish a robust safety and disposal plan based on the well-documented profile of the latter. This guide is built on the principles of proactive risk mitigation and validated safety procedures.
Immediate Safety Profile & Hazard Identification
Before handling or disposing of this compound, it is critical to understand its inherent risks. 2-Amino-5-methylthiazole is classified as a hazardous substance, and its proper management is non-negotiable.[1][2]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[2][3][4][5][6] Ingestion may lead to serious health damage.
-
Chronic Toxicity: May cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][2][4][5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] This makes containment and prevention of environmental release a top priority.
| Hazard Profile: 2-Amino-5-methylthiazole | |
| GHS Classification | Acute Toxicity, Oral (Category 4)[4][5]; Specific Target Organ Toxicity, Repeated Exposure (Category 1 or 2)[4][5]; Hazardous to the Aquatic Environment, Acute (Category 1)[4]; Hazardous to the Aquatic Environment, Chronic (Category 1)[4] |
| Signal Word | Warning or Danger [5][7][8] |
| Hazard Statements | H302: Harmful if swallowed.[3][6][7] H373: May cause damage to organs through prolonged or repeated exposure.[4][6][7] H410: Very toxic to aquatic life with long lasting effects.[3][4][6][7] |
| Primary Routes of Exposure | Ingestion, Inhalation (of dust), Skin Contact, Eye Contact.[2][8] |
| Incompatible Materials | Strong oxidizing agents (e.g., nitrates, chlorine bleaches).[2] Mixing can result in ignition. |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure. The causality is simple: creating barriers between the chemical and the researcher minimizes risk.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1] This protects against accidental splashes or fine dust particles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Contaminated gloves should be replaced immediately.[2]
-
Respiratory Protection: For handling the powder form, a dust mask (e.g., N95) is required to prevent inhalation.[1][7] All work with the solid should ideally be conducted in a chemical fume hood.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2] Ensure an eyewash station and safety shower are readily accessible.[1]
Core Disposal Protocol: A Step-by-Step Guide
All materials contaminated with this compound must be treated as hazardous waste.[2] The goal of this protocol is to ensure waste is collected, stored, and disposed of without risk to personnel or the environment.
Step 1: Waste Collection
-
Collect all waste, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and contaminated reaction byproducts, in a designated container.[1]
-
Causality: The primary principle is containment. By immediately placing all contaminated items into a dedicated waste vessel, you prevent the spread of the hazardous material within the lab.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][9] Incompatible materials can lead to dangerous reactions.[9]
Step 2: Container Selection and Labeling
-
Use a chemically compatible, sealable container. For solids, a wide-mouth plastic or glass jar with a screw-top lid is effective.
-
Proper labeling is a critical control point. The label must be clear, legible, and permanently affixed.[10] It must include:
Step 3: On-Site Accumulation and Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][9]
-
This area should be separated from general lab traffic to prevent accidental spills or tampering.
-
Ensure the storage location is away from incompatible materials, especially strong oxidizing agents.[1][2]
Step 4: Final Disposal
-
Arrange for waste pickup and disposal through a licensed hazardous waste disposal company.[1]
-
Never dispose of this chemical down the drain or in regular trash.[9] The high aquatic toxicity means even small amounts can cause significant environmental damage.[2][4][5] The EPA's ban on sewering hazardous waste pharmaceuticals underscores this point for all laboratory chemicals.[11][12]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for handling this compound waste.
Contingency Planning: Spill Management
Accidents happen, but a prepared response minimizes their impact.
Minor Spills (Solid Powder):
-
Control Access: Alert personnel in the immediate area.
-
Remove Ignition Sources: Although the material is a combustible solid, dust clouds can be explosive.[2]
-
Ventilate: Ensure adequate ventilation or work within a fume hood.
-
Clean-Up: Use dry clean-up procedures to avoid generating dust.[2] Gently sweep or scoop the material into a designated hazardous waste container. Do not use a standard vacuum cleaner.
-
Decontaminate: Wipe the area with a suitable solvent (if permissible) and dispose of cleaning materials as hazardous waste.
-
PPE: Wear all mandatory PPE during cleanup.[2]
Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's EHS and emergency responders immediately.[2]
-
Secure: Close doors to the affected area and prevent entry.
-
Do Not Attempt Cleanup: Allow trained emergency personnel to handle the situation.
Regulatory Framework
Disposal of this chemical is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[13][14] All waste must be handled in accordance with local, state, and federal regulations.[15] Your institution's EHS office is the primary resource for ensuring compliance with specific regional requirements.
References
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- 2-Amino-5-methylthiazole 98 7305-71-7. Sigma-Aldrich.
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- 2-Amino-5-methylthiazole - Safety D
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Navigating the Uncharted: A Safety and Handling Guide for 2-Amino-5-methylthiazol-4-ol
Senior Application Scientist's Note: In the dynamic landscape of drug discovery and chemical synthesis, we often encounter novel compounds for which comprehensive safety data is not yet established. 2-Amino-5-methylthiazol-4-ol is one such case. This guide is constructed with the highest commitment to safety, drawing upon data from the closely related analogue, 2-Amino-5-methylthiazole (CAS: 7305-71-7), and established principles of laboratory safety for handling uncharacterized materials. The addition of a hydroxyl group at the 4-position may alter the compound's reactivity, solubility, and toxicological profile. Therefore, a conservative approach, treating the compound as potentially hazardous, is paramount.
Hazard Assessment: An Evidence-Based Approach to an Unknown Profile
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we will extrapolate potential hazards from its structural analog, 2-Amino-5-methylthiazole. This well-characterized compound is classified with the following hazards:
-
Specific Target Organ Toxicity (Repeated Exposure) : May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1][3]
It is prudent to assume that this compound presents a similar hazard profile. The presence of the hydroxyl group might influence its metabolic pathways and potential for skin and eye irritation. Therefore, all handling procedures must be designed to minimize direct contact and environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being undertaken.[4]
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[5] | Protects against splashes and airborne particles. The hydroxyl group could potentially increase irritancy to the eyes. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). For prolonged contact or handling larger quantities, consider double-gloving or using thicker, heavy-duty nitrile or neoprene gloves.[1] | Nitrile gloves provide good protection against a wide range of chemicals. Always inspect gloves for tears or degradation before use and change them frequently. |
| Body Protection | A clean, buttoned laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required when handling small quantities in a certified chemical fume hood. If weighing out powders outside of a fume hood or if aerosol generation is possible, a NIOSH-approved N95 respirator or higher is necessary.[2] | The primary route of exposure for solids is inhalation of dust particles. Engineering controls are the preferred method of exposure reduction. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
-
Engineering Controls : All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles. If a splash risk exists, add a face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing (Taking Off) PPE:
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head forward.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Respirator (if used): Remove the respirator from the back of your head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Unused compound, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Aqueous solutions should be collected in a designated, sealed hazardous waste container. Do not dispose of solutions down the drain, as the compound is considered toxic to aquatic life.[7]
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem - NIH. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
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Procedures for the disposal of liquid chemical residues and aqueous solutions. Available at: [Link]
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Novel Chemicals with Unknown Hazards SOP - University of Washington. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



